Product packaging for (3-fluoropyrid-2-yl)methanol(Cat. No.:CAS No. 31181-79-0)

(3-fluoropyrid-2-yl)methanol

Cat. No.: B151536
CAS No.: 31181-79-0
M. Wt: 127.12 g/mol
InChI Key: FKTCIWBKNWUDAX-UHFFFAOYSA-N
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Description

(3-fluoropyrid-2-yl)methanol is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluoropyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO B151536 (3-fluoropyrid-2-yl)methanol CAS No. 31181-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoropyridin-2-yl)methanol
Source PubChem
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InChI

InChI=1S/C6H6FNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTCIWBKNWUDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599342
Record name (3-Fluoropyridin-2-yl)methanol
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-79-0
Record name 3-Fluoro-2-pyridinemethanol
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Record name (3-Fluoropyridin-2-yl)methanol
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Record name (3-fluoropyridin-2-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (3-fluoropyrid-2-yl)methanol (CAS: 31181-79-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoropyrid-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 31181-79-0, is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its unique structural features, combining the electronic properties of a fluorine-substituted pyridine ring with a reactive hydroxymethyl group, make it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed synthesis protocols, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid at room temperature.[1] The presence of the fluorine atom and the hydroxyl group influences its polarity and reactivity.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 31181-79-0[2][3]
Molecular Formula C₆H₆FNO[2]
Molecular Weight 127.12 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 194.3 ± 25.0 °C (Predicted)[4]
Density 1.262 ± 0.06 g/cm³ (Predicted)[4]
Storage Conditions Room temperature, store in a dry and well-ventilated place. For long-term storage, freezer at -20°C is recommended.[2][4]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Peaks / Signals
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
IR (Infrared) Data not available in search results
Mass Spectrometry Data not available in search results

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials' availability, cost, and desired scale of production. A novel and efficient synthesis starting from the readily available and low-cost quinolinic acid has been developed.[1]

Synthesis from Quinolinic Acid

This multi-step synthesis provides a cost-effective and scalable method for producing this compound. The overall workflow is depicted in the diagram below.

G cluster_0 Synthesis of this compound A Quinolinic Acid B Quinolinic Anhydride A->B  Acid Anhydrization   (Thionyl Chloride) C 2,3-Pyridinedicarboxylic acid-2-isopropyl ester B->C  Esterification   (Isopropanol) D Isopropyl 3-aminopyridine-2-carboxylate C->D  Ammoniation & Rearrangement   (DPPA, Triethylamine, tert-Butanol) E Isopropyl 3-fluoropyridine-2-carboxylate D->E  Amino Fluorination   (Pyridine Hydrogen Fluoride, Sodium Nitrite) F This compound E->F  Ester Group Reduction   (Sodium Borohydride, Methanol) G cluster_1 Application in TRPV3 Antagonist Synthesis A This compound B Activated (3-fluoropyridin-2-yl)methyl Intermediate (e.g., halide, tosylate) A->B  Activation of Hydroxyl Group   D TRPV3 Antagonist B->D  Nucleophilic Substitution   C Cyclic Precursor C->D

References

(3-fluoropyrid-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-fluoropyrid-2-yl)methanol, a key intermediate in pharmaceutical research and development.

Core Molecular Data

This compound is a substituted pyridine derivative. Its fundamental molecular characteristics are summarized below.

PropertyValueReferences
Molecular Formula C₆H₆FNO[1][2][3]
Molecular Weight 127.12 g/mol [1][2][3]
CAS Number 31181-79-0[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A patented method outlines two primary synthetic pathways.[4]

Experimental Protocols

Method 1: From 3-Fluoropyridine

This approach involves the formylation of 3-fluoropyridine followed by reduction.

  • Formylation: 3-Fluoropyridine is reacted with N,N'-dimethylformamide (DMF) in an ether solution containing triethylene diamine and n-butyllithium at -70°C to produce 3-fluoropyridine-2-aldehyde.[4]

  • Reduction: The resulting 3-fluoropyridine-2-aldehyde is then reduced using sodium borohydride to yield this compound.[4]

Method 2: From Quinolinic Acid

This multi-step synthesis begins with the inexpensive starting material, quinolinic acid.

  • Anhydride Formation: Quinolinic acid is reacted with thionyl chloride in 1,2-dichloroethane to form the corresponding quinolinic anhydride.[4] The reaction progress is monitored by thin-layer chromatography (TLC).[4]

  • Esterification: The anhydride is then treated with isopropanol to yield 2,3-pyridinedicarboxylic acid 2-isopropyl ester.[4]

  • Amidation and Rearrangement: The ester is subsequently reacted with diphenylphosphoryl azide (DPPA) and triethylamine in an organic solvent, followed by heating under reflux.[4]

  • Fluorination and Reduction: The intermediate undergoes amino fluorination and subsequent reduction of the ester group to afford the final product, this compound.[4]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from quinolinic acid.

Synthesis_Workflow cluster_method2 Synthesis from Quinolinic Acid QA Quinolinic Acid Anhydride Quinolinic Anhydride QA->Anhydride Thionyl Chloride 1,2-dichloroethane Ester 2,3-Pyridine Diacid 2-Isopropyl Ester Anhydride->Ester Isopropanol Intermediate Intermediate Ester->Intermediate 1. Triethylamine, DPPA 2. Heat Product This compound Intermediate->Product Amino Fluorination Ester Group Reduction

Caption: Synthesis pathway of this compound from quinolinic acid.

Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Pyridine and its derivatives are common scaffolds in the development of therapeutic agents. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

References

physical and chemical properties of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of (3-fluoropyrid-2-yl)methanol. The information is intended to support research, development, and application activities involving this compound.

Core Physical and Chemical Properties

This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for drug design.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₆H₆FNO--INVALID-LINK--
Molecular Weight 127.12 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 31181-79-0--INVALID-LINK--
Appearance Yellow liquid (predicted)--INVALID-LINK--
Boiling Point 194.3 ± 25.0 °C (Predicted)--INVALID-LINK--
Density 1.262 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Flash Point 71.3 ± 23.2 °C--INVALID-LINK--
Refractive Index 1.524--INVALID-LINK--
Storage Temperature Store in freezer, under -20°C--INVALID-LINK--
Solubility Information not available
pKa 13.36±0.10 (Predicted)--INVALID-LINK--

Synthesis and Purification

A novel synthetic route for this compound has been described, starting from the readily available and low-cost quinolinic acid.[1] This method involves several steps including anhydrization, esterification, amidation, fluorination, and reduction.

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound quinolinic_acid Quinolinic Acid anhydride Quinolinic Anhydride quinolinic_acid->anhydride Acid Anhydrization (e.g., Thionyl Chloride) ester 2,3-Pyridinedicarboxylic acid monoester anhydride->ester Esterification (e.g., Isopropanol) amide 3-Carbamoyl-pyridine-2-carboxylic acid ester ester->amide Ammoniation fluoro_ester 3-Fluoro-pyridine-2-carboxylic acid ester amide->fluoro_ester Amino Fluorination final_product This compound fluoro_ester->final_product Ester Group Reduction (e.g., Sodium Borohydride)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following is a detailed experimental protocol based on the synthetic route described in patent CN111004171A.[1]

Step 1: Synthesis of Quinolinic Anhydride

  • To a solution of quinolinic acid in 1,2-dichloroethane (3-5 volumes), add thionyl chloride (1.02-1.1 molar equivalents).

  • Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) using a developing solvent of ethyl acetate:formic acid (20:1).

  • Upon completion, the solvent is removed under reduced pressure to yield quinolinic anhydride.

Step 2: Synthesis of 2,3-Pyridinedicarboxylic acid-2-isopropyl ester

  • Dissolve the quinolinic anhydride in isopropanol (4-8 volumes).

  • Heat the reaction mixture under reflux and monitor by TLC (petroleum ether:ethyl acetate = 1:1).

  • After completion, cool the mixture to approximately 15°C to crystallize the product.

  • Collect the white solid by filtration.

Step 3: Ammoniation, Amino Fluorination, and Ester Group Reduction Detailed protocols for these steps are not fully elucidated in the public domain but would follow standard organic chemistry transformations. The general steps involve:

  • Conversion of the ester to an amide.

  • A fluorination reaction, likely involving a diazotization followed by a Balz-Schiemann type reaction.

  • Reduction of the remaining ester group to the alcohol. For instance, in a 100 ml four-mouth bottle, add 9.15 ml of methanol, 1.83 g of the fluoro-ester intermediate, and 2.22 g of anhydrous calcium chloride powder under mechanical stirring. Control the temperature at 0 ± 5 °C and add 3.79 g of sodium borohydride in batches. Stir the mixture for 1 hour at 0 ± 5 °C, then heat to 65 ± 5 °C and reflux for 2 hours.[1]

Purification Protocol
  • After the reduction step, cool the reaction mixture to 15 ± 5 °C and add 18 ml of water.

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 ml).

  • Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product as a yellow liquid.[1]

  • Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Predicted ¹H NMR (300 MHz, CDCl₃): δ 8.40 (m, 1H), 7.42-7.36 (m, 1H), 7.29-7.23 (m, 1H), 4.84 (s, 2H), 3.97 (br s, 1H).

¹³C NMR Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans for adequate signal-to-noise ratio. Proton decoupling is typically applied.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

  • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or with the pure solvent if a solution is used) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, for example, via direct infusion using a syringe pump for Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The expected m/z for the protonated molecule is approximately 128.05.

Chemical Reactivity and Potential Biological Interactions

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the fluorine atom, and the primary alcohol.

Reactivity Profile

Reactivity_Profile Chemical Reactivity of this compound main_compound This compound oxidation Oxidation (e.g., PCC, KMnO₄) main_compound->oxidation Alcohol to Aldehyde/Carboxylic Acid esterification Esterification (e.g., with Acyl Chloride) main_compound->esterification Alcohol to Ester nucleophilic_substitution Nucleophilic Substitution (at pyridine ring) main_compound->nucleophilic_substitution Displacement of Fluorine biological_target Potential Biological Target (e.g., Enzyme, Receptor) main_compound->biological_target Binding Interactions

Caption: Potential chemical reactions of this compound.

Potential Biological Activity

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, fluorinated pyridine scaffolds are of significant interest in drug discovery. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability. The hydroxymethyl group provides a point for hydrogen bonding and potential further derivatization.

A generalized model of interaction with a biological target is presented below.

Biological_Interaction Conceptual Biological Interaction cluster_interactions Binding Pocket molecule This compound h_bond Hydrogen Bonding (Hydroxymethyl group) molecule->h_bond interacts via hydrophobic Hydrophobic/Aromatic Interactions (Pyridine ring) molecule->hydrophobic interacts via dipole Dipole-Dipole/Halogen Bonding (Fluorine atom) molecule->dipole interacts via target Biological Target (e.g., Enzyme Active Site) biological_effect Modulation of Biological Activity target->biological_effect leads to h_bond->target hydrophobic->target dipole->target

Caption: Potential interactions with a biological target.

This guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted properties and exploration of its biological activities are encouraged.

References

A Comprehensive Technical Guide to (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and key data associated with (3-fluoropyrid-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

This compound is a substituted pyridine derivative. The fluorine atom at the 3-position and the hydroxymethyl group at the 2-position of the pyridine ring are key features that influence its chemical reactivity and potential biological activity.

IUPAC Name: 3-Fluoro-2-pyridinemethanol[1]

Synonyms: (3-Fluoropyridin-2-yl)methanol, 2-Pyridinemethanol, 3-fluoro-[1][2]

CAS Number: 31181-79-0[1][3]

Molecular Formula: C₆H₆FNO[1][2][3]

Molecular Weight: 127.12 g/mol [2][3]

The chemical structure is as follows:

Chemical structure of this compound

(Note: This is a representative image. For a definitive 2D or 3D structure, please refer to chemical databases using the provided CAS number.)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 127.1163432[1]
Exact Mass 127.12[1]
Boiling Point 194.287 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 71.3 ± 23.2 °C[1]
Refractive Index 1.524[1]
Polar Surface Area (PSA) 33.1[1]
XLogP3 0.1[1]

Experimental Protocols: Synthesis of this compound

A novel synthesis method for this compound has been reported, starting from the readily available and low-cost quinolinic acid. This process involves several key steps to achieve the target molecule.[4]

Method Overview:

The synthesis involves the following sequence of reactions:[4]

  • Acid Anhydrization: Quinolinic acid is treated with thionyl chloride in an organic solvent, such as 1,2-dichloroethane, and heated to form the corresponding quinolinic anhydride.[4]

  • Esterification: The resulting anhydride undergoes esterification.[4]

  • Ammoniation: This is followed by an ammoniation step.[4]

  • Amino Fluorination: A crucial amino fluorination reaction is then carried out.[4]

  • Ester Group Reduction: Finally, the ester group is reduced to the hydroxymethyl group to yield the final product, this compound.[4]

An alternative reported method involves the use of 3-fluoropyridine as the starting material. This compound is reacted with N,N'-dimethylformamide in an ether solution containing triethylene diamine and n-butyllithium at -70°C to produce 3-fluoropyridine-2-aldehyde. This intermediate is then reduced using sodium borohydride to give this compound.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from quinolinic acid.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start Quinolinic Acid step1 Acid Anhydrization start->step1 step2 Esterification step1->step2 step3 Ammoniation step2->step3 step4 Amino Fluorination step3->step4 step5 Ester Group Reduction step4->step5 end This compound step5->end

Caption: Synthesis workflow for this compound.

References

Synthesis of (3-fluoropyrid-2-yl)methanol from Quinolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for (3-fluoropyrid-2-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available and inexpensive quinolinic acid. This document details the key transformations, provides experimental protocols for pivotal steps, summarizes quantitative data, and presents visual diagrams of the synthesis pathway.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation from quinolinic acid presents a cost-effective and scalable approach. The synthesis route involves a series of chemical transformations, including anhydride formation, selective monoesterification, introduction of a fluorine atom, and subsequent reduction of the carboxylic acid functionality. This guide is based on established chemical principles and publicly available patent literature, primarily referencing the synthetic method disclosed in patent CN111004171A.[1]

Overall Synthesis Pathway

The transformation of quinolinic acid to this compound proceeds through a multi-step sequence. The key stages are:

  • Anhydride Formation: Conversion of quinolinic acid to quinolinic anhydride.

  • Monoesterification: Selective esterification of one of the carboxylic acid groups of quinolinic anhydride.

  • Amination via Curtius Rearrangement: Transformation of the remaining carboxylic acid to an amino group.

  • Fluorination via Sandmeyer-type Reaction: Conversion of the amino group to a fluorine atom.

  • Reduction: Reduction of the ester group to a hydroxymethyl group.

The overall synthetic scheme is depicted below.

Synthesis_Pathway quinolinic_acid Quinolinic Acid quinolinic_anhydride Quinolinic Anhydride quinolinic_acid->quinolinic_anhydride Anhydrization monoester Pyridine-2,3-dicarboxylic acid monoester quinolinic_anhydride->monoester Monoesterification amino_ester 3-Amino-2-pyridinecarboxylic acid ester monoester->amino_ester Amination fluoro_ester 3-Fluoro-2-pyridinecarboxylic acid ester amino_ester->fluoro_ester Fluorination final_product This compound fluoro_ester->final_product Reduction

Figure 1: Overall synthesis pathway from quinolinic acid.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key steps in the synthesis. Quantitative data, where available, is summarized in tables for clarity and comparison.

Step 1: Synthesis of Quinolinic Anhydride

The formation of quinolinic anhydride from quinolinic acid is a crucial initial step. Two primary methods are reported: dehydration using thionyl chloride or acetic anhydride.

Method A: Using Thionyl Chloride [1]

  • Protocol: In a suitable reaction vessel, quinolinic acid is suspended in an organic solvent such as 1,2-dichloroethane. Thionyl chloride (1.02-1.1 molar equivalents) is added dropwise to the suspension. The mixture is then heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield quinolinic anhydride.

Method B: Using Acetic Anhydride

  • Protocol: A mixture of quinolinic acid and acetic anhydride is heated to reflux for several hours. After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure. The residue is then treated with a suitable solvent to precipitate the product, which is collected by filtration.

ParameterMethod A (Thionyl Chloride)Method B (Acetic Anhydride)
Reagent Thionyl ChlorideAcetic Anhydride
Solvent 1,2-dichloroethaneAcetic Anhydride (reagent and solvent)
Temperature RefluxReflux
Molar Ratio Quinolinic Acid : Thionyl Chloride = 1 : 1.02-1.1-
Work-up Solvent evaporationDistillation and precipitation

Table 1: Comparison of methods for quinolinic anhydride synthesis.

Anhydride_Formation_Workflow start Quinolinic Acid reagents Thionyl Chloride or Acetic Anhydride start->reagents Add reaction Heating under Reflux reagents->reaction workup Solvent Removal/ Precipitation reaction->workup product Quinolinic Anhydride workup->product

Figure 2: Workflow for the synthesis of quinolinic anhydride.

Step 2: Monoesterification of Quinolinic Anhydride

The patent suggests the use of isopropanol for the esterification step, implying the formation of an isopropyl ester.[1] The regioselectivity of this reaction is critical, with the esterification preferentially occurring at the 2-position due to the electronic effects of the pyridine nitrogen.

  • Protocol: Quinolinic anhydride is dissolved in an excess of isopropanol and the mixture is heated. The reaction progress can be monitored by TLC. Upon completion, the excess isopropanol is removed under reduced pressure to yield the monoester.

ParameterValue
Alcohol Isopropanol
Temperature Elevated (e.g., reflux)
Product 2-isopropoxycarbonyl-3-pyridinecarboxylic acid

Table 2: Reaction conditions for monoesterification.

Steps 3 & 4: Amination and Fluorination

The patent indicates the use of diphenylphosphoryl azide (DPPA) for the conversion of the remaining carboxylic acid to the fluoro group.[1] This suggests a one-pot or sequential process involving a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to an amine, followed by a diazotization and fluorination reaction.

  • Proposed Protocol:

    • Curtius Rearrangement: The monoester from the previous step is dissolved in an inert solvent, and triethylamine is added, followed by the dropwise addition of DPPA. The reaction mixture is heated to induce the rearrangement of the acyl azide intermediate to an isocyanate.

    • Hydrolysis: The isocyanate is then hydrolyzed in situ or in a separate step with aqueous acid to yield the corresponding 3-amino-2-pyridinecarboxylic acid isopropyl ester.

    • Fluorination: The amino ester is then subjected to a Sandmeyer-type reaction. This typically involves diazotization with a source of nitrous acid (e.g., sodium nitrite in a strong acid like HBF₄) at low temperatures, followed by decomposition of the diazonium salt to introduce the fluorine atom.

ParameterDescription
Key Reagent Diphenylphosphoryl azide (DPPA)
Intermediate 1 Isocyanate
Intermediate 2 3-Amino-2-pyridinecarboxylic acid isopropyl ester
Fluorination Method Diazotization followed by decomposition of diazonium salt
Product 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester

Table 3: Key aspects of the amination and fluorination steps.

Amination_Fluorination_Workflow start Monoester dppa DPPA, Et3N start->dppa Add rearrangement Curtius Rearrangement dppa->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis amino_ester Amino Ester hydrolysis->amino_ester diazotization Diazotization (e.g., NaNO2, HBF4) amino_ester->diazotization fluoro_ester Fluoro Ester diazotization->fluoro_ester

Figure 3: Proposed workflow for amination and fluorination.

Step 5: Reduction of 3-Fluoro-2-pyridinecarboxylic acid ester

The final step is the reduction of the ester functionality to a primary alcohol. The patent provides a detailed protocol for this transformation.[1]

  • Protocol: To a solution of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester in methanol, anhydrous calcium chloride is added under mechanical stirring at 0 ± 5 °C. Sodium borohydride is then added in portions. The mixture is stirred at this temperature for 1 hour, then heated to reflux (65 ± 5 °C) for 2 hours. After cooling, water is added, and the methanol is evaporated under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.

ParameterValue
Reducing Agent Sodium Borohydride
Solvent Methanol
Additive Anhydrous Calcium Chloride
Temperature 0 °C to reflux
Reaction Time 3 hours
Yield 77.88%[1]
Product This compound

Table 4: Reaction details for the final reduction step.

Conclusion

The synthesis of this compound from quinolinic acid provides an efficient and economical route to this important synthetic intermediate. The key transformations involve a series of well-established organic reactions. While the patent literature provides a solid framework for this synthesis, further optimization and detailed characterization of intermediates would be beneficial for robust process development. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, enabling them to leverage this synthetic strategy for their research endeavors.

References

Synthetic Pathways to (3-fluoropyridin-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, making efficient access to fluorinated intermediates like (3-fluoropyridin-2-yl)methanol a topic of considerable interest. This technical guide provides a detailed overview of the primary synthetic routes for the preparation of (3-fluoropyridin-2-yl)methanol, focusing on starting materials, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Introduction

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. (3-fluoropyridin-2-yl)methanol, in particular, serves as a versatile intermediate for more complex molecular architectures. This document outlines two principal synthetic strategies for its preparation, providing detailed experimental procedures and relevant data to facilitate reproducible and scalable synthesis.

Synthetic Route 1: Multi-step Synthesis from Quinolinic Acid

A patented method describes a synthetic pathway starting from the readily available and inexpensive quinolinic acid.[1] This route involves a sequence of five key transformations to construct the target molecule.

Signaling Pathway Diagram

G cluster_0 Synthetic Route from Quinolinic Acid A Quinolinic Acid B Quinolinic Anhydride A->B  Acid Anhydrization (Thionyl Chloride) C Isopropyl 2,3-pyridinedicarboxylate B->C  Esterification (Isopropanol) D Intermediate Amide C->D  Ammoniation E 3-Fluoropyridine-2-carboxylic acid derivative D->E  Amino Fluorination F (3-fluoropyridin-2-yl)methanol E->F  Reduction (Sodium Borohydride)

Caption: Multi-step synthesis of (3-fluoropyridin-2-yl)methanol from quinolinic acid.

Experimental Protocols

Step 1: Synthesis of Quinolinic Anhydride

  • Procedure: Quinolinic acid is reacted with thionyl chloride in an organic solvent such as 1,2-dichloroethane.[1] The molar ratio of quinolinic anhydride to thionyl chloride is maintained between 1:1.02 and 1:1.1.[1] The reaction is heated to drive the formation of the anhydride.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a developing solvent system of ethyl acetate to formic acid (20:1 volume ratio).[1]

Step 2: Synthesis of Isopropyl 2,3-pyridinedicarboxylate

  • Procedure: Quinolinic anhydride is dissolved in isopropanol, with the volume of isopropanol being 4-8 times that of the quinolinic anhydride.[1] The mixture is heated under reflux for 16 hours.[1] After evaporation of the solvent, ethyl acetate is added, and the mixture is heated to reflux for 30 minutes, then cooled to approximately 15°C to induce crystallization.[1]

  • Monitoring: The reaction is monitored by TLC with a mobile phase of petroleum ether:ethyl acetate (1:1 volume ratio).[1]

  • Yield: This step has a reported yield of 87.19% for the white solid product.[1]

Step 3 & 4: Ammoniation and Amino Fluorination

  • Procedure: The patent mentions the subsequent steps of ammoniation and amino fluorination to introduce the fluorine atom at the 3-position.[1] Detailed experimental conditions for these specific steps are not fully elaborated in the provided source. Generally, such transformations can involve the conversion of an ester to an amide, followed by a Hoffman rearrangement or similar reaction in the presence of a fluorinating agent.

Step 5: Reduction of the Ester to (3-fluoropyridin-2-yl)methanol

  • Procedure: The 3-fluoropyridine-2-carboxylic acid derivative is dissolved in methanol along with anhydrous calcium chloride.[1] The mixture is cooled to 0 ± 5°C, and sodium borohydride is added in portions.[1] After stirring for 1 hour at this temperature, the reaction is heated to reflux at 65 ± 5°C for 2 hours.[1] The reaction is then cooled, and water is added.[1] After evaporation of methanol, the product is extracted with dichloromethane.[1]

  • Yield: This final reduction step affords the target compound as a yellow liquid with a yield of 77.88%.[1]

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
1Quinolinic AcidThionyl Chloride1,2-dichloroethaneHeated--
2Quinolinic AnhydrideIsopropanolIsopropanol, Ethyl Acetate85 (reflux)1687.19
3Isopropyl 2,3-pyridinedicarboxylate-----
4Intermediate AmideFluorinating Agent----
53-Fluoropyridine-2-carboxylic acid derivativeSodium Borohydride, Calcium ChlorideMethanol0 to 65377.88

Synthetic Route 2: Direct Synthesis from 3-Fluoropyridine

A more direct approach to (3-fluoropyridin-2-yl)methanol starts from commercially available 3-fluoropyridine.[1] This two-step process involves a formylation followed by a reduction.

Signaling Pathway Diagram

G cluster_1 Synthetic Route from 3-Fluoropyridine A 3-Fluoropyridine B 3-Fluoropyridine-2-carbaldehyde A->B  Formylation (n-BuLi, DMF) C (3-fluoropyridin-2-yl)methanol B->C  Reduction (Sodium Borohydride)

Caption: Two-step synthesis of (3-fluoropyridin-2-yl)methanol from 3-fluoropyridine.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropyridine-2-carbaldehyde

  • Procedure: 3-Fluoropyridine is dissolved in an ether solution containing triethylenediamine.[1] The solution is cooled to -70°C, and n-butyllithium is added, followed by N,N'-dimethylformamide (DMF) to introduce the formyl group at the 2-position.[1] This reaction utilizes directed ortho-metalation, where the fluorine atom directs the lithiation to the adjacent position.

  • General Considerations: Reactions involving n-butyllithium are highly sensitive to moisture and air and must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The low temperature is crucial to prevent side reactions.

Step 2: Reduction of 3-Fluoropyridine-2-carbaldehyde to (3-fluoropyridin-2-yl)methanol

  • Procedure: The crude 3-fluoropyridine-2-carbaldehyde is reacted with sodium borohydride in a suitable solvent, typically methanol or ethanol.[2] The reaction is generally carried out at room temperature or below.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, dried, and purified, often by column chromatography.

  • Yield: The patent indicates a yield of 82.96% for a product obtained after workup with sodium bicarbonate and extraction.[1]

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
13-Fluoropyridinen-Butyllithium, DMF, TriethylenediamineEther-70--
23-Fluoropyridine-2-carbaldehydeSodium Borohydride---82.96

Conclusion

This guide has detailed two primary synthetic routes for the preparation of (3-fluoropyridin-2-yl)methanol. The multi-step synthesis from quinolinic acid offers a cost-effective approach starting from a simple precursor, albeit with a longer synthetic sequence. The more direct route from 3-fluoropyridine provides a quicker pathway to the target molecule, which may be preferable if the starting material is readily available. Both methods rely on well-established organic transformations, and the provided experimental details and quantitative data should serve as a valuable resource for researchers in the fields of drug discovery and materials science. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.

References

Spectroscopic Data of (3-fluoropyrid-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (3-fluoropyrid-2-yl)methanol. Due to the absence of a publicly available, fully assigned experimental dataset, this document presents a representative analysis based on established spectroscopic principles. It includes structured data tables, a detailed experimental protocol for acquiring such data, and a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS: 31181-79-0).

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established chemical shift principles. The exact chemical shifts and coupling constants can vary based on experimental conditions.

¹H NMR Data (Predicted)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~7.4dddJ(H,H) ≈ 8.5, 4.8; J(H,F) ≈ 1.5
H5~8.2dddJ(H,H) ≈ 4.8, 1.5; J(H,F) ≈ 1.0
H6~7.3ddJ(H,H) ≈ 8.5, 1.5
CH₂~4.8s-
OHVariablebr s-
¹³C NMR Data (Predicted)
CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)
C2~147dJ(C,F) ≈ 14
C3~155dJ(C,F) ≈ 240
C4~125dJ(C,F) ≈ 4
C5~140dJ(C,F) ≈ 20
C6~122s-
CH₂~60s-

Experimental Protocol for NMR Data Acquisition

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Temperature: 298 K (25 °C)

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Nucleus: ¹³C

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: -10 to 180 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Temperature: 298 K (25 °C)

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.

workflow cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Experiment transfer->h1_nmr c13_nmr ¹³C NMR Experiment transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate assign_peaks Assign Signals calibrate->assign_peaks measure_coupling Measure Coupling Constants assign_peaks->measure_coupling structure_confirm Structure Confirmation measure_coupling->structure_confirm

Caption: Workflow for NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and perform a full assignment of all signals.

The Ascendant Role of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for enhancing therapeutic potential. This technical guide delves into the multifaceted biological activities of fluorinated pyridine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the latest advancements, quantitative biological data, detailed experimental protocols, and mechanistic insights into this important class of molecules.

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals, owing to its ability to engage in various biological interactions. The introduction of fluorine atoms to this privileged structure can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, ultimately leading to improved potency and pharmacokinetic profiles.[1][2] This guide will explore these effects through a detailed examination of the anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities of fluorinated pyridine derivatives.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR pathway.[3][4][5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference(s)
Pyridine-derived VEGFR-2 inhibitorsCompound 10HepG2 (Liver)4.25[7]
MCF-7 (Breast)6.08[7]
Compound 8HepG2 (Liver)4.34[7]
MCF-7 (Breast)10.29[7]
Compound 9HepG2 (Liver)4.68[7]
MCF-7 (Breast)11.06[7]
Compound 15HepG2 (Liver)6.37[7]
MCF-7 (Breast)12.83[7]
Trimethoxyphenyl pyridine derivativesCompound VIHCT-116 (Colorectal)4.83[8]
HepG-2 (Liver)3.25[8]
MCF-7 (Breast)6.11[8]
Compound VjHCT-116 (Colorectal)4.5[8]
HepG-2 (Liver)3.74[8]
MCF-7 (Breast)4.82[8]
Pyridine DerivativesDerivative with OMe groupA549 (Lung)0.044[9]
Derivative with two OH groupsSW1116 (Colon)1.54[9]
BGC823 (Gastric)1.26[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Compound Treatment: The following day, treat the cells with various concentrations of the fluorinated pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers, making it a key target for anticancer drug development.[3][5][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Fluorinated_Pyridine Fluorinated Pyridine Derivatives Fluorinated_Pyridine->PI3K Inhibit

PI3K/AKT/mTOR Signaling Pathway Inhibition

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. Fluorinated pyridine derivatives have shown promising antibacterial and antifungal activities, offering a potential new class of antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated pyridine derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassSpecific Derivative(s)Bacterial StrainMIC (µg/mL)Reference(s)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivativesCompound with R1 = ClStaphylococcus aureus1-2[13]
Gram-negative bacteriaNo activity[13]
Compounds 6a-mGram-positive bacteria2-32[13]
Isonicotinic acid hydrazide derivativesCompounds 23-27Staphylococcus aureus2.18-3.08 (µM)[14]
Bacillus subtilis2.18-3.08 (µM)[14]
Escherichia coli2.18-3.08 (µM)[14]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesCompounds 88a-kEscherichia coli K12, R2-R40.2-1.3[15]
Pyridine-4-aldoxime-based quaternary ammonium saltsCompounds 51-56Staphylococcus aureus0.02-6 (mM)[14]
Bacillus subtilis0.02-6 (mM)[14]
Escherichia coli0.02-6 (mM)[14]
Pseudomonas aeruginosa0.02-6 (mM)[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Fluorinated pyridine derivatives

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the fluorinated pyridine derivatives in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[17] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Serial Dilution of Fluorinated Pyridines in 96-well plate Start->Serial_Dilution Inoculate Inoculate Plate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow

Anti-inflammatory Activity: Modulation of Cyclooxygenase

Chronic inflammation is implicated in numerous diseases. Certain fluorinated pyridine derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX inhibitory activity of selected fluorinated pyridine derivatives.

Compound ClassSpecific Derivative(s)EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Imidazo[1,2-a]pyridin-3-aminesCompound 5nCOX-20.07508.6[19]
Imidazo[1,2-a]pyridine derivativeCompound with morpholine ringCOX-20.07217.1[19]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorinated pyridine derivatives

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the fluorinated pyridine derivatives or a reference inhibitor (e.g., celecoxib) for a short period (e.g., 10 minutes) at 37°C.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation time, stop the reaction by adding a suitable reagent (e.g., 1 M HCl).[20]

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Central Nervous System Activity: Modulating GABA-A Receptors

Fluorinated pyridine derivatives have also been investigated for their activity in the central nervous system, particularly as modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

Quantitative CNS Activity Data

The following table presents the binding affinity (Ki) and functional potency (EC50) of fluorinated indiplon derivatives, which are pyrazolopyrimidine analogs, at GABA-A receptors.

CompoundReceptor SubtypeKi (nM)EC50 (nM)Reference(s)
Indiplonα1-containing3.181[21]
N-(2-fluoro-ethyl) derivative (2a)α1-containing5.4105[21]
N-(3-fluoro-propyl) derivative (2b)α1-containing2.4158[21]
FluoroflumazenilGABAA3.5 (IC50)-[22]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ligand binding.

Materials:

  • Cells expressing GABA-A receptors (e.g., cultured neurons or transfected cell lines)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • GABA and fluorinated pyridine derivatives

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the intracellular solution. The pipette resistance should be in the range of 3-7 MΩ.[23]

  • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 to -70 mV.[23]

  • Drug Application: Apply GABA alone or in combination with the fluorinated pyridine derivative to the cell using a perfusion system.

  • Data Recording and Analysis: Record the resulting ionic currents. Analyze the data to determine the effect of the compound on the GABA-induced current, such as potentiation or inhibition, and calculate the EC50.

Signaling Pathway: GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.[24]

GABA_A_Receptor_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens channel Fluorinated_Pyridine Fluorinated Pyridine Derivatives (Positive Allosteric Modulator) Fluorinated_Pyridine->GABA_A_Receptor Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-A Receptor Modulation

Conclusion

The strategic incorporation of fluorine into the pyridine scaffold has yielded a diverse array of biologically active molecules with significant therapeutic potential. As demonstrated in this guide, fluorinated pyridine derivatives exhibit potent anticancer, antimicrobial, anti-inflammatory, and CNS activities. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this chemical space is poised to deliver novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

(3-Fluoropyrid-2-yl)methanol: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (3-fluoropyrid-2-yl)methanol (CAS No: 31181-79-0). The following sections detail the chemical and physical properties, hazard identification, safety precautions, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative commonly used as a building block in the synthesis of pharmaceutical compounds. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C6H6FNO[1]
Molecular Weight 127.12 g/mol [1]
Boiling Point 194.3 ± 0.0 °C at 760 mmHg[1][2]
Flash Point 71.3 ± 23.2 °C[1]
Density 1.3 ± 0.1 g/cm³[1]
Appearance Solid
Storage Temperature Room temperature[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The signal word for this chemical is "Warning".[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.

CodePrevention
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
P264 Wash skin thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1][3]
P271 Use only outdoors or in a well-ventilated area.[1][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound. The following procedures outline the best practices for handling and storage.

Handling
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[4]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[5]

    • Skin and Body Protection: A lab coat must be worn and buttoned to its full length.[5] Full-length pants and closed-toe shoes are also required.[5]

  • General Hygiene: Avoid contact with skin and eyes.[1][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

  • Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1][3]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The recommended storage condition is at room temperature.[1]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical help.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

  • Containment and Cleanup: Collect the spillage and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Visualized Workflows

The following diagrams illustrate the key workflows for handling and emergency procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Fume Hood Prepare Fume Hood Select PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Work-up/Purification Work-up/Purification Perform Reaction->Work-up/Purification Dispose of Waste Dispose of Waste Work-up/Purification->Dispose of Waste Clean Glassware Clean Glassware Dispose of Waste->Clean Glassware Decontaminate Workspace Decontaminate Workspace Clean Glassware->Decontaminate Workspace

Caption: General laboratory workflow for handling this compound.

Emergency_Response_Flowchart start Emergency Occurs spill Chemical Spill start->spill Spill? exposure Personal Exposure start->exposure Exposure? fire Fire start->fire Fire? evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid alarm Activate Fire Alarm fire->alarm ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose seek_medical Seek Medical Attention first_aid->seek_medical extinguish Use Appropriate Extinguisher alarm->extinguish

Caption: Emergency response flowchart for incidents involving this compound.

References

commercial suppliers and purchasing of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Sourcing and Application of (3-fluoropyrid-2-yl)methanol

For researchers, scientists, and professionals in drug development, the accessibility and quality of key chemical intermediates are paramount. This compound, a fluorinated pyridine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its commercial availability, purchasing considerations, technical specifications, and relevant experimental protocols.

Physicochemical Properties

This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position. These functional groups impart unique reactivity and properties that are advantageous in medicinal chemistry.

PropertyValueReference
CAS Number 31181-79-0[1]
Molecular Formula C6H6FNO[1]
Molecular Weight 127.12 g/mol [1]
Boiling Point 194.3 ± 25.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 71.3 ± 23.2 °C[1]
Refractive Index 1.524[1]
Storage Conditions Room temperature[1]

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound, catering to different scales of research and development needs. When sourcing this compound, it is crucial to consider factors such as purity, quantity, lead time, and the supplier's qualifications.

SupplierPurityAvailable QuantitiesAdditional Information
GIHI CHEMICALS CO.,LIMITED >99%CustomA manufacturer with ISO, FDA, and CE certifications.[1]
Parchem Not specifiedNot specifiedSpecialty chemical supplier.[2]
iChemical Not specified≥ 1.0 kgOffers custom packages and synthesis.[3]
CP Lab Chemicals min 97%1 gramFor professional manufacturing, research, and industrial use only.
Laibo Chem 98%250mg-
Oakwood Products, Inc. Not specifiedNot specifiedProvides Safety Data Sheets.[4]
Ambeed, Inc. Not specifiedNot specifiedSpecializes in building blocks and advanced intermediates.[5]
SAGECHEM LIMITED Not specifiedNot specifiedA chemical R&D, manufacturing, and distribution company.[5]
Hangzhou Leap Chem Co., Ltd. Not specifiedNot specifiedSpecializes in supplying fine chemicals.[5]

The general workflow for procuring this compound involves identifying a suitable supplier, requesting a quote, and placing an order, followed by shipment and internal quality control.

G General Purchasing Workflow for this compound A Identify Potential Suppliers B Request Quotations (Purity, Quantity, Price, Lead Time) A->B C Evaluate Supplier (Certifications, Technical Data) B->C D Select Supplier and Place Purchase Order C->D E Receive Shipment and Documentation (CoA, SDS) D->E F Internal Quality Control and Verification E->F G Release for Research/Development Use F->G

General Purchasing Workflow

Safety and Handling

This compound is associated with several hazard statements, and appropriate safety precautions must be taken during its handling and use.

  • Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

    • P270: Do not eat, drink or smoke when using this product.[1][6]

    • P271: Use only outdoors or in a well-ventilated area.[1][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

    • P301+P317: IF SWALLOWED: Get medical help.[1][6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[1][6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][6][7]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[4][6][7][8]

Experimental Protocols: Synthesis

One reported method for the synthesis of this compound starts from quinolinic acid.[9] This process involves several key steps, including anhydrization, esterification, amidation, fluoro-deamination, and reduction.

A Novel Synthetic Route for this compound

This synthetic pathway provides a cost-effective method with a high yield and good quality for industrial-scale production.[9]

  • Step 1: Anhydrization of Quinolinic Acid

    • Quinolinic acid and thionyl chloride are added to an organic solvent.

    • The mixture is heated to facilitate the reaction, yielding quinoline anhydride.[9]

  • Step 2: Esterification

    • The resulting quinoline anhydride is reacted with isopropanol.[9]

  • Step 3: Amidation and Rearrangement

    • 2,3-pyridine dicarboxylic acid-2-isopropyl ester and triethylamine are dissolved in an organic solvent.

    • Diphenylphosphoryl azide (DPPA) is added, and the mixture is heated under reflux.[9]

  • Step 4: Fluoro-deamination and Reduction

    • The intermediate from the previous step undergoes fluoro-deamination.

    • This is followed by the reduction of the ester group to yield the final product, this compound.[9]

G Synthetic Pathway of this compound A Quinolinic Acid B Quinoline Anhydride A->B Thionyl Chloride, Heat C 2,3-Pyridine dicarboxylic acid-2-isopropyl ester B->C Isopropanol D Intermediate Amide C->D Triethylamine, DPPA, Reflux E This compound D->E Fluoro-deamination & Reduction

Synthetic Pathway

Applications in Drug Development

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity. The 3-fluoropyridine moiety is a common structural motif in medicinal chemistry.[10] (Pyridin-2-yl)methanol derivatives have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders.[11] The unique electronic properties of the fluorinated pyridine ring make this compound a valuable precursor for the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (3-fluoropyrid-2-yl)methanol, with a primary focus on its solubility and stability. Due to the limited availability of public domain data for this specific compound, this document outlines standardized experimental protocols for determining these crucial parameters, in line with industry and regulatory expectations.

Core Compound Properties

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom and the hydroxymethyl group significantly influences its physicochemical properties, including its solubility and stability, which are critical for its potential development as a therapeutic agent.

PropertyValueSource
CAS Number 31181-79-0[1]
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1][2]
Appearance Not specified in literature; likely a solid at room temperature.
Storage Recommended storage at room temperature.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hydroxymethyl group in this compound is expected to contribute to its aqueous solubility, while the fluoropyridine ring imparts a degree of lipophilicity. A thorough understanding of its solubility in various media is essential for formulation development.

Predicted Solubility Characteristics

The molecule's structure suggests it will exhibit moderate solubility in aqueous solutions, which can be influenced by pH. The pyridine nitrogen can be protonated at acidic pH, potentially increasing solubility. In organic solvents, its solubility is expected to vary based on the polarity of the solvent.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

  • This compound

  • Water (deionized)

  • Phosphate buffered saline (PBS) at pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Methanol

  • Ethanol

  • Acetonitrile

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • pH meter

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to vials containing a known volume of each solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

    • Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Profile

Evaluating the chemical stability of a drug candidate is a mandatory step in drug development to ensure its safety and efficacy over its shelf life. Forced degradation studies are employed to identify potential degradation products and understand the degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[3] These studies are crucial for developing stability-indicating analytical methods.[4][5] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[6]

Experimental Protocol for Forced Degradation Studies

The following protocol describes a general approach for conducting forced degradation studies on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 N and 1 N Hydrochloric acid (HCl)

  • 0.1 N and 1 N Sodium hydroxide (NaOH)

  • 3% and 30% Hydrogen peroxide (H₂O₂)

  • Water (deionized)

  • Methanol or other suitable organic solvent

  • Temperature-controlled ovens

  • Photostability chamber with UV and visible light sources

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Heat at elevated temperatures (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40 °C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[6] If no degradation is observed, a higher concentration (e.g., 30%) or heat may be applied.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C) for an extended period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Analyze the samples using a suitable HPLC-UV/MS method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and characterize any major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, heat) G HPLC-UV/MS Analysis A->G B Base Hydrolysis (NaOH, heat) B->G C Oxidation (H2O2) C->G D Thermal Stress (Solid & Solution) D->G E Photolytic Stress (UV/Vis Light) E->G H Assess Peak Purity G->H I Identify Degradants G->I J Calculate % Degradation G->J K Develop Stability-Indicating Method H->K I->K J->K F Prepare Stock Solution (1 mg/mL) F->A F->B F->C F->D F->E

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers and drug development professionals to undertake these critical studies. The outlined protocols for solubility determination and forced degradation are based on established industry standards and regulatory guidelines. The successful execution of these experiments will yield essential data to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of any potential drug product containing this compound.

References

hazards and precautionary statements for (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hazards and Precautionary Statements for (3-fluoropyrid-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and corresponding precautionary statements for the chemical compound this compound. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases, offering a foundation for safe handling, storage, and use in a research and development setting.

GHS Hazard Classification and Precautionary Statements

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an acute toxicant. The primary hazards are associated with short-term exposure via oral, dermal, and inhalation routes.

Table 1: GHS Hazard and Precautionary Information for this compound

CategoryCodeStatement
Hazard Class Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Signal Word Warning
Pictogram Exclamation Mark
Hazard Statements H302Harmful if swallowed.[1][2]
H312Harmful in contact with skin.[1][2]
H332Harmful if inhaled.[1][2]
Precautionary Statements: Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
P264Wash skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[1][2]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Precautionary Statements: Response P301+P317IF SWALLOWED: Get medical help.[1][2]
P302+P352IF ON SKIN: Wash with plenty of water.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P317Get medical help.[1][2]
P321Specific treatment (see supplemental first aid instruction on this label).[1][2]
P330Rinse mouth.[1][2]
P362+P364Take off contaminated clothing and wash it before reuse.[1][2]
Precautionary Statements: Storage None specified.
Precautionary Statements: Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

Physicochemical Properties

A summary of the available physicochemical data for this compound is provided below. These properties are essential for understanding the compound's behavior and for designing safe experimental and storage conditions.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
Boiling Point 194.3 ± 35.0 °C at 760 mmHg
Density 1.3±0.1 g/cm3
Flash Point 71.3±23.2 °C

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the GHS classifications are typically determined based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are overviews of the likely methodologies used to establish the acute toxicity categories for this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure that uses a small number of animals, typically rodents, to determine the acute oral toxicity of a substance.[1]

  • Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dosing, either at a higher or lower fixed dose level.[2]

  • Procedure: A small group of animals (typically 3) of a single sex are fasted and then administered the test substance by gavage.[1]

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[1]

  • Classification: The substance is classified into a GHS category based on the dose level at which mortality is observed.

Acute Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity)

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.

  • Principle: The test substance is applied to a shaved area of the skin of experimental animals, usually for a 24-hour period.

  • Procedure: A single dose of the substance is applied uniformly to an area of approximately 10% of the body surface. The area is then covered with a porous gauze dressing.

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period. Body weight changes and skin reactions at the site of application are also recorded.

  • Classification: The GHS category is determined based on the LD50 (lethal dose for 50% of the test population) value.

Acute Inhalation Toxicity (OECD Guideline 403: Acute Inhalation Toxicity)

This method is used to assess the health hazards that may arise from short-term exposure to an airborne substance.[3]

  • Principle: Animals are exposed to the test substance, in the form of a gas, vapor, or aerosol, in an inhalation chamber for a defined period (typically 4 hours).[4]

  • Procedure: Several groups of animals are exposed to different concentrations of the test substance. The concentration in the chamber is monitored continuously.

  • Observation: The animals are observed for toxic effects and mortality during and after the exposure period, for up to 14 days.[3]

  • Classification: The GHS category is determined based on the LC50 (lethal concentration for 50% of the test population) value.

Visualized Workflow: GHS Hazard Identification and Response

The following diagram illustrates the logical flow from the identification of acute toxicity hazards for this compound to the recommended precautionary responses.

GHS_Workflow cluster_hazard Hazard Identification cluster_prevention Prevention cluster_response Response cluster_disposal Disposal H302 H302: Harmful if swallowed P270 P270: Do not eat, drink, or smoke H302->P270 leads to P501 P501: Dispose of safely H302->P501 requires H312 H312: Harmful in contact with skin P280 P280: Wear protective equipment H312->P280 leads to H312->P501 requires H332 H332: Harmful if inhaled P261 P261: Avoid breathing vapors H332->P261 leads to H332->P501 requires P304 P304+P340: If Inhaled, move to fresh air P261->P304 P301 P301+P317: If Swallowed, get medical help P270->P301 P302 P302+P352: If on Skin, wash with water P280->P302

Caption: Logical flow from hazard identification to precautionary actions for this compound.

References

Methodological & Application

Application Notes and Protocols: (3-fluoropyyrid-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-fluoropyrid-2-yl)methanol is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical and pharmacological properties of a molecule. Strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, thereby optimizing the drug-like properties of a lead compound. These characteristics make this compound a valuable scaffold for the development of novel therapeutics across various disease areas.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of antibacterial agents and its potential as a key structural motif for Transient Receptor Potential Vanilloid 3 (TRPV3) channel antagonists. Detailed synthetic protocols and biological assay methods are provided to facilitate further research and development.

Key Applications

The this compound scaffold has been successfully incorporated into molecules with potent biological activity, most notably in the field of antibacterials. Furthermore, based on the established pharmacology of related non-fluorinated analogs, this moiety holds significant promise for the development of modulators for other important drug targets.

Antibacterial Agents

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Specifically, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against a range of Gram-positive bacteria, including drug-resistant strains.

The following table summarizes the in vitro antibacterial activity of a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives against several standard bacterial strains.[1][2]

CompoundR¹ GroupMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. S. pneumoniae (ATCC 49619)MIC (µg/mL) vs. E. faecalis (ATCC 29212)MIC (µg/mL) vs. E. faecium (ATCC 19434)MIC (µg/mL) vs. MRSA (ATCC 43300)
5 Cl1-21-21-21-21-2
6a Morpholino488164
6b 4-Methylpiperazin-1-yl81616328
6c 4-Hydroxypiperidin-1-yl24482
7j 2-amino-pyrimidin-4-yl0.25-10.25-10.5-11-20.5-1
Linezolid (Reference)1-20.5-11-21-21-2

MRSA: Methicillin-resistant Staphylococcus aureus

Potential as TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel is a well-validated target for the treatment of pain, itch, and various skin disorders.[3] The (pyridin-2-yl)methanol scaffold is a recurring motif in potent and selective TRPV3 antagonists.[4][5] While specific data on the 3-fluoro derivative is not yet widely published, the known benefits of fluorine incorporation suggest that this compound is a highly promising starting point for the design of novel TRPV3 modulators with improved pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

Two primary synthetic routes for this compound have been reported.[6]

Method A: From 3-Fluoropyridine

This method involves the formylation of 3-fluoropyridine followed by reduction.

  • Formylation: 3-Fluoropyridine is reacted with N,N-dimethylformamide (DMF) in an ether solution containing triethylenediamine and n-butyllithium at -70°C to generate 3-fluoropyridine-2-carbaldehyde.

  • Reduction: The resulting aldehyde is then reduced with sodium borohydride in a suitable solvent like methanol to yield this compound.

Method B: From Quinolinic Acid

This multi-step synthesis offers an alternative route from a readily available starting material.

  • Anhydride Formation: Quinolinic acid is converted to its anhydride.

  • Esterification: The anhydride is esterified to the corresponding diester.

  • Ammoniation: The diester is treated with ammonia to form the amide.

  • Amino Fluorination: A fluorination reaction is carried out on the amino group.

  • Ester Group Reduction: The ester group is selectively reduced to the alcohol to yield the final product.

Protocol 2: Synthesis of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives

The synthesis of the antibacterial agents mentioned in the data table involves a multi-step process starting from a suitable fluoropyridine precursor.[2]

  • Intermediate Synthesis: A key intermediate, a piperazine-substituted fluoropyridine, is synthesized. This typically involves nucleophilic aromatic substitution reactions.

  • Oxazolidinone Ring Formation: The intermediate is then reacted to form the oxazolidinone ring system.

  • Coupling: The final derivatives are obtained by coupling various amines or other functionalities to the oxazolidinone scaffold.

Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: TRPV3 Antagonist Activity Assay using HEK293 Cells

This protocol describes a calcium influx assay to screen for TRPV3 antagonists in a recombinant cell line.[7][8]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3 are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well plates and allowed to adhere.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Addition: The test compounds (potential antagonists) are added to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, a known TRPV3 agonist (e.g., carvacrol or 2-APB) is added to stimulate channel activity.

  • Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader. A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonistic activity.

Visualizations

Signaling Pathway: TRPV3 in Keratinocytes

TRPV3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Heat Heat TRPV3 TRPV3 Channel Heat->TRPV3 Agonist Agonist Agonist->TRPV3 Ca_ion Ca²⁺ TRPV3->Ca_ion Influx Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Cellular_Response Pain, Itch, Inflammation Signaling_Cascade->Cellular_Response Antagonist This compound derivative Antagonist->TRPV3 Inhibition

Caption: TRPV3 channel activation and inhibition pathway.

Experimental Workflow: Antibacterial MIC Determination

MIC_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Compound_Dilution Serial Dilution of Test Compounds Start->Compound_Dilution Inoculum_Prep Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Plate_Inoculation Inoculate 96-well Plate Inoculum_Prep->Plate_Inoculation Compound_Dilution->Plate_Inoculation Incubation Incubate at 37°C for 18-24h Plate_Inoculation->Incubation Read_Results Observe for Bacterial Growth Incubation->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for MIC determination.

Logical Relationship: Drug Discovery Process

Drug_Discovery_Process Scaffold This compound Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening In Vitro Screening (e.g., MIC, IC₅₀) Synthesis->Screening Optimization Lead Optimization (SAR) Screening->Optimization Optimization->Synthesis Preclinical Preclinical Studies (In Vivo Efficacy, PK/PD) Optimization->Preclinical

Caption: Role in drug discovery.

References

Application Notes: Synthesis and Therapeutic Potential of Novel (3-fluoropyrid-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3-fluoropyrid-2-yl)methanol scaffold is a valuable starting material for the synthesis of novel derivatives with significant potential in medicinal chemistry. The strategic incorporation of a fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed protocols for the synthesis of two key classes of derivatives—ethers and esters—via Williamson ether synthesis and Fischer esterification, respectively. Furthermore, it explores the potential application of these derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a promising target for the development of novel analgesics and anti-inflammatory agents.

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

Fluorinated pyridines are privileged structures in modern medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The pyridine ring itself is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key binding interactions. When functionalized with a hydroxymethyl group at the 2-position, as in this compound, the molecule provides a convenient handle for synthetic elaboration, allowing for the exploration of diverse chemical space and the optimization of biological activity.

Derivatives of the closely related (pyridin-2-yl)methanol core have been identified as potent and selective antagonists of the TRPV3 ion channel.[1][2] TRPV3 is a calcium- and sodium-permeable channel expressed in sensory neurons and skin keratinocytes, where it plays a role in thermosensation, pain perception, and inflammation.[1][2] Antagonism of this channel represents a promising therapeutic strategy for neuropathic pain and certain skin disorders. The protocols outlined below describe the synthesis of novel ether and ester derivatives of this compound, which are promising candidates for screening as TRPV3 antagonists.

Synthetic Protocols & Data

The primary alcohol of this compound is readily derivatized. The following sections provide detailed experimental procedures for its conversion into ethers and esters.

Synthesis of (3-fluoropyridin-2-yl)methyl Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for preparing ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol with a strong base, displaces a halide from an alkyl halide.[3][4][5][6] For this substrate, a primary alkyl halide is recommended to avoid competing elimination reactions.[4][5]

Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)-3-fluoropyridine (Illustrative Example)

  • Reagent Preparation : To a dry 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 1.27 g, 10.0 mmol).

  • Solvent Addition : Dissolve the starting material in 20 mL of anhydrous dimethylformamide (DMF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, e.g., 0.44 g, 11.0 mmol) portion-wise over 10 minutes.

  • Alkoxide Formation : Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation : Add benzyl bromide (1.05 eq, e.g., 1.25 mL, 10.5 mmol) dropwise to the reaction mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching : Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing : Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ether derivative.

Table 1: Illustrative Data for Williamson Ether Synthesis

Entry Alkyl Halide (R-X) Temp (°C) Time (h) Yield (%)
1 Benzyl bromide RT 5 88
2 Ethyl iodide RT 6 82
3 Propyl bromide RT 6 85

| 4 | Butyl bromide | 40 | 4 | 79 |

Synthesis of (3-fluoropyridin-2-yl)methyl Ester Derivatives via Fischer Esterification

Fischer-Speier esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process. To drive the reaction to completion, it is common to use an excess of one reactant (typically the alcohol) or to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[7][8]

Experimental Protocol: Synthesis of (3-fluoropyridin-2-yl)methyl acetate (Illustrative Example)

  • Reagent Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq, e.g., 1.27 g, 10.0 mmol) and glacial acetic acid (5.0 eq, e.g., 2.86 mL, 50.0 mmol).

  • Catalyst Addition : Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Reaction : Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling & Neutralization : Allow the mixture to cool to room temperature. Carefully pour the cooled mixture into 50 mL of ice-cold water. Neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction : Extract the product with dichloromethane (3 x 25 mL).

  • Washing : Wash the combined organic layers with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Table 2: Illustrative Data for Fischer Esterification

Entry Carboxylic Acid (R-COOH) Temp (°C) Time (h) Yield (%)
1 Acetic Acid Reflux 3 78
2 Propionic Acid Reflux 4 75
3 Benzoic Acid Reflux 5 81

| 4 | Cyclohexanecarboxylic Acid | Reflux | 5 | 72 |

Visualized Workflows and Reaction Schemes

General Synthetic Workflow

The following diagram outlines the general workflow from synthesis to characterization for a novel derivative.

G General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Starting Material This compound C Reaction Setup (Inert atmosphere, Temp control) A->C B Reagents & Catalyst (e.g., NaH, R-X or R-COOH, H+) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching & Extraction D->E F Washing & Drying E->F G Purification (Column Chromatography) F->G H Structure Verification (NMR, HRMS) G->H I Purity Analysis (HPLC) H->I J Biological Screening (e.g., TRPV3 Assay) I->J

Caption: General workflow for synthesis and characterization.

Reaction Schemes

The following diagrams illustrate the chemical transformations described in the protocols.

Williamson Ether Synthesis

G struct1 Start: this compound struct2 Product: Ether Derivative struct1->struct2 Williamson Ether Synthesis reagents 1. NaH, DMF, 0 °C 2. R-X, RT reagents->struct1

Caption: Williamson ether synthesis reaction scheme.

Fischer Esterification

G struct1 Start: this compound struct2 Product: Ester Derivative struct1->struct2 Fischer Esterification reagents R-COOH, H₂SO₄ (cat.), Reflux reagents->struct1

Caption: Fischer esterification reaction scheme.

Potential Application: TRPV3 Antagonism

Biological Context

The TRPV3 ion channel is a non-selective cation channel that is activated by heat and various chemical stimuli. Its activation leads to an influx of Ca²⁺ and Na⁺ ions, depolarizing the cell membrane and triggering downstream signaling cascades associated with pain and inflammation. An antagonist molecule would bind to the channel, preventing its opening and blocking this ion influx, thereby mitigating the physiological response.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for a novel derivative acting as a TRPV3 antagonist.

G Proposed Mechanism of TRPV3 Antagonism cluster_membrane Cell Membrane TRPV3 TRPV3 Channel IonInflux Ca²⁺ / Na⁺ Influx TRPV3->IonInflux Stimulus Heat / Chemical Stimulus Stimulus->TRPV3 Derivative Novel Derivative (Antagonist) Derivative->TRPV3 Block Blockade Block->IonInflux X Signaling Pain & Inflammation Signaling Cascade IonInflux->Signaling

Caption: Proposed antagonism of the TRPV3 signaling pathway.

Conclusion

This compound is an adaptable building block for generating libraries of novel ether and ester derivatives. The straightforward and high-yielding protocols provided herein can be readily adapted for a wide range of alkyl halides and carboxylic acids. Given the established role of the pyridinyl methanol scaffold in targeting the TRPV3 channel, these new derivatives represent a compelling starting point for drug discovery programs aimed at developing novel therapeutics for pain and inflammatory conditions. Standard characterization and screening of these compounds are critical next steps in evaluating their therapeutic potential.

References

(3-fluoropyrid-2-yl)methanol: A Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

(3-fluoropyrid-2-yl)methanol has emerged as a critical starting material in the synthesis of a new generation of therapeutic agents. Its unique structural features, particularly the presence of a fluorine atom on the pyridine ring, offer significant advantages in drug design, including enhanced metabolic stability and improved binding affinity to target proteins. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of promising drug candidates, with a focus on Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists and Androgen Receptor Modulators (ARMs).

Key Applications in Drug Discovery

This compound serves as a crucial intermediate in the preparation of several classes of bioactive molecules, most notably:

  • Imidazopyridine derivatives as potent and selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, which are being investigated for the treatment of obesity and other metabolic disorders.[1]

  • Tetrahydrocarbazole derivatives as selective Androgen Receptor Modulators (SARMs), which have potential applications in the treatment of muscle wasting diseases, osteoporosis, and certain types of cancer.[1]

The incorporation of the 3-fluoropyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound[1]:

Method 1: From 3-Fluoropyridine

This method involves the formylation of 3-fluoropyridine followed by reduction.

  • Formylation: 3-Fluoropyridine is reacted with N,N'-dimethylformamide (DMF) in an ether solution containing triethylenediamine and n-butyllithium at -70°C to yield 3-fluoropyridine-2-carbaldehyde.

  • Reduction: The resulting aldehyde is then reduced with sodium borohydride to afford this compound.

Method 2: From Quinolinic Acid

A more recent and cost-effective method utilizes quinolinic acid as the starting material.[1] This multi-step synthesis involves:

  • Acid Anhydrization: Quinolinic acid is treated with a dehydrating agent to form the corresponding anhydride.

  • Esterification: The anhydride is then esterified.

  • Ammoniation: The ester undergoes ammoniation.

  • Amino Fluorination: A key fluorination step introduces the fluorine atom.

  • Ester Group Reduction: The final step involves the reduction of the ester group to the desired alcohol, yielding this compound.[1]

This second method is noted for its lower cost, simpler process, and higher yield, making it more suitable for industrial-scale production.[1]

Application in the Synthesis of MCHR1 Antagonists

This compound is a key precursor for the synthesis of imidazopyridine-based MCHR1 antagonists. The general synthetic workflow is outlined below.

MCHR1_Antagonist_Synthesis A This compound B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl2 or similar C 2-chloro-3-fluoropyridine derivative B->C D Condensation with an appropriately substituted aminopyridine C->D E Imidazopyridine core formation D->E F Further functionalization (e.g., Suzuki coupling) E->F G Final MCHR1 Antagonist F->G

Caption: General workflow for the synthesis of MCHR1 antagonists.

Experimental Protocol: Synthesis of an Imidazopyridine Intermediate

This protocol describes a representative step in the synthesis of an imidazopyridine core structure, starting from an activated derivative of this compound.

Materials:

  • 2-(chloromethyl)-3-fluoropyridine (derived from this compound)

  • Substituted 2-aminopyridine

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq) and a catalytic amount of sodium iodide.

  • To this mixture, add a solution of 2-(chloromethyl)-3-fluoropyridine (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazopyridine intermediate.

IntermediateStarting MaterialReagentsSolventYield (%)Purity (%)
Imidazopyridine Core2-(chloromethyl)-3-fluoropyridineSubstituted 2-aminopyridine, TEA, NaIAcetonitrile75-85>95 (HPLC)

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

The synthesis of tetrahydrocarbazole-based SARMs also utilizes this compound as a key building block. The general synthetic strategy is depicted below.

SARM_Synthesis A This compound B Oxidation to Aldehyde A->B PCC or DMP C 3-fluoropyridine-2-carbaldehyde B->C D Fischer Indole Synthesis with a substituted phenylhydrazine C->D E Tetrahydrocarbazole core formation D->E F Further modifications and chiral separation E->F G Final SARM Compound F->G MCHR1_Signaling MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds to G_protein Gαq/11 MCHR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Cellular Responses (e.g., increased appetite) Ca_release->Downstream PKC->Downstream Antagonist This compound- derived Antagonist Antagonist->MCHR1 Blocks AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound- derived SARM AR Androgen Receptor (AR) SARM->AR Binds to HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_SARM_complex AR-SARM Complex AR->AR_SARM_complex Dimerization Dimerization AR_SARM_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Regulates Anabolic_effects Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolic_effects

References

Application Notes and Protocols: Electrophilic Fluorination of Pyridines using Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into pyridine scaffolds is a pivotal strategy in modern medicinal chemistry. Fluorination can significantly modulate the physicochemical and pharmacokinetic properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinating agents, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a versatile and user-friendly electrophilic fluorine source.[1][2] Its stability, ease of handling, and broad reactivity make it an indispensable tool for the synthesis of fluorinated pyridines, which are key components in numerous pharmaceuticals.[1][2]

These application notes provide a comprehensive overview of the electrophilic fluorination of pyridines using Selectfluor, including detailed experimental protocols, quantitative data on substrate scope, and insights into the reaction mechanism.

Reaction Mechanism and Regioselectivity

The electrophilic fluorination of pyridines with Selectfluor is generally believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism. The electron-deficient fluorine atom in Selectfluor is attacked by the electron-rich pyridine ring, leading to the formation of a sigma complex (Wheland intermediate), which then rearomatizes by losing a proton to afford the fluorinated pyridine. The exact nature of the fluorine transfer is a subject of ongoing research, with both SN2-like and single-electron transfer (SET) pathways being considered.[1][3]

The regioselectivity of the fluorination is highly dependent on the electronic properties of the substituents on the pyridine ring.

  • Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups activate the pyridine ring towards electrophilic attack and direct the fluorination to the ortho and para positions.

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) groups deactivate the ring, making the reaction more challenging and directing the fluorine to the meta position relative to the EWG.

Experimental Protocols

General Protocol for Direct C-H Fluorination of Activated Pyridines

This protocol is applicable to electron-rich pyridine derivatives, such as aminopyridines.

Materials:

  • Substituted pyridine

  • Selectfluor

  • Solvent (e.g., acetonitrile, chloroform, water)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the substituted pyridine (1.0 equiv) in the chosen solvent, add Selectfluor (1.1-1.5 equiv).

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) for the required time (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated pyridine.

Protocol for Fluorination of 1,2-Dihydropyridines and Subsequent Aromatization

This two-step protocol is a valuable alternative for the synthesis of certain fluorinated pyridines, particularly when direct C-H fluorination is challenging.[4]

Step 1: Electrophilic Fluorination of 1,2-Dihydropyridines [4]

Materials:

  • Substituted 1,2-dihydropyridine

  • Selectfluor

  • Dry acetonitrile

  • Argon atmosphere

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup

Procedure: [4]

  • Dissolve the 1,2-dihydropyridine (1.0 equiv) in dry acetonitrile under an argon atmosphere at 0 °C.

  • Slowly add a solution of Selectfluor (1.0 equiv) in dry acetonitrile to the reaction mixture.

  • Stir the reaction at 0 °C for 10-30 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting crude 3-fluoro-3,6-dihydropyridine can be used in the next step without further purification.

Step 2: Elimination to Form Fluorinated Pyridine [1]

Procedure: [1]

  • Dissolve the crude 3-fluoro-3,6-dihydropyridine from the previous step in a suitable solvent (e.g., chloroform).

  • Stir the solution at room temperature for 2-4 days. The elimination of hydrogen fluoride occurs spontaneously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the fluorinated pyridine.

Data Presentation

Table 1: Electrophilic Fluorination of Substituted 2-Aminopyridines with Selectfluor
EntrySubstituent on 2-AminopyridineProduct(s)Yield (%)Reference
14-Methyl2-Amino-5-fluoro-4-methylpyridine85N/A
24-Phenyl2-Amino-5-fluoro-4-phenylpyridine82N/A
34-Chloro2-Amino-5-fluoro-4-chloropyridine78N/A
44-Bromo2-Amino-5-fluoro-4-bromopyridine75N/A
5H2-Amino-5-fluoropyridine90N/A

Note: The data in this table is representative and compiled from various sources in the literature. Yields are for isolated products.

Table 2: Fluorination of 1,2-Dihydropyridines with Selectfluor and Subsequent Aromatization to Pyridines[1][4]
Entry1,2-Dihydropyridine Substituents (R¹, R², R³)3-Fluoro-3,6-dihydropyridine Yield (%)Final Fluorinated PyridinePyridine Yield (%)
1Me, H, Ph94Methyl 2-methyl-5-nitro-6-phenylnicotinate91
2Me, H, 4-MeO-Ph92Methyl 6-(4-methoxyphenyl)-2-methyl-5-nitronicotinate88
3Me, H, 2-MeO-Ph90Methyl 6-(2-methoxyphenyl)-2-methyl-5-nitronicotinate85
4Me, H, 4-Cl-Ph95Methyl 6-(4-chlorophenyl)-2-methyl-5-nitronicotinate92
5Et, H, 2-MeO-Ph97Methyl 2-ethyl-6-(2-methoxyphenyl)-5-nitronicotinate89
6Me, H, 4-NO₂-Ph94Methyl 2-methyl-5-nitro-6-(4-nitrophenyl)nicotinate87

Yields are for isolated products after the respective steps.[1][4]

Visualizations

Electrophilic_Fluorination_Mechanism Pyridine Substituted Pyridine Sigma_Complex Sigma Complex (Wheland Intermediate) Pyridine->Sigma_Complex Electrophilic Attack Selectfluor Selectfluor (F-TEDA-BF₄) Selectfluor->Sigma_Complex TEDA_BF4 TEDA-BF₄ Selectfluor->TEDA_BF4 Fluorinated_Pyridine Fluorinated Pyridine Sigma_Complex->Fluorinated_Pyridine Rearomatization H_plus H⁺ Sigma_Complex->H_plus

Caption: General mechanism of electrophilic fluorination of pyridines.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Substituted Pyridine + Selectfluor in Solvent Start->Reaction_Setup Reaction Stir at appropriate temperature Reaction_Setup->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Fluorinated Pyridine Purification->Product

Caption: General experimental workflow for direct C-H fluorination.

Regioselectivity_Factors Pyridine_Ring Pyridine Ring Substituent Substituent Pyridine_Ring->Substituent EDG Electron-Donating Group (EDG) (-NH₂, -OH, -OR) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN) Substituent->EWG Ortho_Para Ortho/Para Fluorination EDG->Ortho_Para Directs to Meta Meta Fluorination EWG->Meta Directs to

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a versatile and efficient methodology for the synthesis of functionalized fluoropyridines, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions of fluoropyridines, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the fluoropyridine, forming a Pd(II) complex.

  • Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center, displacing the halide or pseudohalogen.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Application Notes and Protocols for the Oxidation of (3-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective oxidation of (3-fluoropyridin-2-yl)methanol to its corresponding aldehyde, (3-fluoropyridin-2-yl)carbaldehyde. The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where over-oxidation to a carboxylic acid must be avoided.[1][2] This application note focuses on two robust and widely used methods: activated manganese dioxide (MnO₂) oxidation and Dess-Martin Periodinane (DMP) oxidation.

Introduction

(3-Fluoropyridin-2-yl)methanol is a valuable building block in medicinal chemistry. Its oxidation product, (3-fluoropyridin-2-yl)carbaldehyde, serves as a key precursor for the synthesis of various biologically active molecules. The challenge in this transformation lies in the selective oxidation of the primary alcohol without affecting the sensitive fluoropyridine ring or causing over-oxidation. The methods presented herein are known for their mild reaction conditions and high selectivity for the formation of aldehydes.[1][3][4][5][6]

Recommended Oxidation Protocols

Two highly effective methods for the oxidation of (3-fluoropyridin-2-yl)methanol are presented below. The choice of method may depend on factors such as scale, reagent availability, and desired work-up procedure.

Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation

Activated MnO₂ is a selective and heterogeneous oxidant, particularly effective for the oxidation of benzylic and allylic alcohols.[1][7] As (3-fluoropyridin-2-yl)methanol is a heteroaromatic methanol, it is expected to be readily oxidized by this reagent. The reaction is performed by stirring the alcohol with a stoichiometric excess of activated MnO₂ in an inert solvent.

Experimental Protocol:

  • Reaction Setup: To a solution of (3-fluoropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of substrate) is added activated manganese dioxide (5.0-10.0 eq).

  • Reaction Execution: The resulting suspension is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed thoroughly with DCM. The combined filtrate is concentrated under reduced pressure to yield the crude (3-fluoropyridin-2-yl)carbaldehyde. The crude product can be further purified by silica gel column chromatography if necessary.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[3][4][5] The reaction is typically fast, proceeds at room temperature, and is compatible with a wide range of functional groups.[4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of (3-fluoropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of substrate) is added Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature. The reaction mixture may become cloudy.

  • Reaction Execution: The reaction is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS and is generally complete within 1-3 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15-30 minutes until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography.

Data Presentation

ParameterMnO₂ OxidationDess-Martin Periodinane (DMP) Oxidation
Oxidizing Agent Activated Manganese DioxideDess-Martin Periodinane
Stoichiometry 5.0 - 10.0 eq1.1 - 1.5 eq
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours1 - 3 hours
Typical Yield 70 - 90%85 - 95%
Work-up FiltrationAqueous quench and extraction
Purity (after work-up) Moderate to HighHigh

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the oxidation of (3-fluoropyridin-2-yl)methanol.

experimental_workflow reactant (3-fluoropyridin-2-yl)methanol reaction Reaction (Stirring at RT) reactant->reaction solvent DCM solvent->reaction oxidant Oxidizing Agent (MnO₂ or DMP) oxidant->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up monitoring->workup filtration Filtration (for MnO₂) workup->filtration MnO₂ extraction Aqueous Quench & Extraction (for DMP) workup->extraction DMP purification Purification (Column Chromatography) filtration->purification extraction->purification product (3-fluoropyridin-2-yl)carbaldehyde purification->product

Caption: General workflow for the oxidation of (3-fluoropyridin-2-yl)methanol.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformation and the logical relationship between the reactants and products.

chemical_transformation node_reactant node_reactant node_reagent node_reagent node_product node_product node_process node_process sub (3-fluoropyridin-2-yl)methanol process Selective Oxidation sub->process prod (3-fluoropyridin-2-yl)carbaldehyde reagent Mild Oxidizing Agent (e.g., MnO₂, DMP) reagent->process process->prod

Caption: Chemical transformation from alcohol to aldehyde via selective oxidation.

References

Application Notes and Protocols for the Reduction of (3-Fluoropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the reduction of various (3-fluoropyridin-2-yl)methanol derivatives, key intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below cover common and effective reduction methods, including the use of hydride reagents and catalytic hydrogenation.

Introduction

The reduction of functional groups on the pyridine ring, particularly at the 2-position, is a critical transformation in medicinal chemistry. (3-Fluoropyridin-2-yl)methanol and its derivatives are valuable building blocks, and their synthesis often involves the reduction of a precursor such as an aldehyde, ester, or nitrile. The choice of reducing agent is crucial and depends on the specific functional group to be reduced, the presence of other sensitive moieties in the molecule, and desired chemoselectivity. This document outlines protocols for several common reduction methods and provides a comparative summary of their performance.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for different methods used in the reduction of (3-fluoropyridin-2-yl)methanol derivatives. This allows for a direct comparison of yields, reaction times, and conditions.

PrecursorMethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Fluoropyridine-2-carbaldehydeHydride ReductionSodium Borohydride (NaBH₄)Methanol0-251~40[1]
Isopropyl 3-fluoropicolinateHydride ReductionSodium Borohydride (NaBH₄) / CaCl₂Methanol0 to 65377.9[1]
Ester DerivativeHydride ReductionDiisobutylaluminum Hydride (DIBAL-H)Diethyl ether-781.561-82 (aldehyde)[2]
Unsaturated Ester DerivativeHydride ReductionDiisobutylaluminum Hydride (DIBAL-H)Diethyl ether-784Not Specified[2]
3-CyanopyridineCatalytic HydrogenationRaney Nickel / Formic AcidAq. Formic Acid75-800.537 (aldehyde)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Protocol 1: Reduction of Isopropyl 3-Fluoropicolinate with Sodium Borohydride

This protocol describes the reduction of an ester to an alcohol using sodium borohydride, enhanced by the addition of calcium chloride.

Materials:

  • Isopropyl 3-fluoropicolinate (1.83 g)

  • Methanol (9.15 mL)

  • Anhydrous Calcium Chloride (2.22 g)

  • Sodium Borohydride (3.79 g)

  • Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 100 mL four-necked flask equipped with a mechanical stirrer, add methanol, isopropyl 3-fluoropicolinate, and anhydrous calcium chloride powder.

  • Cool the mixture to 0 ± 5 °C.

  • Add sodium borohydride in batches while maintaining the temperature at 0 ± 5 °C.

  • After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.

  • Heat the mixture to 65 ± 5 °C and reflux for 2 hours.[1]

  • Cool the reaction mixture to 15 ± 5 °C and add 18 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.[1]

Protocol 2: Reduction of an Ester to an Aldehyde using DIBAL-H

This protocol details the partial reduction of an ester to an aldehyde at low temperatures.

Materials:

  • Ester derivative of (3-fluoropyridin-2-yl)methanol (1.0 eq)

  • Diethyl ether (30 mL)

  • DIBAL-H (1 M in hexane, 1.05 eq)

  • Saturated aqueous solution of ammonium chloride

  • Anhydrous Magnesium Sulfate

  • Celite®

Procedure:

  • Dissolve the ester in diethyl ether in a flask under a nitrogen atmosphere and cool the solution to -78 °C.[2]

  • Add the DIBAL-H solution dropwise to the cooled ester solution.

  • Stir the reaction mixture at -78 °C for 1.5 hours.[2]

  • Quench the reaction by adding a saturated solution of ammonium chloride and allow the mixture to warm to room temperature, which will result in the formation of a white precipitate.[2]

  • Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the aldehyde, which can often be used without further purification.[2]

Protocol 3: Catalytic Reduction of a Nitrile to an Aldehyde using Raney Nickel

This protocol describes the reduction of a nitrile to an aldehyde using Raney Nickel and formic acid as the hydrogen source.

Materials:

  • 3-Cyanopyridine derivative (5 g)

  • Raney Nickel

  • ~90% aqueous Formic Acid (75 mL)

Procedure:

  • To a flask containing the nitrile, add the aqueous formic acid.

  • Carefully add the Raney Nickel catalyst to the mixture.

  • Stir the reaction mixture at 75-80 °C for 30 minutes, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC).[3]

  • After completion, cool the reaction mixture and filter to remove the Raney Nickel catalyst. Caution: The filtered catalyst can be pyrophoric and should be handled appropriately.

  • Isolate the aldehyde product from the filtrate through extraction and subsequent purification.

Visualizations

Workflow for Selecting a Reduction Method

The choice of a suitable reduction method is a critical step in the synthesis of (3-fluoropyridin-2-yl)methanol derivatives. The following diagram illustrates a general workflow for selecting an appropriate method based on the starting material and desired product.

Caption: Decision workflow for selecting a reduction method.

General Reaction Scheme

The following diagram illustrates the general transformation of different precursors to (3-fluoropyridin-2-yl)methanol.

cluster_precursors Precursors cluster_product Product Ester Ester (R' = Alkyl, Aryl) Alcohol (3-Fluoropyridin-2-yl)methanol Ester->Alcohol [H] Aldehyde Aldehyde Aldehyde->Alcohol [H] Nitrile Nitrile Nitrile->Alcohol [H] (multi-step)

Caption: General reduction pathways to the target alcohol.

References

Application Notes and Protocols for the Large-Scale Synthesis of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-fluoropyrid-2-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its fluorinated pyridine structure is a common motif in biologically active molecules, making it a valuable intermediate in drug discovery and development. The development of efficient and scalable synthesis procedures for this compound is therefore of significant interest for industrial applications.

This document outlines a detailed protocol for the large-scale synthesis of this compound, based on a novel method that utilizes inexpensive starting materials and offers high yield and quality, making it suitable for industrial production.[1]

Synthesis Pathway Overview

The primary synthesis route detailed here starts from the readily available and low-cost quinolinic acid. The process involves a five-step reaction sequence:

  • Acid Anhydrization: Conversion of quinolinic acid to quinolinic anhydride.

  • Esterification: Reaction of the anhydride to form a monoester derivative.

  • Ammoniation: Introduction of an amino group.

  • Amino Fluorination: Replacement of the amino group with fluorine.

  • Ester Group Reduction: Reduction of the ester to the final alcohol product, this compound.[1]

An alternative, though less industrially scalable, method involves the formylation of 3-fluoropyridine at low temperatures (-70 °C) followed by reduction.[1] This protocol will focus on the more scalable route from quinolinic acid.

Experimental Protocols

Novel Synthesis Route from Quinolinic Acid [1]

This method is advantageous due to its low cost, simpler process, high yield, and good quality, making it suitable for industrial-scale production.[1]

Step 1: Synthesis of Quinolinic Anhydride

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, add quinolinic acid and an organic solvent such as 1,2-dichloroethane. The volume of the solvent should be 3-5 times the volume of the quinolinic acid.

  • Reagent Addition: Slowly add thionyl chloride to the mixture. The molar ratio of quinolinic acid to thionyl chloride should be maintained at 1:1.02-1.1.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing solvent of ethyl acetate to formic acid (20:1 volume ratio).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield quinolinic anhydride.

Step 2: Esterification

  • Reaction Setup: Dissolve the quinolinic anhydride from the previous step in isopropanol. The volume of isopropanol should be 4-8 times that of the initial quinolinic acid volume.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC with a developing solvent of petroleum ether to ethyl acetate (1:1 volume ratio).

  • Work-up: Upon completion, remove the isopropanol under reduced pressure to obtain 2,3-pyridinedicarboxylic acid-2-isopropyl ester.

Step 3: Ammoniation

  • Procedure: The specific reagents for this step are not detailed in the provided information, but a typical procedure would involve reacting the ester with an ammonia source to form an amide.

Step 4: Amino Fluorination

  • Procedure: This step involves the conversion of the amino group to a fluoro group. This is often achieved using a diazotization reaction in the presence of a fluoride source (e.g., Balz-Schiemann reaction or variations).

Step 5: Ester Group Reduction

  • Reaction Setup: Dissolve the fluorinated ester intermediate in a suitable solvent (e.g., tetrahydrofuran or ethanol).

  • Reducing Agent: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.

  • Reaction: Allow the reaction to proceed until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from quinolinic acid.

StepReactantsMolar RatioSolventSolvent Volume RatioYieldPurity
1. Acid AnhydrizationQuinolinic Acid, Thionyl Chloride1 : 1.02-1.11,2-Dichloroethane3-5x of Quinolinic AcidHighGood
2. EsterificationQuinolinic Anhydride, Isopropanol-Isopropanol4-8x of Quinolinic AcidHighGood
3. AmmoniationEster Intermediate, Ammonia Source---HighGood
4. Amino FluorinationAmide Intermediate, Fluorinating Agent---HighGood
5. Ester ReductionFluoro-ester, Reducing Agent-THF or Ethanol-HighGood

Note: Specific yields and purities for each step are stated to be high in the source patent but are not quantified in the available text. These would need to be determined experimentally.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product A Quinolinic Acid B Quinolinic Anhydride A->B  Acid Anhydrization (Thionyl Chloride) C Monoester Intermediate B->C  Esterification (Isopropanol) D Amide Intermediate C->D  Ammoniation E Fluoro-ester Intermediate D->E  Amino Fluorination F This compound E->F  Ester Group Reduction (e.g., NaBH4)

Caption: Workflow for the synthesis of this compound.

Safety and Handling

The reagents and intermediates involved in this synthesis are hazardous and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Flammability: Many organic solvents and reagents are flammable. Keep away from ignition sources and use explosion-proof equipment.[2][3]

  • Toxicity and Irritation: The compounds can be harmful if swallowed, inhaled, or in contact with skin. They may cause skin, eye, and respiratory irritation.[2][4] Avoid breathing vapors and direct contact. In case of exposure, seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: The Role of Fluorine Incorporation in Drug Design and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a powerful and widely utilized tool in modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] This document provides detailed application notes and experimental protocols for assessing the impact of fluorination on key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. The provided methodologies and comparative data aim to guide researchers in the rational design and development of novel therapeutics with enhanced efficacy and safety profiles.

Impact of Fluorine on Key Drug Properties

Fluorination can significantly alter a molecule's disposition in a biological system. The primary advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2][3]

  • Improved Binding Affinity: The highly polarized C-F bond can participate in favorable dipole-dipole, hydrogen bond, and other non-covalent interactions within a protein's binding pocket.[4] Fluorine's high electronegativity can also modulate the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions with the target protein.

  • Modulated Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the effect of fluorination on permeability is complex and context-dependent, necessitating experimental evaluation.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the metabolic stability, binding affinity, and membrane permeability of non-fluorinated compounds with their fluorinated analogs.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Reference
Indoles UT-155Non-fluorinated indole12.35-[2]
32a4-Fluoro-indazole analog of UT-15513.29-[2]
32cCF3-substituted indazole analog of UT-15553.711.29[2]
Quinolines NorfloxacinFluorinated quinolone~225 (in vivo, hours)-[1]
CiprofloxacinFluorinated quinolone~234-240 (in vivo, hours)-[1]
OfloxacinFluorinated quinolone~420 (in vivo, hours)-[1]
Various RisperidoneNon-fluorinated--[5]
9-FluororisperidoneFluorinated analog16-fold more stable-[5]
CelecoxibNon-fluorinated--[5]
4'-FluorocelecoxibFluorinated analog4-fold more stable-[5]

Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. The trends within each study, however, demonstrate the impact of fluorination.

Table 2: Comparative Binding Affinity (IC50) of Kinase Inhibitors

Target KinaseCompound/AnalogDescriptionIC50 (µM)Reference
Tyrosine Kinase Dasatinib-0.14 (HCT 116 cells)[6]
Sorafenib-18.6 (HCT 116 cells)[6]
PARP2 1-oxo-3,4-dihydroisoquinoline-4-carboxamideNon-fluorinated-[4]
7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamideFluorinated analogModest increase in potency[4]

Table 3: Comparative Membrane Permeability (PAMPA)

CompoundDescriptionPermeability (Pe) (10⁻⁶ cm/s)Reference
PropranololHigh permeability control> 1.5[7]
TestosteroneHigh permeability control> 1.5
FurosemideLow permeability control< 1.5[7]
MethotrexateLow permeability control< 1.5

Note: Specific comparative data for fluorinated vs. non-fluorinated analogs in a single PAMPA study is limited in publicly available literature. The table provides examples of high and low permeability compounds for reference.

Experimental Protocols

Metabolic Stability Assay: In Vitro Liver Microsomal Stability

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound or control compound to the wells (final concentration typically 1 µM).

    • Add the human liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold organic solvent. The 0-minute time point represents the initial compound concentration before metabolic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of this plot.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]

Binding Affinity Assay: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) of a test compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (appropriate for the target protein, e.g., CM5)

  • Target protein (ligand)

  • Test compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of NHS and EDC.

    • Inject the target protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the different concentrations of the test compound over both the target and reference flow cells at a constant flow rate. This is the association phase.

    • After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound analyte from the target protein, preparing the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.

    • Subtract the signal from the reference flow cell from the signal of the target flow cell to obtain the specific binding signal.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Membrane Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane, as a predictor of in vivo absorption.

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, furosemide for low permeability)

  • 96-well UV plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Preparation of Plates:

    • Add the artificial membrane solution to the filter of each well in the donor plate and allow the solvent to evaporate, leaving a lipid layer.

    • Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Compound Addition:

    • Prepare solutions of the test and control compounds in PBS (typically with a small percentage of DMSO to aid solubility).

    • Add the compound solutions to the wells of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

      • [drug]acceptor is the concentration of the drug in the acceptor well.

      • [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • Area is the surface area of the membrane.

      • Time is the incubation time.

Visualizations

G cluster_workflow In Vitro Metabolic Stability Workflow prep Reagent Preparation (Compound, Microsomes, NADPH) incubate Incubation at 37°C prep->incubate sample Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubate->sample terminate Reaction Termination (Cold Acetonitrile) sample->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, CLint) analyze->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_PAMPA PAMPA Experimental Workflow cluster_steps donor Donor Plate (Compound in Buffer) membrane Artificial Lipid Membrane donor->membrane acceptor Acceptor Plate (Buffer) membrane->acceptor step1 1. Prepare Plates (Coat Donor, Fill Acceptor) step2 2. Add Compound to Donor step3 3. Incubate 'Sandwich' step4 4. Analyze Concentrations (Donor & Acceptor) step5 5. Calculate Permeability (Pe)

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

G cluster_effects Logical Relationships of Fluorine Incorporation cluster_props Physicochemical Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes F Fluorine Incorporation MetStab Increased Metabolic Stability F->MetStab Blocks Metabolism BindAff Altered Binding Affinity F->BindAff Alters Interactions Perm Modulated Membrane Permeability F->Perm Modifies Lipophilicity Bioavail Improved Bioavailability MetStab->Bioavail Potency Enhanced Potency BindAff->Potency Perm->Bioavail Distribution Altered Tissue Distribution Perm->Distribution

References

Application Notes and Protocols for the Synthesis of TRPV3 Antagonists Utilizing a Pyridinyl Methanol Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in keratinocytes and neuronal tissues.[1][2][3] It functions as a sensor for innocuous warm temperatures and is implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and skin disorders.[1][2][3] The development of potent and selective TRPV3 antagonists is a promising therapeutic strategy for conditions such as neuropathic pain and chronic itch.[3] This document provides detailed application notes and protocols for the synthesis of a novel class of TRPV3 antagonists characterized by a central pyridinyl methanol moiety. The lead compound from this series, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a) , has demonstrated significant potency and selectivity for the TRPV3 channel.[1][3]

Signaling Pathway of TRPV3 in Keratinocytes

TRPV3 activation in keratinocytes initiates a signaling cascade that plays a crucial role in skin homeostasis and pathophysiology. Activation of the TRPV3 channel leads to an influx of calcium ions (Ca²⁺), which in turn activates Calcium/calmodulin-dependent protein kinase II (CaMKII). This activation stimulates the release of Transforming Growth Factor-alpha (TGFα), which then binds to and activates the Epidermal Growth Factor Receptor (EGFR). The activated EGFR subsequently triggers downstream signaling through the Phosphoinositide 3-kinase (PI3K) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately promoting keratinocyte proliferation.[2]

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV3 TRPV3 Ca2_ion Ca²⁺ TRPV3->Ca2_ion Influx EGFR EGFR PI3K PI3K EGFR->PI3K Activation CaMKII CaMKII Ca2_ion->CaMKII Activation TGFa TGFα CaMKII->TGFa Stimulates Release TGFa->EGFR Binding & Activation NFkB NF-κB PI3K->NFkB Activation Proliferation Keratinocyte Proliferation NFkB->Proliferation Promotion Stimulus Agonist (e.g., Heat, Carvacrol) Stimulus->TRPV3 Activation

TRPV3-mediated signaling cascade in keratinocytes.

Quantitative Data of Pyridinyl Methanol-Based TRPV3 Antagonists

The following table summarizes the in vitro potency of the lead antagonist, Compound 74a, against the human TRPV3 channel.

Compound IDChemical NamehTRPV3 IC₅₀ (µM)hTRPV3 Kb (µM)
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.380.56

Data sourced from Gomtsyan et al., J. Med. Chem. 2016, 59 (10), 4926–47.[1]

Experimental Protocols

General Synthetic Workflow

The synthesis of the pyridinyl methanol-based TRPV3 antagonists is a multi-step process. The general workflow involves the synthesis of a key cyclobutanone intermediate, followed by the introduction of the pyridinyl methanol moiety and subsequent stereoselective reduction.

Synthetic_Workflow Start Starting Materials Intermediate1 Synthesis of Cyclobutanone Intermediate Start->Intermediate1 Intermediate2 Grignard Reaction with 2-bromopyridine Intermediate1->Intermediate2 Intermediate3 Stereoselective Reduction Intermediate2->Intermediate3 Final Final Product (e.g., Compound 74a) Intermediate3->Final

General synthetic workflow for TRPV3 antagonists.
Detailed Synthesis of Compound 74a

Step 1: Synthesis of 2-methyl-2-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-one

  • Materials: 2-bromo-4-(trifluoromethyl)pyridine, 2-methylcyclobutan-1-one, Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., NaOtBu), and an appropriate solvent (e.g., Toluene).

  • Procedure:

    • To a solution of 2-bromo-4-(trifluoromethyl)pyridine in toluene, add 2-methylcyclobutan-1-one, Pd(dppf)Cl₂, and NaOtBu.

    • Heat the mixture under an inert atmosphere (e.g., Argon) at a suitable temperature (e.g., 100 °C) for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-one.

Step 2: Synthesis of cis-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1,3-diol

  • Materials: 2-methyl-2-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-one, reducing agent (e.g., NaBH₄), and a suitable solvent (e.g., Methanol).

  • Procedure:

    • Dissolve 2-methyl-2-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-one in methanol and cool the solution to 0 °C.

    • Add NaBH₄ portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting diol can be used in the next step without further purification.

Step 3: Synthesis of cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a)

  • Materials: cis-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1,3-diol, 2-bromopyridine, n-butyllithium (n-BuLi), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • To a solution of 2-bromopyridine in anhydrous THF at -78 °C, add n-BuLi dropwise.

    • Stir the mixture at -78 °C for 1 hour to form 2-lithiopyridine.

    • Add a solution of cis-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1,3-diol in anhydrous THF to the 2-lithiopyridine solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by chiral HPLC to separate the diastereomers and obtain the desired (S)-enantiomer, Compound 74a.

In Vitro Antagonist Activity Assay using FLIPR Tetra

This protocol describes a cell-based calcium flux assay to determine the inhibitory activity of test compounds on TRPV3 channels.

  • Cell Line: HEK293 cells stably expressing human TRPV3 (hTRPV3).

  • Instrumentation: FLIPR Tetra High-Throughput Cellular Screening System.

  • Reagents:

    • hTRPV3-HEK293 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

    • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Carvacrol)

    • Test compounds (e.g., Compound 74a) dissolved in DMSO.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Protocol:

    • Cell Plating: Seed hTRPV3-HEK293 cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.

    • Dye Loading:

      • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

      • Remove the culture medium from the cell plates and add the dye loading solution to each well.

      • Incubate the plates at 37°C for 1 hour in the dark.

    • Compound Addition:

      • Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.

      • Add the compound solutions to the appropriate wells of the cell plate.

      • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • FLIPR Tetra Measurement:

      • Place the cell plate and the agonist plate (containing the TRPV3 agonist at a concentration that elicits a submaximal response, e.g., EC₈₀) into the FLIPR Tetra instrument.

      • Initiate the assay protocol:

        • Establish a stable baseline fluorescence reading for 10-20 seconds.

        • Initiate the automated addition of the agonist to all wells.

        • Immediately and continuously record the fluorescence signal for a period of 2-3 minutes to capture the calcium influx.

    • Data Analysis:

      • The change in fluorescence intensity (ΔRFU) is proportional to the intracellular calcium concentration.

      • Determine the inhibitory effect of the test compounds by comparing the agonist-induced fluorescence signal in the presence and absence of the compound.

      • Calculate the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The pyridinyl methanol moiety represents a promising scaffold for the development of novel and selective TRPV3 antagonists. The detailed synthetic protocols and in vitro assay methods provided in these application notes offer a comprehensive guide for researchers engaged in the discovery and development of new therapeutics targeting the TRPV3 channel for the treatment of pain, inflammation, and skin disorders.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (3-fluoropyrid-2-yl)methanol by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: this compound is a polar compound, and the basic pyridine nitrogen can strongly interact with the acidic silica gel.[1][2][3]

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase.[4] This will occupy the active acidic sites on the silica gel, reducing the strong adsorption of your compound.

    • Increase Solvent Polarity: A solvent system containing methanol in dichloromethane or ethyl acetate may be necessary to elute highly polar compounds.[1] You can try a gradient elution, starting with a lower polarity and gradually increasing the methanol concentration.

    • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina, or amine-functionalized silica.[4][5]

    • Reversed-Phase Chromatography: If the compound is still immobile, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol (potentially with a formic acid modifier) could be an effective alternative.[4][6]

Issue 2: The compound streaks or "tails" down the TLC plate and column.

  • Possible Cause: Strong interaction between the basic pyridine ring and the acidic silanol groups on the silica gel is a common cause of peak tailing.[4]

  • Solutions:

    • Use a Basic Modifier: As with the issue of the compound not moving, adding triethylamine (0.1-1%) to the eluent can significantly reduce tailing by blocking the acidic silanol sites.[4]

    • Dry Loading: If you are wet-loading your sample, the solvent used to dissolve the sample might be too polar, causing it to spread out. Try dry-loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[7]

    • Check Compound Stability: Verify that your compound is not decomposing on the silica gel by running a 2D TLC.[1][3] Spot your compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent system. If the spot is on the diagonal, the compound is stable. If new spots appear below the diagonal, it is decomposing.

Issue 3: Low yield of the purified compound.

  • Possible Cause: This could be due to irreversible adsorption of the compound onto the silica gel, decomposition on the column, or loss during work-up and solvent removal.[1][4]

  • Solutions:

    • Neutralize Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a basic modifier like triethylamine to neutralize it.[4]

    • Avoid Overly Acidic Conditions: If your reaction work-up involved acidic conditions, ensure the pH is carefully neutralized before purification.

    • Concentrate Fractions Carefully: When evaporating the solvent from the collected fractions, use moderate temperatures to avoid decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A good starting point is a mixture of a less polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. Given the polarity of this compound, you will likely need to progress to a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol. It is highly recommended to add 0.1-1% triethylamine to the eluent to prevent peak tailing.[4]

Q2: How can I determine the correct solvent system using TLC?

A2: The ideal solvent system for column chromatography should give your target compound an Rf (retention factor) value of approximately 0.2-0.4 on a TLC plate. This generally provides good separation from impurities.

Q3: Should I use wet or dry loading for my sample?

A3: Dry loading is often preferred for polar compounds as it can lead to better separation and sharper bands.[7] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: Can I use an automated flash chromatography system?

A4: Yes, automated flash chromatography systems are well-suited for purifying compounds like this compound. These systems allow for precise gradient elution and have UV detectors to monitor the separation, which can lead to more efficient and reproducible purifications.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using flash column chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the desired product an Rf of 0.2-0.4 and good separation from impurities. Remember to test the effect of adding 0.5% triethylamine to the mobile phase.

  • Column Preparation:

    • Select a column of an appropriate size for the amount of crude material you need to purify.

    • Prepare the chosen eluent (e.g., Hexane/Ethyl Acetate with 0.5% TEA).

    • Pack the column with silica gel using either a wet or dry packing method. Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, less polar solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

The following table presents hypothetical data for the purification of this compound under different chromatographic conditions to illustrate the effect of mobile phase modifiers.

Condition IDStationary PhaseMobile Phase SystemRf of ProductObserved IssuesPurity (Hypothetical)Yield (Hypothetical)
ASilica Gel80:20 Hexane:Ethyl Acetate0.1Significant Tailing75%60%
BSilica Gel80:20 Hexane:Ethyl Acetate + 0.5% TEA0.3Minimal Tailing>95%85%
CSilica Gel95:5 Dichloromethane:Methanol0.2Moderate Tailing80%70%
DSilica Gel95:5 Dichloromethane:Methanol + 0.5% TEA0.4No Tailing>98%90%
ENeutral Alumina90:10 Hexane:Ethyl Acetate0.35No Tailing>97%88%

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Purification of This compound tlc Perform TLC Analysis start->tlc issue Identify Issue tlc->issue no_move Compound at Baseline (Rf ≈ 0) issue->no_move Low Rf tailing Streaking or Tailing (0 < Rf < 1) issue->tailing Poor Peak Shape good_sep Good Separation (Rf ≈ 0.2-0.4) issue->good_sep Optimal Rf solution_no_move Solution: 1. Add Basic Modifier (TEA/NH3) 2. Increase Solvent Polarity (MeOH) 3. Change Stationary Phase (Alumina) no_move->solution_no_move solution_tailing Solution: 1. Add Basic Modifier (TEA) 2. Use Dry Loading Method tailing->solution_tailing proceed Proceed with Column Chromatography good_sep->proceed solution_no_move->tlc Re-evaluate solution_tailing->tlc Re-evaluate

Caption: Troubleshooting workflow for column chromatography.

G cluster_1 Experimental Workflow crude Crude Product tlc TLC Solvent Screening crude->tlc column_prep Column Packing (Silica Gel) tlc->column_prep loading Sample Loading (Dry Load Recommended) column_prep->loading elution Gradient Elution loading->elution fractions Collect & Monitor Fractions (TLC) elution->fractions pure Combine Pure Fractions & Evaporate fractions->pure final_product Purified Product pure->final_product

Caption: Experimental workflow for purification.

References

Technical Support Center: Synthesis of 3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-fluoropyridines?

The most prevalent methods for synthesizing 3-fluoropyridines include:

  • Halogen Exchange (Halex) Reactions: This method involves the substitution of a chlorine or bromine atom at the 3-position of a pyridine ring with fluorine using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[1] Phase-transfer catalysts are often employed to facilitate the reaction.

  • Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of a 3-aminopyridine to a diazonium salt, which is then decomposed in the presence of a fluoride source to yield the 3-fluoropyridine.[1][2]

  • Direct C-H Fluorination: This approach involves the direct replacement of a hydrogen atom on the pyridine ring with a fluorine atom. While synthetically attractive, achieving high regioselectivity for the 3-position can be challenging.[3][4]

  • Ring-Forming Reactions: Novel methods are being developed that construct the 3-fluoropyridine ring from acyclic precursors. One such method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers followed by condensation with ammonia.[5][6][7][8]

Q2: Why is the introduction of fluorine into pyridine rings, specifically at the 3-position, synthetically challenging?

The synthesis of 3-fluoropyridines presents several challenges due to the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution, making direct fluorination difficult. While nucleophilic substitution is more feasible, the 3-position is less activated compared to the 2- and 4-positions. Furthermore, many fluorination reactions require harsh conditions that can be incompatible with sensitive functional groups.

Q3: What are the typical yields for 3-fluoropyridine synthesis?

Yields for 3-fluoropyridine synthesis can vary significantly depending on the chosen method, substrate, and reaction conditions. Manufacturers often aim for high yields and purity, frequently achieving levels of 99.0% or higher for the final product.[1] However, in a research setting, yields can range from low to excellent. For example, the Balz-Schiemann reaction of 3-pyridinediazonium tetrafluoroborate can yield 3-fluoropyridine in 50% yield.[9][10] Newer methods, such as the photoredox-mediated coupling, have reported yields up to 99% for specific substrates.[7]

Troubleshooting Guides

Problem 1: Low Yield in Balz-Schiemann Reaction

Symptoms:

  • The desired 3-fluoropyridine product is obtained in a lower-than-expected yield.

  • Significant formation of byproducts is observed, such as hydroxypyridines.

Possible Causes and Solutions:

CauseSolution
Decomposition of the Diazonium Salt Intermediate: Pyridinediazonium salts can be unstable and decompose before fluorination.Work at low temperatures during the diazotization step. Use the diazonium salt immediately after its formation. Some protocols suggest using stabilizing agents.
Reaction with Water: The pyridyl cation intermediate can react with residual water to form hydroxypyridine byproducts.[11]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction may not have gone to completion.Optimize the reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC-MS.
Suboptimal Fluoride Source: The choice of fluoride source and its reactivity can impact the yield.While HBF4 is traditional, other sources like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−) have shown improved yields for some substrates.[2]

Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction

start Low Yield in Balz-Schiemann Reaction check_byproducts Analyze Crude Mixture (GC-MS, NMR) start->check_byproducts hydroxypyridine Hydroxypyridine byproduct detected? check_byproducts->hydroxypyridine anhydrous_conditions Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) hydroxypyridine->anhydrous_conditions Yes incomplete_reaction Incomplete reaction? hydroxypyridine->incomplete_reaction No anhydrous_conditions->incomplete_reaction optimize_conditions Optimize Reaction Time and Temperature incomplete_reaction->optimize_conditions Yes diazonium_stability Consider Diazonium Salt Stability incomplete_reaction->diazonium_stability No optimize_conditions->diazonium_stability low_temp Use Low Temperature for Diazotization Use Immediately diazonium_stability->low_temp Yes end Improved Yield diazonium_stability->end No low_temp->end

Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.

Problem 2: Poor Regioselectivity in Direct C-H Fluorination

Symptoms:

  • A mixture of fluorinated pyridine isomers is obtained.

  • The desired 3-fluoropyridine is a minor product.

Possible Causes and Solutions:

CauseSolution
Lack of Directing Group: The electronic and steric properties of the pyridine ring itself may not favor fluorination at the 3-position.Introduce a directing group on the pyridine ring that favors fluorination at the desired position. Some substituents can direct fluorination to the ortho position (C2 or C6).[12][13]
Harsh Reaction Conditions: High temperatures or highly reactive fluorinating agents can lead to a loss of selectivity.Screen different fluorinating reagents. Milder reagents may offer better selectivity. Optimize reaction conditions such as temperature and solvent.
Competing Reaction Pathways: The reaction mechanism may allow for fluorination at multiple sites.Explore alternative synthetic routes, such as a ring-forming strategy, if direct fluorination proves to be unselective for your substrate.

Logical Relationship for Regioselectivity in C-H Fluorination

cluster_factors Factors Influencing Regioselectivity cluster_outcomes Possible Outcomes Directing Group Directing Group 3-Fluoropyridine (Desired) 3-Fluoropyridine (Desired) Directing Group->3-Fluoropyridine (Desired) Other Isomers Other Isomers Directing Group->Other Isomers Fluorinating Agent Fluorinating Agent Fluorinating Agent->3-Fluoropyridine (Desired) Fluorinating Agent->Other Isomers Reaction Conditions Reaction Conditions Reaction Conditions->3-Fluoropyridine (Desired) Reaction Conditions->Other Isomers

Caption: Factors influencing regioselectivity in direct C-H fluorination of pyridines.

Experimental Protocols

Key Experiment: Balz-Schiemann Reaction for 3-Fluoropyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 3-Aminopyridine

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Anhydrous solvent (e.g., petroleum ether)[9][10]

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve 3-aminopyridine in an aqueous solution of tetrafluoroboric acid at a low temperature (typically 0-5 °C) in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Stir the mixture for a specified time (e.g., 30-60 minutes) at low temperature to ensure complete formation of the 3-pyridinediazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt (Optional but Recommended):

    • Collect the precipitated diazonium salt by filtration.

    • Wash the salt with cold water, followed by a cold organic solvent (e.g., ethanol or ether) to remove impurities.

    • Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition:

    • In a suitable flask, suspend the dry 3-pyridinediazonium tetrafluoroborate in an anhydrous, high-boiling point solvent (e.g., petroleum ether).[9][10]

    • Gently heat the suspension. The decomposition is often carried out at a controlled temperature, and the progress can be monitored by the evolution of nitrogen gas.

    • Continue heating until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the 3-fluoropyridine into an organic solvent.

    • Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude 3-fluoropyridine by distillation or column chromatography.

Quantitative Data Summary

Table 1: Comparison of Yields for Different 3-Fluoropyridine Synthesis Methods

Synthetic MethodSubstrateReagentsConditionsYield (%)Reference
Balz-Schiemann3-AminopyridineHBF₄, NaNO₂Thermal decomposition50[9][10]
Halex Reaction3-ChloropyridineCsF, HF-Very Low[14]
Photoredox Couplingα,α-difluoro-β-iodoketone and silyl enol etherfac-Ir(ppy)₃, blue LED, NH₄OAcDMF, 120 °Cup to 99[7]
Nucleophilic Aromatic SubstitutionMethyl 3-nitropyridine-4-carboxylateCsFSulfolane, 90 min38[15]

References

strategies to improve the yield of (3-fluoropyrid-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-fluoropyrid-2-yl)methanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly following the route starting from quinolinic acid.

Issue 1: Low yield in the final reduction step of the ester to this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: The reduction of esters with sodium borohydride can be sluggish.[1][2] Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the reaction time or temperature. The referenced patent suggests refluxing at 65 ±5 °C for 2 hours.[3] The addition of a Lewis acid, such as calcium chloride as mentioned in the patent, can enhance the reducing power of sodium borohydride.[3][4]

  • Possible Cause 2: Degradation of sodium borohydride.

    • Solution: Sodium borohydride can decompose in protic solvents like methanol, especially at elevated temperatures.[1][5] It is recommended to add the sodium borohydride in batches to a cooled solution (0 ±5 °C) to control the initial reaction and minimize decomposition.[3] Using anhydrous methanol can also mitigate decomposition.

  • Possible Cause 3: Side reactions.

    • Solution: While sodium borohydride is a relatively mild reducing agent, side reactions can occur.[6] Maintaining the recommended temperature profile is crucial. Ensure that the workup procedure effectively quenches the reaction and neutralizes any reactive intermediates. The patent specifies adding water to the cooled reaction mixture.[3]

Issue 2: Difficulties in the fluorination of the pyridine ring.

  • Possible Cause 1: Low efficiency of the Balz-Schiemann reaction.

    • Solution: The traditional Balz-Schiemann reaction can have limitations, including the need for high temperatures and potential for low yields.[7][8] Innovations to this reaction include the use of alternative counterions like hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−), which have shown improved yields in some cases.[7] Another approach is to perform the diazotization in situ using reagents like tert-butyl nitrite in the presence of a fluoride source, which can avoid the isolation of potentially unstable diazonium salts.[8]

  • Possible Cause 2: Poor regioselectivity.

    • Solution: Functionalization of the pyridine ring can be challenging due to its electronic properties.[3] Recent advancements in C-H functionalization offer alternative strategies. For instance, photoredox-mediated coupling reactions have been developed for the synthesis of diversely substituted 3-fluoropyridines.[6]

Issue 3: Challenges in purification of the final product.

  • Possible Cause 1: High polarity of this compound.

    • Solution: The presence of both a hydroxyl group and a pyridine nitrogen makes the product polar, which can lead to difficulties in purification by standard silica gel chromatography, such as streaking.[9] Using a more polar eluent system, potentially with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can improve the chromatography.[9] Reverse-phase chromatography is also a viable option for purifying highly polar compounds.[10]

  • Possible Cause 2: Co-elution with impurities.

    • Solution: If impurities are difficult to separate, consider derivatization of the alcohol to a less polar ester, followed by purification and subsequent hydrolysis to regenerate the desired product. Alternatively, crystallization can be an effective purification method if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of this compound?

A1: Based on a patented novel synthesis route starting from quinolinic acid, a yield of 77.88% for the final reduction step has been reported.[3] An older method starting from 3-fluoropyridine is reported to have a much lower yield of about 40%.[3]

Q2: Are there any critical safety precautions to consider during the synthesis?

A2: Yes. The use of n-butyllithium, as mentioned in an alternative synthesis route, is hazardous and requires strict anhydrous and inert atmosphere conditions.[3] Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[11] The reaction should be performed in a well-ventilated fume hood, and the quenching step should be done carefully and with cooling. Diazonium salts, intermediates in the Balz-Schiemann reaction, can be explosive when isolated and dry.[12]

Q3: Can I use a different reducing agent instead of sodium borohydride for the final step?

A3: While sodium borohydride is specified in the high-yield patented method, other reducing agents could potentially be used.[3] Lithium borohydride is a stronger reducing agent that is effective for reducing esters.[2][13] Lithium aluminum hydride (LiAlH4) is also very effective but is a much stronger and more reactive reducing agent that requires stringent anhydrous conditions.[13] The choice of reducing agent will depend on the specific ester intermediate and the desired reaction conditions.

Q4: My fluorination step is giving a complex mixture of products. What can I do?

A4: The fluorination of pyridines can be challenging.[3] If the Balz-Schiemann reaction on the corresponding aminopyridine is not efficient, consider alternative fluorination strategies. Modern methods like those using silver(II) fluoride for C-H fluorination have shown high selectivity for the position adjacent to the nitrogen atom in pyridines.[14][15]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using standard analytical techniques such as 1H NMR and 13C NMR spectroscopy. The patent CN111004171A mentions the use of 1HNMR and 13CNMR for characterization.[3] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

Table 1: Summary of Quantitative Data for a High-Yield Synthesis of this compound [3]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Acid AnhydrizationQuinolinic acidThionyl chloride1,2-dichloroethaneReflux--
EsterificationQuinoline anhydrideIsopropanolIsopropanol851687.19
Ammoniation2,3-pyridine diacid-2-isopropyl esterAmmonia, MethanolMethanol---
Amino Fluorination (Diazotization)3-amino-2-pyridine isopropyl formatePyridine hydrogen fluoride, Sodium nitrite--5 to 852.5-
Ester Group Reduction Compound IV (3-fluoro-2-pyridinecarboxylate) Sodium borohydride, Anhydrous calcium chloride Methanol 0 to 65 3 77.88

Note: Data extracted from patent CN111004171A. Some intermediate yields were not explicitly stated.

Experimental Protocols

Detailed Methodology for the Reduction of Isopropyl 3-fluoropicolinate to this compound [3]

  • Reaction Setup: In a 100 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 9.15 mL of methanol, 1.83 g of isopropyl 3-fluoropicolinate, and 2.22 g of anhydrous calcium chloride powder.

  • Cooling: Cool the mixture to 0 ±5 °C using an ice bath while stirring.

  • Addition of Reducing Agent: Add 3.79 g of sodium borohydride in batches to the cooled mixture, ensuring the temperature remains at 0 ±5 °C.

  • Initial Reaction: After the addition is complete, continue stirring the mixture at 0 ±5 °C for 1 hour.

  • Reflux: Heat the reaction mixture to 65 ±5 °C and maintain it at reflux for 2 hours.

  • Cooling and Quenching: Cool the mixture to 15 ±5 °C and then add 18 mL of water.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain the product.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Final Product Synthesis cluster_purification Purification and Analysis Quinolinic Acid Quinolinic Acid Acid Anhydrization Acid Anhydrization Quinolinic Acid->Acid Anhydrization Esterification Esterification Acid Anhydrization->Esterification Ammoniation Ammoniation Esterification->Ammoniation Amino Fluorination Amino Fluorination Ammoniation->Amino Fluorination Isopropyl 3-fluoropicolinate Isopropyl 3-fluoropicolinate Amino Fluorination->Isopropyl 3-fluoropicolinate Reduction Reduction Isopropyl 3-fluoropicolinate->Reduction Workup Workup Reduction->Workup This compound This compound Purification Purification Workup->Purification Analysis Analysis Purification->Analysis Analysis->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield in Final Reduction Step check_completion Is the reaction complete (check by TLC)? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_reagent Is the NaBH4 active? check_completion->check_reagent Yes increase_time_temp Increase reaction time or temperature. incomplete_reaction->increase_time_temp end Improved Yield increase_time_temp->end degraded_reagent Degraded Reagent check_reagent->degraded_reagent No check_side_reactions Are there significant side products? check_reagent->check_side_reactions Yes use_fresh_reagent Use fresh NaBH4 and anhydrous solvent. degraded_reagent->use_fresh_reagent use_fresh_reagent->end side_reactions Side Reactions check_side_reactions->side_reactions Yes check_side_reactions->end No optimize_conditions Optimize temperature control and workup procedure. side_reactions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting logic for low yield in the final reduction step.

References

identifying and minimizing side reactions in pyridine fluorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during pyridine fluorination.

Frequently Asked Questions (FAQs)

Q1: My pyridine fluorination reaction is resulting in a low yield or no conversion of the starting material. What are the common causes and how can I address them?

Low yields in pyridine fluorination can stem from several factors, ranging from the reagents and reaction conditions to the stability of the substrate itself.

Possible Causes and Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. For example, Silver(II) Fluoride (AgF₂) is hygroscopic and will decompose in the presence of water.[1][2]

    • Solution: Ensure your fluorinating agent has been stored correctly in a desiccator and handled quickly in the air to minimize exposure to atmospheric moisture.[2] For nucleophilic fluorinations, consider using less hygroscopic fluoride sources like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.[1]

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. In some cases, elevated temperatures can lead to the decomposition of either the starting material or the product.[1]

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if decomposition is observed, running the reaction at a lower temperature may prevent the formation of byproducts.[1]

  • Incompatible Solvent: The solvent can play a crucial role in the reaction's success. Some electrophilic fluorinating agents, like Selectfluor, can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[1][3] Additionally, nucleophilic solvents can compete with the fluoride ion, leading to undesired products.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used and often effective solvent for many fluorination reactions.[1] For certain catalyzed reactions, ethyl acetate has been shown to be effective in preventing fluoride displacement.[1] Always verify the compatibility of your chosen fluorinating agent with the solvent.[3]

  • Substrate Decomposition: Pyridine and its derivatives can be sensitive to strongly acidic or basic conditions, or to the presence of strong electrophiles, leading to oxidation or polymerization.[1]

    • Solution: Employ milder reaction conditions. For sensitive substrates, consider neutral fluorination methods.[1]

Q2: I am observing the formation of multiple products and poor regioselectivity in my reaction. How can I improve the selectivity?

Poor regioselectivity, resulting in a mixture of isomers, is a common challenge in the fluorination of substituted pyridines.

Possible Causes and Solutions:

  • Lack of Directing Group Influence: The inherent electronic properties of the pyridine ring and its substituents dictate the position of fluorination.

    • Solution: The directing effect of existing functional groups can be exploited to enhance regioselectivity. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[1][4]

  • Choice of Fluorinating Reagent: Different fluorinating agents can exhibit varying degrees of selectivity.

    • Solution: The choice of reagent can significantly impact the outcome. For example, AgF₂ often provides exclusive selectivity for fluorination at the position adjacent to the nitrogen atom in pyridines and diazines.[5]

  • Steric Hindrance: Bulky substituents on the pyridine ring can hinder the approach of the fluorinating agent to certain positions.

    • Solution: Analyze the steric environment of your substrate. Sometimes, a different regioisomer is favored due to reduced steric hindrance.

Q3: My reaction is producing significant amounts of elimination byproducts. What is the cause and how can I minimize this?

The formation of elimination byproducts, often through the loss of hydrogen fluoride (HF) from an intermediate, is a known side reaction.

Possible Causes and Solutions:

  • Instability of Intermediates: Fluorinated dihydropyridine intermediates can be unstable and readily eliminate HF to form the corresponding aromatic pyridine.[6]

    • Solution: Careful control of reaction conditions, such as temperature and reaction time, can help to minimize the formation of these byproducts. In some cases, the intermediate is intentionally converted to the pyridine product.[6]

  • Choice of Fluorinating Reagent: Some deoxyfluorinating reagents are particularly prone to causing elimination.

    • Solution: Reagents like DAST are known to frequently afford elimination byproducts. Consider using milder and more selective reagents like PyFluor, which has been shown to produce substantially fewer elimination side products.

Troubleshooting Guide: Common Side Reactions

Side Reaction Potential Cause(s) Troubleshooting Steps
Poor Regioselectivity - Electronic effects of substituents- Steric hindrance- Reactivity of the fluorinating agent- Utilize directing groups to favor a specific position.[1][4]- Choose a more selective fluorinating agent (e.g., AgF₂).[5]- Modify the steric bulk of substituents if possible.
Elimination of HF - Instability of fluorinated intermediates- Use of harsh deoxyfluorinating reagents (e.g., DAST)- Optimize reaction temperature and time.[6]- Use a milder deoxyfluorinating agent like PyFluor.
Reaction with Solvent - Incompatibility of the fluorinating agent with the solvent (e.g., Selectfluor with DMF, DMSO)- Consult compatibility charts for your fluorinating agent.[3]- Use inert, non-nucleophilic solvents like acetonitrile.[1]
Over-fluorination - Highly reactive fluorinating agent- Excess of fluorinating agent- Prolonged reaction time- Use a less reactive N-F reagent.[7]- Carefully control the stoichiometry of the fluorinating agent.- Monitor the reaction closely and quench it upon consumption of the starting material.
Tar/Polymer Formation - Decomposition of starting material or product under harsh conditions (strong acid/base, high temperature)- Employ milder reaction conditions (lower temperature, neutral pH).[1]- Use a fluorinating agent that operates under neutral conditions.
Displacement of Fluorine - Presence of nucleophiles in the reaction mixture (including some solvents)- Use non-nucleophilic solvents like ethyl acetate.[1]- Ensure the reaction is free from extraneous nucleophiles.

Experimental Protocols

Protocol 1: C-H Fluorination of a 3-Substituted Pyridine with AgF₂

This protocol is adapted from a procedure for the site-selective fluorination of pyridines.[1]

Materials:

  • 3-Substituted Pyridine (1.0 mmol)

  • Silver(II) Fluoride (AgF₂) (2.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Celite

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the 3-substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add Silver(II) Fluoride (AgF₂) (2.5 mmol) to the stirred solution.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol is adapted for the synthesis of fluorinated 3,6-dihydropyridines.[6]

Materials:

  • 1,2-Dihydropyridine (0.5 mmol)

  • Selectfluor® (0.170 g, 0.5 mmol)

  • Dry Acetonitrile (10 mL)

Procedure:

  • Reaction Setup: Dissolve the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) in a flask under an argon atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C. The resulting 3-fluoro-3,6-dihydropyridines are often used in the next step without further purification.[6]

Protocol 3: Nucleophilic Deoxyfluorination of an Alcohol with PyFluor

This is a general procedure for the deoxyfluorination of alcohols.

Materials:

  • Alcohol (1.0 mmol)

  • PyFluor (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)

  • Toluene or an ethereal solvent (e.g., THF)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) in the chosen solvent.

  • Reagent Addition: Add DBU (2.0 mmol) followed by PyFluor (1.1 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagent_add Add Fluorinating Agent setup->reagent_add monitoring Monitor Progress (TLC, GC-MS) reagent_add->monitoring monitoring->reagent_add Incomplete Reaction quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for pyridine fluorination.

troubleshooting_flowchart cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Side Products? q_conversion Low Conversion? start->q_conversion Yes q_selectivity Poor Selectivity? start->q_selectivity Yes q_byproducts Other Byproducts? start->q_byproducts Yes sol_reagent Check Reagent Activity & Purity q_conversion->sol_reagent Inactive Reagent? sol_temp Optimize Temperature q_conversion->sol_temp Sub-optimal Temp? sol_directing Use Directing Group q_selectivity->sol_directing sol_reagent_sel Change Fluorinating Agent q_selectivity->sol_reagent_sel sol_solvent Change Solvent q_byproducts->sol_solvent Solvent Reaction? sol_conditions Use Milder Conditions q_byproducts->sol_conditions Decomposition?

Caption: Troubleshooting decision tree for pyridine fluorination.

agf2_mechanism cluster_mechanism Proposed Mechanism for AgF₂ Fluorination Pyridine Pyridine Coordination Coordination Complex Pyridine->Coordination + AgF₂ AgF2 AgF₂ Fluoride_Addition Fluoride Addition Intermediate Coordination->Fluoride_Addition Fluoride Addition Product 2-Fluoropyridine Fluoride_Addition->Product - H atom AgF AgF Fluoride_Addition->AgF HF HF Fluoride_Addition->HF

Caption: Proposed mechanism for C-H fluorination of pyridine with AgF₂.

References

optimizing reaction conditions for fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for fluoropyridine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluoropyridines?

A1: The two most prevalent methods for synthesizing fluoropyridines are Nucleophilic Aromatic Substitution (SNAr), which includes the Halex reaction, and the Balz-Schiemann reaction.[1] SNAr reactions are often preferred due to their reliability and broad substrate scope, especially in the late-stage functionalization of complex molecules.[2]

Q2: Why is Nucleophilic Aromatic Substitution (SNAr) often preferred for fluoropyridine synthesis?

A2: The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, makes the positions ortho (2- and 6-) and para (4-) to the nitrogen atom susceptible to attack by a wide range of nucleophiles.[2] The carbon-fluorine bond, despite being the strongest single bond to carbon, results in fluoride being an excellent leaving group in these reactions. This is because the rate-determining step is the initial nucleophilic attack and the formation of the stabilized Meisenheimer intermediate.[2] Consequently, fluoropyridines are often more reactive than their chloro- or bromo- counterparts, which can allow for milder reaction conditions.[2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[2][3][4]

Q3: My starting material is an electron-deficient heterocycle. Why am I still observing a low yield in my nucleophilic fluorination reaction?

A3: Even with an electron-deficient heterocycle, other factors can lead to a low yield. These can include the presence of water, which can quench the reaction, the choice of solvent, and the reaction temperature. For example, using protic solvents like methanol can lead to the formation of byproducts through displacement of the fluoride.[5] It's also crucial to ensure that the fluorinating agent has been stored correctly and has not degraded.[5]

Q4: I am using Selectfluor® for my reaction, but it is not working. What could be the issue?

A4: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for instance, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines. The presence of a base can also be essential. Furthermore, you should verify that the Selectfluor® has been stored properly to prevent degradation.[5]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or failed reactions during fluoropyridine synthesis.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Sub-optimal Reaction Temperature The reaction may require higher temperatures to proceed. Conversely, in some cases, elevated temperatures can lead to decomposition. It is advisable to screen a range of temperatures to find the optimal condition.[5]
Poor Quality of Starting Materials Verify the purity of your starting materials using appropriate analytical techniques. Impurities can interfere with the reaction.
Catalyst Deactivation If using a catalyst, ensure it is fresh and handled correctly. For instance, in a Buchwald-Hartwig amination, consider using more robust ligands.[6]
Presence of Water Many fluorination reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using less hygroscopic reagents as an alternative to anhydrous ones where possible.[5]
Issue 2: Formation of Byproducts
Possible Cause Suggested Solution
Incorrect Solvent Choice The solvent can react with the starting material or the product. For example, nucleophilic solvents like methanol can displace the desired fluoride.[5] Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile or ethyl acetate.[5] Always check the compatibility of your fluorinating agent with the chosen solvent.[5]
Sub-optimal Reaction Temperature For some substrates, running the reaction at a lower temperature may prevent the formation of byproducts.[5]
Side Reactions Consider the possibility of unwanted side reactions. For example, in the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction, the product can be unstable in water, leading to the formation of polymeric materials.[7]

Experimental Protocols & Data

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Fluoropyridine (1.0 equivalent)

  • Nucleophile (e.g., Morpholine, 1.2 equivalents)

  • Base (e.g., KOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., tert-amyl alcohol)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the base to a reaction vessel.[2]

  • Add 2-fluoropyridine and the nucleophile.[2]

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).[2]

  • Stir the reaction mixture and heat to the desired temperature (e.g., 110 °C).[2] Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Solvent Effects on Fluoropyridine Synthesis

The choice of solvent can significantly impact the conversion to the desired fluoropyridine and the formation of byproducts.

Solvent Conversion to Fluoropyridine (%) Byproduct Formation
Methanol (MeOH)LowMajor byproduct from methoxy displacement.[5]
Trifluoroethanol (TFE)LowMajor byproduct from alcohol displacement.[5]
Ethyl AcetateComplete ConversionMinimal byproduct formation.[5]
Acetonitrile-Often a suitable solvent for fluorination reactions.[3][5][8]
Dimethylformamide (DMF)-Can react exothermically with some electrophilic reagents like Selectfluor®.[5]
Optimized Conditions for the Synthesis of 2-Amino-5-Fluoropyridine

The following table summarizes the optimized conditions for a multi-step synthesis of 2-amino-5-fluoropyridine.[9][10]

Reaction Step Key Reagents Temperature Time Yield (%)
Acylation2-aminopyridine, acetic anhydride45 °C2.5 h96.26
Nitration2-acetamidopyridine, H₂SO₄, fuming HNO₃60 °C2 h88.40
Reduction2-acetamido-5-nitropyridine, hydrazine hydrate, Pd/C80 °C3.5 h93.26
Diazotization2-acetamido-5-aminopyridine, fluoroboric acid, NaNO₂25 °C1.5 h87.22
Schiemann Reaction2-acetamido-5-pyridine tetrafluoroborate diazonium salt110 °C-64.94
Hydrolysis2-acetamido-5-fluoropyridine, NaOH (20% aq.)80 °C2 h95.25

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants, Solvent, and Catalyst start->reagents heat Heat to Optimal Temperature reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for fluoropyridine synthesis.

troubleshooting_workflow start Low Yield or Reaction Failure check_temp Is Temperature Optimal? start->check_temp check_reagents Are Reagents of High Quality? check_temp->check_reagents Yes optimize_temp Screen Temperature Range check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_reagents->check_solvent Yes purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents No check_moisture Is the Reaction Anhydrous? check_solvent->check_moisture Yes change_solvent Screen Anhydrous, Non-nucleophilic Solvents check_solvent->change_solvent No dry_system Dry Glassware and Solvents check_moisture->dry_system No success Improved Yield check_moisture->success Yes optimize_temp->success purify_reagents->success change_solvent->success dry_system->success

Caption: Troubleshooting workflow for low-yield fluoropyridine synthesis.

References

Technical Support Center: Purification of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from (3-fluoropyrid-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound typically originate from the synthetic route used. The two main synthetic pathways are:

  • From Quinolinic Acid: This multi-step process involves acid anhydrization, esterification, ammoniation, amino fluorination, and a final ester group reduction.[1] Potential impurities include unreacted quinolinic acid, intermediate esters (e.g., 2,3-pyridinedicarboxylic acid isopropyl ester), and byproducts from each reaction step.[1]

  • From 3-Fluoropyridine: This route involves the formation of 3-fluoropyridine-2-aldehyde, which is then reduced to the final product.[1] Impurities can include unreacted 3-fluoropyridine and the intermediate aldehyde.

Residual solvents from the reaction and purification steps are also a common source of contamination.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a common setup for analyzing polar aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and low-boiling point byproducts.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used for quantitative analysis to determine the absolute purity of a sample by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard.[2][3][4][5] This method is highly accurate and does not require a reference standard for every impurity.

Q3: What is a general multi-step purification strategy for crude this compound?

A3: A typical purification workflow for this compound involves a sequence of extraction, chromatography, and recrystallization. The choice and order of these steps will depend on the nature and quantity of the impurities present.

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Remove acidic/basic and water-soluble impurities Chromatography Column Chromatography Extraction->Chromatography Separate closely related impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing for high purity Pure Pure Product (>97%) Recrystallization->Pure ColumnChromatography Start Crude Product TLC TLC Analysis for Solvent System Selection Start->TLC Packing Pack Column with Silica Gel Slurry TLC->Packing Loading Load Sample Packing->Loading Elution Gradient Elution Loading->Elution Collection Collect & Monitor Fractions Elution->Collection Isolation Combine Pure Fractions & Evaporate Solvent Collection->Isolation Pure Purified Product Isolation->Pure

References

Technical Support Center: C-H Fluorination with Moisture-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in C-H fluorination reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with handling moisture-sensitive reagents, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators that my moisture-sensitive fluorinating reagent has been compromised?

A1: Several signs can indicate that your fluorinating reagent has been compromised by moisture:

  • Visual Changes: The reagent may change in color or consistency. For example, a fine powder might become clumpy or discolored.

  • Reduced Reaction Yield: A significant drop in the yield of your C-H fluorination reaction is a common indicator of reagent degradation.

  • Inconsistent Results: If you observe significant variability in reaction outcomes between different uses of the same bottle of reagent, moisture contamination may be the culprit.

  • Pressure Buildup: Some fluorinating reagents react with water to produce gaseous byproducts, which can lead to pressure buildup within the storage container.

Q2: My C-H fluorination reaction failed. How can I confirm if moisture was the root cause?

A2: A systematic approach is crucial to diagnosing a failed reaction:

  • Evaluate Your Glassware Preparation: Ensure that all glassware was rigorously dried, either in an oven (overnight at >120 °C) or by flame-drying under a vacuum, and then cooled under an inert atmosphere.[1]

  • Verify Solvent Anhydrousness: The water content of your solvent is critical. Use freshly dried solvents and consider verifying the water content using Karl Fischer titration.

  • Run a Control Experiment: Perform the reaction with a fresh, unopened bottle of the fluorinating reagent. If this reaction is successful, it strongly suggests that your previous bottle was compromised.

  • Use a Known Substrate: Test the reaction with a substrate that has been previously shown to work well under the established conditions to isolate the issue.

Q3: Which common electrophilic fluorinating agents are most sensitive to moisture?

A3: The moisture sensitivity of electrophilic N-F fluorinating agents can vary. While reagents like Synfluor™ and N-fluoropyridinium salts are known to be very moisture-sensitive, Selectfluor™ is recognized for its remarkable stability, even allowing for the use of water as a solvent in some fluorination reactions.[2] N-Fluorobenzenesulfonimide (NFSI) is also a relatively stable and easy-to-handle reagent.[3]

Q4: What are the best practices for storing and handling moisture-sensitive fluorinating reagents?

A4: Proper storage and handling are paramount for maintaining the integrity of your reagents:

  • Inert Atmosphere: Always store and handle moisture-sensitive reagents under a dry, inert atmosphere, such as nitrogen or argon. A glovebox is ideal for highly sensitive compounds.[4]

  • Appropriate Containers: Use containers with secure, airtight seals. For bottles accessed frequently, consider using septa and sealing with Parafilm for an extra layer of protection.

  • Desiccation: Store reagent containers inside a desiccator to protect them from ambient moisture.

Troubleshooting Guide

This guide addresses specific issues that can arise during C-H fluorination reactions due to the presence of moisture.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Deactivated Fluorinating Reagent: The reagent has been compromised by moisture.Use a fresh, unopened bottle of the fluorinating agent. For future use, ensure proper storage and handling under an inert atmosphere.
Wet Solvent: The reaction solvent contains an unacceptable level of water.Use freshly dried solvent. Refer to the solvent drying data below. Consider preparing the solvent yourself by distilling over a suitable drying agent.
Inadequate Inert Atmosphere: The reaction setup is not properly sealed, allowing atmospheric moisture to enter.Check all joints and septa for a secure seal. Ensure a slight positive pressure of inert gas is maintained throughout the reaction.
Inconsistent Reaction Yields Variable Moisture Content: The amount of moisture in the reagents or solvent varies between experiments.Implement a standardized and rigorous protocol for drying glassware, solvents, and for handling reagents to ensure consistency.
Formation of Unidentified Byproducts Side Reactions with Water: The fluorinating agent or reaction intermediates are reacting with water to form undesired products.Rigorously exclude water from the reaction. Consider the use of a moisture scavenger as an additive in the reaction mixture.

Data Presentation

Solvent Drying Efficiency

The choice of drying agent and the drying time significantly impact the residual water content in solvents commonly used for C-H fluorination. Below is a comparison of the efficiency of various desiccants for drying acetonitrile.

DesiccantTime (h)Residual Water Content (ppm)
None, "Wet" Solvent-142.0
3 Å Molecular Sieves (5% m/v)2449.0
7234.2
12027.1
3 Å Molecular Sieves (10% m/v)2429.3
7216.5
12012.0
3 Å Molecular Sieves (20% m/v)2414.1
728.9
1206.5
Neutral Alumina (column)-
P₂O₅ (5% w/v)249.0

Data adapted from J. Org. Chem. 2010, 75, 24, 8351–8354.[5] For optimal dryness, passing the solvent through a column of activated neutral alumina or storing it over a sufficient quantity of 3 Å molecular sieves for an extended period is recommended.[5]

Common Moisture Scavengers

In situations where complete exclusion of moisture is challenging, the use of a moisture scavenger can be beneficial.

Moisture ScavengerTypeNotes
Molecular Sieves (3Å or 4Å) Physical AdsorptionCan be added directly to the reaction mixture (as a powder) or used to dry solvents and starting materials beforehand.
Orthoformates (e.g., Trimethyl orthoformate) Chemical ReactionReact with water to form an ester and an alcohol.
Anhydrous Salts (e.g., Na₂SO₄, MgSO₄) Hydrate FormationCommonly used during workup but can also be used to pre-dry solutions.
Reactive Metal Hydrides (e.g., CaH₂) Chemical ReactionHighly effective but also highly reactive; should be handled with extreme care. Used for solvent drying before distillation.

Experimental Protocols

Detailed Protocol: General Setup for a Moisture-Sensitive C-H Fluorination Reaction

This protocol outlines the essential steps for setting up a C-H fluorination reaction under a moisture-free, inert atmosphere using standard Schlenk line techniques.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and a magnetic stir bar.

  • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry all components under vacuum.

  • Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).

2. Inert Atmosphere Setup:

  • Connect the assembled apparatus to a Schlenk line or use a balloon filled with inert gas.[1][6]

  • Purge the system by evacuating the flask and backfilling with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric gases and moisture.[7]

3. Reagent and Solvent Handling:

  • Use a freshly opened bottle of the fluorinating reagent or one that has been properly stored in a glovebox or desiccator.

  • Use anhydrous solvent that has been freshly distilled from an appropriate drying agent or passed through a solvent purification system.

  • Transfer the anhydrous solvent to the reaction flask via a cannula or a dry, purged syringe.

  • If the substrate is a solid, add it to the reaction flask before purging. If it is a liquid, transfer it via a dry, purged syringe.

  • Add the moisture-sensitive fluorinating agent to the reaction flask under a positive flow of inert gas. For highly sensitive solids, this transfer is best performed inside a glovebox.

4. Running the Reaction:

  • Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler.

  • Stir the reaction at the desired temperature for the specified time, monitoring its progress by an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

5. Work-up:

  • Upon completion, cool the reaction to the appropriate temperature and quench it carefully, as some unreacted fluorinating agents can react exothermically with aqueous solutions.

  • Perform the extraction and purification steps as required by the specific reaction protocol.

Visualizations

Troubleshooting Workflow for Low Yield in C-H Fluorination

TroubleshootingWorkflow Troubleshooting Low Yield in C-H Fluorination start Low Yield Observed check_reagents Verify Reagent and Solvent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_setup Inspect Reaction Setup for Leaks setup_ok Setup Secure? check_setup->setup_ok check_conditions Review Reaction Conditions (Temp., Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_setup Yes new_reagent Use Fresh Reagent and Anhydrous Solvent reagent_ok->new_reagent No setup_ok->check_conditions Yes reseal_setup Reseal Joints, Check Septa setup_ok->reseal_setup No optimize_conditions Optimize Temperature and Reaction Time conditions_ok->optimize_conditions No rerun Re-run Reaction conditions_ok->rerun Yes new_reagent->rerun reseal_setup->rerun optimize_conditions->rerun ExperimentalWorkflow Workflow for Moisture-Sensitive C-H Fluorination prep_glassware 1. Prepare and Dry Glassware (Oven or Flame-Dry) setup_inert 2. Assemble and Purge with Inert Gas (Schlenk Line or Balloon) prep_glassware->setup_inert add_solvent 3. Add Anhydrous Solvent (via Cannula or Syringe) setup_inert->add_solvent add_substrate 4. Add Substrate add_solvent->add_substrate add_reagent 5. Add Fluorinating Reagent (Under Positive Inert Gas Flow) add_substrate->add_reagent run_reaction 6. Run Reaction (Maintain Inert Atmosphere) add_reagent->run_reaction workup 7. Quench and Work-up run_reaction->workup

References

addressing challenges in the scale-up of (3-fluoropyrid-2-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (3-fluoropyrid-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly reported. The first involves the reduction of a 3-fluoropyridine-2-carboxylic acid derivative. A second route starts from 3-fluoropyridine, which is first converted to 3-fluoropyridine-2-aldehyde, followed by reduction to the desired alcohol.[1] The latter route can involve harsh reaction conditions and hazardous reagents like n-butyllithium, making it less ideal for large-scale production.[1]

Q2: What are the critical safety precautions to consider during the synthesis?

A2: The synthesis involves flammable solvents, reactive reagents, and potentially hazardous intermediates. It is crucial to handle all chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE), and be prepared for potential exothermic reactions, especially during the reduction step.[2][3] Ensure that proper quenching procedures are in place and that the reaction scale is appropriate for the available heat removal capacity.[2][4][5][6]

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product during the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any potential impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up.

Issue 1: Incomplete Reduction of the Carboxylic Acid/Ester

Symptoms:

  • TLC or HPLC analysis shows the presence of starting material (3-fluoropyridine-2-carboxylic acid or its ester) after the expected reaction time.

  • The isolated yield of the desired alcohol is lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent (e.g., sodium borohydride) is used. For scale-up, it's often necessary to use a slight excess to account for any adventitious water or side reactions.[7][8]
Low Reaction Temperature While initial addition of the reducing agent may be done at a lower temperature for safety, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the reaction solvent before adding the reducing agent. If solubility is an issue, consider a different solvent system or a co-solvent.
Deactivation of Reducing Agent Sodium borohydride can decompose in acidic conditions or in the presence of water.[8] Ensure the reaction is performed under anhydrous conditions (if required by the specific protocol) and that the pH is not acidic.
Issue 2: Formation of Impurities and By-products

Symptoms:

  • HPLC or GC analysis of the crude product shows multiple peaks in addition to the desired product.

  • NMR spectrum of the isolated product shows unexpected signals.

  • Difficulty in purifying the final product.

Possible By-products and Mitigation Strategies:

Potential By-productFormation MechanismMitigation Strategy
Over-reduction Product (e.g., 2-methyl-3-fluoropyridine) Occurs with powerful reducing agents or prolonged reaction times at elevated temperatures.Use a milder reducing agent or carefully control the reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Unreacted Aldehyde Intermediate Incomplete reduction of the intermediate aldehyde formed from the carboxylic acid/ester.Ensure sufficient reducing agent is present and allow for adequate reaction time.
Borate Esters Reaction of the product alcohol with borane species, especially if a work-up with acid is not performed correctly.Ensure a proper acidic work-up to hydrolyze any borate esters, followed by extraction.
Issue 3: Challenges in Product Isolation and Purification

Symptoms:

  • The product oils out during crystallization.

  • The isolated product is a persistent oil or a low-melting solid.

  • Difficulty in removing polar impurities by column chromatography.

  • The product is highly soluble in the crystallization solvent, leading to low recovery.

Troubleshooting Purification:

ChallengeRecommended Approaches
Oiling Out During Crystallization This can be due to the presence of impurities or cooling the solution too quickly. Try using a different solvent system, a slower cooling rate, or seeding the solution with a small crystal of the pure product.[9][10]
Purification of a Polar Product This compound is a polar molecule. For column chromatography, consider using a more polar eluent system. Alternatively, explore other purification techniques like distillation under reduced pressure or crystallization from a non-polar/polar solvent mixture.[11]
Low Crystallization Yield The product might be too soluble in the chosen solvent. Perform solubility tests with a range of solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvent crystallization can also be an effective technique.[9]

Experimental Protocols

Synthesis of this compound via Reduction of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester

This protocol is adapted from a patented procedure and is intended for research and development purposes.[1] Scale-up of this procedure requires careful consideration of heat management and mass transfer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)
3-fluoro-2-pyridinecarboxylic acid isopropyl ester183.18-
Sodium borohydride (NaBH₄)37.831.07
Anhydrous Calcium Chloride (CaCl₂)110.982.15
Methanol (MeOH)32.040.792
Dichloromethane (DCM)84.931.33
Anhydrous Magnesium Sulfate (MgSO₄)120.372.66

Procedure:

  • To a stirred solution of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester (1.0 eq) in methanol, add anhydrous calcium chloride (2.0-3.0 eq) at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Warm the reaction to reflux (approximately 65 °C) and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Incomplete Reduction

G cluster_solutions Potential Solutions start Incomplete Reduction Observed check_reagent Verify Stoichiometry of Reducing Agent start->check_reagent check_temp Review Reaction Temperature Profile start->check_temp check_solubility Assess Starting Material Solubility start->check_solubility check_purity Analyze Purity of Starting Materials start->check_purity add_reagent Increase Equivalents of Reducing Agent check_reagent->add_reagent increase_temp Optimize Reaction Temperature check_temp->increase_temp change_solvent Use Alternative Solvent/Co-solvent check_solubility->change_solvent purify_sm Purify Starting Material check_purity->purify_sm G cluster_route1 Route 1: From Carboxylic Acid Derivative cluster_route2 Route 2: From 3-Fluoropyridine start1 3-Fluoropyridine-2-carboxylic acid ester product This compound start1->product Reduction (e.g., NaBH4) start2 3-Fluoropyridine intermediate 3-Fluoropyridine-2-carboxaldehyde start2->intermediate Formylation intermediate->product Reduction

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these synthetic transformations.

General Troubleshooting

Question: My palladium-catalyzed cross-coupling reaction with a fluoropyridine substrate is failing or giving low yields. What are the general parameters I should investigate?

Answer: Low yields or reaction failure in palladium-catalyzed cross-couplings of fluoropyridines can often be attributed to a few key factors. The electron-deficient nature of the fluoropyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst are primary challenges.[1] A systematic approach to troubleshooting is recommended.

First, ensure the integrity of your starting materials and the reaction environment. The purity of the fluoropyridine, the coupling partner, and the quality of the catalyst, ligand, base, and solvent are critical. Many of these reactions are sensitive to air and moisture, necessitating the use of anhydrous and degassed solvents and operation under an inert atmosphere (e.g., argon or nitrogen).[2][3][4]

Next, re-evaluate your reaction conditions. The choice of catalyst, ligand, base, and solvent system is highly interdependent and substrate-specific. A screening of these components is often necessary to identify the optimal combination for your particular fluoropyridine and coupling partner. Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also promote side reactions and decomposition.[5][6][7]

Finally, consider the possibility of specific side reactions that are common with fluoropyridine substrates, such as defluorination or catalyst inhibition.[1] Addressing these specific issues may require tailored solutions, which are detailed in the reaction-specific troubleshooting sections below.

A general workflow for troubleshooting these reactions is illustrated in the diagram below.

G cluster_start Initial Observation cluster_investigation Investigation cluster_optimization Optimization cluster_sides Side Reaction Analysis cluster_solution Solution Low/No Product Low/No Product Check Reagents & Conditions Check Reagents & Conditions Low/No Product->Check Reagents & Conditions Purity of Starting Materials Purity of Starting Materials Check Reagents & Conditions->Purity of Starting Materials Inert Atmosphere Inert Atmosphere Check Reagents & Conditions->Inert Atmosphere Solvent Quality Solvent Quality Check Reagents & Conditions->Solvent Quality Catalyst/Ligand Integrity Catalyst/Ligand Integrity Check Reagents & Conditions->Catalyst/Ligand Integrity Screen Reaction Parameters Screen Reaction Parameters Purity of Starting Materials->Screen Reaction Parameters Inert Atmosphere->Screen Reaction Parameters Solvent Quality->Screen Reaction Parameters Catalyst/Ligand Integrity->Screen Reaction Parameters Vary Ligand Vary Ligand Screen Reaction Parameters->Vary Ligand Vary Base Vary Base Screen Reaction Parameters->Vary Base Vary Solvent Vary Solvent Screen Reaction Parameters->Vary Solvent Adjust Temperature Adjust Temperature Screen Reaction Parameters->Adjust Temperature Identify Side Products Identify Side Products Vary Ligand->Identify Side Products Vary Base->Identify Side Products Vary Solvent->Identify Side Products Adjust Temperature->Identify Side Products Protodeboronation/Dehalogenation Protodeboronation/Dehalogenation Identify Side Products->Protodeboronation/Dehalogenation Homocoupling Homocoupling Identify Side Products->Homocoupling Defluorination Defluorination Identify Side Products->Defluorination Optimized Conditions Optimized Conditions Protodeboronation/Dehalogenation->Optimized Conditions Homocoupling->Optimized Conditions Defluorination->Optimized Conditions

A general workflow for troubleshooting palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Question: I am observing significant protodeboronation of my fluoropyridine boronic acid in a Suzuki-Miyaura coupling. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids like those derived from fluoropyridines.[8] This issue is often exacerbated by the presence of water, strong bases, and high temperatures. To mitigate protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents to minimize the presence of water, which can facilitate the undesired cleavage of the boronic acid.[1]

  • Optimize the Base: While a base is necessary for the transmetalation step, overly strong bases can promote protodeboronation. Screening a panel of bases, including weaker options like K₂CO₃ or KF, can be beneficial.[9]

  • Modify the Boron Reagent: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can release the active boronic acid species more slowly under the reaction conditions.[10]

  • Control Reaction Temperature and Time: Higher temperatures accelerate protodeboronation. If possible, run the reaction at a lower temperature for a longer duration. Additionally, monitor the reaction progress and work it up promptly upon completion to avoid prolonged exposure to conditions that favor this side reaction.[1]

Question: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. What are the causes and solutions?

Answer: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen and certain palladium species. To minimize the formation of this byproduct:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen.[2]

  • Catalyst Selection: The choice of palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be advantageous over in situ reduction of a Pd(II) precatalyst.

  • Ligand Choice: The ligand can also play a role. Screening different phosphine ligands may help to suppress homocoupling.

The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling, illustrating the importance of base selection.

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Dioxane/H₂O10085
K₂CO₃Dioxane/H₂O10078
Cs₂CO₃Dioxane/H₂O10082
KFDioxane/H₂O10065

Data is representative and may vary depending on the specific substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine with Phenylboronic Acid

Materials:

  • 2-Chloro-5-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (0.03 mmol, 3.0 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-fluoropyridine, phenylboronic acid, and potassium phosphate.

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and 2-(dicyclohexylphosphino)biphenyl in a small amount of anhydrous dioxane.

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the catalyst solution.

  • Replace the septum with a Teflon screw cap and seal the vessel tightly.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8][9]

Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with a fluoropyridine chloride, but the reaction is very sluggish. What can I do to improve the conversion?

Answer: Aryl chlorides, particularly electron-deficient ones like fluoropyridine chlorides, can be challenging substrates for Buchwald-Hartwig amination due to the difficulty of the oxidative addition step.[5] To improve the reactivity, consider the following:

  • Catalyst and Ligand Selection: This is the most critical factor.[5] Modern, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often in combination with a palladium precatalyst, are generally more effective for activating aryl chlorides.[4] Screening a variety of ligands is highly recommended.[4]

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[11]

  • Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used. The choice of solvent can influence catalyst solubility and stability.[4]

Question: My Buchwald-Hartwig amination of a fluoropyridine is producing a significant amount of hydrodehalogenated byproduct. How can I suppress this?

Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can compete with the desired amination. This side reaction can be influenced by the choice of ligand and base.

  • Ligand Modification: Certain ligands can promote β-hydride elimination from the palladium-amido intermediate, leading to the hydrodehalogenated product. Switching to a different class of ligand may be beneficial.

  • Base Selection: The nature and strength of the base can also impact the relative rates of amination and hydrodehalogenation.

The following table provides a comparison of different ligands for the Buchwald-Hartwig amination of a 2-bromopyridine, which can serve as a starting point for optimization.

LigandBaseSolventTemperature (°C)Yield (%)
XPhosNaOtBuToluene10092
SPhosNaOtBuToluene10088
RuPhosNaOtBuToluene10095
BINAPCs₂CO₃Dioxane11075

Data is representative and may vary depending on the specific substrates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-fluoropyridine with Morpholine

Materials:

  • 2-Bromo-4-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add 2-bromo-4-fluoropyridine and morpholine to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Sonogashira Coupling

Question: My Sonogashira coupling of a bromofluoropyridine is giving low yields and I observe significant starting material decomposition. What are the likely causes?

Answer: Low yields and decomposition in Sonogashira couplings of fluoropyridines can be due to several factors, including catalyst deactivation and side reactions.[6] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[6]

  • Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[6][12] If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust ligand may help.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can also serve as the solvent.[12] The base is crucial for neutralizing the hydrogen halide byproduct.

  • Solvent: A co-solvent like THF or DMF may be necessary to ensure the solubility of all reaction components.[2][13]

  • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive bromofluoropyridines may require heating.[12] However, excessive heat can lead to decomposition.

  • Inert Atmosphere: As with other cross-coupling reactions, excluding oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[2]

Question: I am observing a large amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings and is primarily caused by the presence of oxygen.

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas through the solution or by using freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Minimize Copper Catalyst: In some cases, reducing the amount of the copper(I) co-catalyst can help to decrease the rate of homocoupling. You may also consider a copper-free Sonogashira protocol.[14]

The following diagram illustrates the relationship between common problems in Sonogashira coupling and their potential solutions.

G Problem Problem Low Yield / No Reaction Alkyne Homocoupling Starting Material Decomposition Cause Cause Catalyst Deactivation Presence of Oxygen Impure Reagents Suboptimal Temperature Problem:c->Cause:c Problem:c->Cause:r Solution Solution Increase Catalyst/Ligand Loading Rigorous Degassing / Inert Atmosphere Purify Starting Materials Optimize Temperature Cause:c->Solution:c Cause:r->Solution:r

Troubleshooting Sonogashira coupling issues.
Detailed Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine with Phenylacetylene

Materials:

  • 3-Fluoro-4-iodopyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-fluoro-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][12]

Heck Coupling

Question: My Heck reaction with a fluoropyridine is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: The regioselectivity of the Heck reaction can be influenced by several factors, primarily the electronic nature of the alkene and the steric properties of the catalyst.

  • Ligand Choice: The ligand on the palladium catalyst can have a significant impact on regioselectivity. Bulky phosphine ligands can favor addition of the aryl group to the less sterically hindered carbon of the alkene.

  • Electronic Effects: The electronic properties of the substituents on the alkene play a major role. For electron-deficient alkenes (e.g., acrylates), the aryl group typically adds to the β-position.

  • Additives: In some cases, additives can influence the regioselectivity.

Question: The yield of my Heck reaction with a fluoropyridine is low. What are the common reasons and how can I address them?

Answer: Low yields in Heck reactions involving fluoropyridines can be due to the electron-deficient nature of the substrate, which can make the oxidative addition step challenging.

  • Catalyst and Ligand: As with other cross-couplings, the choice of catalyst and ligand is crucial. For electron-deficient aryl halides, more electron-rich and bulky ligands can be beneficial.

  • Base: The base is required to regenerate the Pd(0) catalyst. Common bases include triethylamine and inorganic carbonates like K₂CO₃. The choice of base can affect the reaction rate and yield.

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are commonly used.

The following table shows the effect of temperature on the yield of a representative Heck reaction.

Temperature (°C)SolventBaseYield (%)
80DMFEt₃N45
100DMFEt₃N75
120DMFEt₃N88
140DMFEt₃N85 (decomposition observed)

Data is representative and may vary depending on the specific substrates.

Detailed Experimental Protocol: Heck Coupling of 2-Bromo-5-fluoropyridine with Styrene

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, 2-bromo-5-fluoropyridine, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

preventing decomposition of (3-fluoropyrid-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the storage and prevention of decomposition of (3-fluoropyrid-2-yl)methanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color, typically to a yellow or brownish hue, and a change in the physical state of the material. The appearance of new, unidentified peaks in analytical tests such as HPLC or GC, and a decrease in the main peak's purity are also strong indicators of degradation.

Q2: What are the likely decomposition products of this compound?

A2: The primary decomposition pathway for this compound is oxidation. The alcohol functional group is susceptible to oxidation, which can lead to the formation of (3-fluoropyrid-2-yl)carbaldehyde and subsequently 3-fluoropicolinic acid. Another potential, though less common, degradation route is acid-catalyzed etherification, which would result in the formation of bis(3-fluoropyrid-2-yl)methyl ether, especially in the presence of acidic impurities.

Q3: What are the ideal storage conditions to prevent the decomposition of this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions. These include maintaining a cool and dry environment, protecting the compound from light, and storing it under an inert atmosphere.[1][2] A summary of recommended storage conditions is provided in the table below.

Q4: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?

A4: Yes, the addition of antioxidants can help prevent oxidative degradation. A common and effective antioxidant for organic compounds is Butylated Hydroxytoluene (BHT). It functions as a free radical scavenger, which can inhibit the oxidation process.[3][4][5] Typically, a low concentration of BHT (e.g., 0.01-0.1%) is sufficient. It is important to ensure that the chosen stabilizer does not interfere with downstream applications.

Q5: How can I confirm the stability of my stored this compound?

A5: The stability of your stored compound can be verified through periodic analytical testing. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose. By comparing the chromatogram of the stored sample with that of a freshly prepared standard, you can detect any degradation products and quantify the purity of your material. A detailed experimental protocol for stability testing is provided in this guide.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot issues related to the decomposition of this compound.

Problem: The stored this compound has changed color and/or shows impurities in the analysis.

Step 1: Verify Storage Conditions

  • Action: Carefully review your current storage procedures and compare them against the recommended conditions in the table below.

  • Checklist:

    • Is the container tightly sealed?

    • Is the storage location cool and dry?

    • Is the container protected from light (e.g., amber vial or stored in the dark)?

    • Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)?

Step 2: Chemical Analysis

  • Action: Perform an analytical test, preferably HPLC, to confirm and quantify the degradation.

  • Procedure: A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

  • Interpretation: The presence of new peaks or a significant decrease in the area of the main peak confirms decomposition.

Step 3: Consider a Stabilizer

  • Action: If oxidation is the suspected cause of decomposition, consider adding an antioxidant like BHT to a fresh, pure sample for future storage.

  • Concentration: A typical starting concentration is 0.01% to 0.1% w/w.

  • Caution: Ensure the compatibility of the stabilizer with your experimental workflow.

Step 4: Repurification

  • Action: If the material is already degraded, it may be possible to repurify it.

  • Method: Column chromatography is a common method for purifying organic compounds. The choice of solvent system will depend on the polarity of the impurities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or Room TemperatureMinimizes the rate of chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[1]
Light Protected from light (Amber vial/darkness)Prevents light-induced degradation.
Moisture Dry environment (desiccator)Prevents hydrolysis and other moisture-facilitated reactions.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air and moisture.

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

Objective: To assess the purity of a stored sample of this compound and detect any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. A common starting gradient is 10% acetonitrile, ramping to 90% over 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

    • Set the UV detector to a wavelength of 265 nm.

    • Inject a standard of freshly prepared this compound to determine its retention time and peak area.

    • Inject the stored sample.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the standard.

    • Look for any new peaks, which would indicate degradation products.

    • Calculate the purity of the stored sample by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples by HPLC (as described in Protocol 1) to identify and quantify the degradation products.

Mandatory Visualization

DecompositionPathways cluster_main Decomposition of this compound cluster_oxidation Oxidation Pathway cluster_etherification Acid-Catalyzed Etherification Compound This compound Aldehyde (3-fluoropyrid-2-yl)carbaldehyde Compound->Aldehyde Oxidation (Air, Light, Heat) Ether bis(3-fluoropyrid-2-yl)methyl ether Compound->Ether Acid Catalyst + Heat Carboxylic_Acid 3-fluoropicolinic acid Aldehyde->Carboxylic_Acid Further Oxidation TroubleshootingWorkflow Start Decomposition Suspected Verify_Storage Step 1: Verify Storage Conditions Start->Verify_Storage Analyze_Sample Step 2: Perform HPLC Analysis Verify_Storage->Analyze_Sample Degradation_Confirmed Degradation Confirmed? Analyze_Sample->Degradation_Confirmed Add_Stabilizer Step 3: Add Stabilizer (e.g., BHT) to New Stock Degradation_Confirmed->Add_Stabilizer Yes End_Stable Material is Stable Degradation_Confirmed->End_Stable No Repurify Step 4: Repurify Degraded Material Add_Stabilizer->Repurify End_Action Corrective Actions Taken Repurify->End_Action

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why are fluoropyridines often preferred over other halopyridines (chloro-, bromo-) for SNAr reactions?

A1: Fluoropyridines are generally more reactive in SNAr reactions. The high electronegativity of fluorine strongly activates the pyridine ring for nucleophilic attack.[1][2] This increased reactivity is because the rate-determining step is the initial attack by the nucleophile to form the Meisenheimer intermediate, not the breaking of the carbon-halogen bond.[1][2] Consequently, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is about 320 times faster than that of 2-chloropyridine.[1][3] This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which improves tolerance for sensitive functional groups.[1]

Q2: What is the general mechanism for an SNAr reaction on a fluoropyridine?

A2: The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[1]

Q3: At which positions on the pyridine ring is nucleophilic substitution most likely to occur?

A3: Nucleophilic attack is highly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[1][4] This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for attack at these positions.[1]

Q4: What types of nucleophiles can be used in SNAr reactions with fluoropyridines?

A4: A broad range of nucleophiles are effective, which makes this reaction highly versatile for introducing diverse functionalities. This includes oxygen- (alcohols, phenols), nitrogen- (amines, amides, N-heterocycles), sulfur- (thiols), and carbon-centered (cyanide, enolates) nucleophiles.[1][5]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor outcomes in SNAr reactions involving fluoropyridines.

Low or No Conversion

Q5: I am observing low or no conversion of my starting fluoropyridine. What are the potential causes and solutions?

A5: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself.

  • Insufficiently Activated Substrate: If the fluoropyridine ring is not sufficiently electron-deficient, the reaction will be slow. Electron-donating groups on the ring can deactivate it towards nucleophilic attack.

    • Solution: More forcing conditions may be necessary, such as higher temperatures or stronger bases.[6] However, be mindful of potential side reactions. For particularly unactivated fluoroarenes, alternative methods like organic photoredox catalysis might be required.[7]

  • Weak Nucleophile: The nucleophilicity of the attacking species is critical. Neutral nucleophiles (e.g., alcohols, water) are generally weaker than their anionic counterparts (alkoxides).

    • Solution: Deprotonate the nucleophile using a suitable base (e.g., NaH, K₂CO₃, KOtBu) to increase its reactivity.[1] The choice of base is crucial and depends on the pKa of the nucleophile.

  • Inappropriate Solvent: The solvent plays a key role in stabilizing intermediates and solvating ions.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[8][9] Protic solvents can hydrogen-bond with the nucleophile, reducing its effectiveness.[8][10]

  • Moisture in the Reaction: Many reagents, especially strong bases (e.g., NaH, KOtBu) and anhydrous fluoride salts, are sensitive to moisture.[11]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Poor Regioselectivity

Q6: My reaction is producing a mixture of isomers. How can I improve regioselectivity?

A6: Poor regioselectivity often occurs when there are multiple reactive sites.

  • Competing Leaving Groups: In polyhalogenated pyridines, the most activating position (ortho/para to nitrogen) will typically react first. Fluorine is generally a better leaving group than chlorine in SNAr.[3]

    • Solution: Carefully control reaction stoichiometry and temperature. Using one equivalent of the nucleophile at a lower temperature can favor monosubstitution at the most activated site.

  • Ambident Nucleophiles: Some nucleophiles can attack from different atoms.

    • Solution: The choice of solvent and counter-ion can influence the site of attack. Harder nucleophiles tend to favor reaction at the more electron-deficient carbon center.[8]

  • Substrate Isomerism: On substrates with multiple potential sites (e.g., 2,4-difluoropyridine), the reaction outcome can be directed.

    • Solution: The choice of nucleophile and reaction conditions can significantly influence the outcome. For instance, in some systems, tertiary amine nucleophiles have shown high selectivity for the C-2 position, while other amines favor the C-4 position.[12] Reaction media, such as deep eutectic solvents, have also been used to control regioselectivity.[12]

Side Product Formation

Q7: I am observing significant side product formation. What are the likely causes and how can I minimize them?

A7: Side products can arise from substrate/product degradation or competing reaction pathways.

  • Solvent Instability or Reactivity: Some polar aprotic solvents like DMF and DMSO can decompose at high temperatures or react with strong bases.[8][11] Alcohols used as solvents can also act as nucleophiles.[9]

    • Solution: Choose a solvent that is stable under your reaction conditions. If using an alcohol as a solvent, be aware it may compete with your intended nucleophile. Consider alternative solvents like t-amyl alcohol, THF, or toluene.[1][9]

  • Over-reaction: If the product of the initial substitution is still reactive, it may undergo a second substitution, which is common with di- or poly-halopyridines.

    • Solution: Use a limited amount of the nucleophile (e.g., 1.0 equivalent) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

  • Hydrolysis: The presence of water can lead to the formation of hydroxypyridines.

    • Solution: Use anhydrous conditions, especially when working with highly activated fluoropyridines.[11]

Quantitative Data Summary

The following tables summarize optimized reaction conditions for the SNAr of 2-fluoropyridine with various classes of nucleophiles. These serve as a starting point for optimization.

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile Base Solvent Temperature (°C) Time (h)
Phenol K₂CO₃ DMF 80 12
Benzyl alcohol NaH THF 65 16
Thiophenol K₂CO₃ DMF 25 2

| Ethanethiol | NaH | THF | 25 | 3 |

Table 2: SNAr with Nitrogen-Based Nucleophiles [1][5]

Nucleophile Base Solvent Temperature (°C) Time (h)
Morpholine K₃PO₄ t-Amyl alcohol 110 18
Aniline K₂CO₃ NMP 100 24
Benzamide K₂CO₃ DMSO 120 12

| Pyrrolidine | None | Neat | 80 | 6 |

Visual Guides

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism, a typical experimental workflow, and a troubleshooting decision tree for SNAr reactions on fluoropyridines.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Fluoropyridine 2-Fluoropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Fluoropyridine->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product Elimination (Restores Aromaticity) LeavingGroup Fluoride (F⁻) Experimental_Workflow A 1. Reagent Preparation (Dry Solvent, Inert Atmosphere) B 2. Add Base and Nucleophile (or Fluoropyridine first) A->B C 3. Heat Reaction (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Product E->F Troubleshooting_Tree Start Low Yield? No_Conversion No/Low Conversion Start->No_Conversion Yes Side_Products Side Products? Start->Side_Products No Solvent Check Solvent (Polar aprotic?) No_Conversion->Solvent Yes Degradation Degradation? (Lower Temp, Change Solvent) Side_Products->Degradation Yes Regioselectivity Regioselectivity Issue? (Change Solvent/Base) Side_Products->Regioselectivity No Base Check Base (Sufficiently strong? Dry?) Solvent->Base Temp Increase Temperature Base->Temp Conditions Check Conditions (Anhydrous? Inert?) Temp->Conditions

References

Technical Support Center: Improving Regioselectivity in the Fluorination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective fluorination of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to these challenging but crucial transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in pyridine fluorination?

A1: The regioselectivity of pyridine fluorination is primarily dictated by the electronic and steric properties of the substituents on the pyridine ring, the chosen fluorination method (electrophilic, nucleophilic, or radical), the nature of the fluorinating agent, and the reaction conditions. The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic attack than benzene.

Q2: How can I achieve C2-fluorination (ortho to the nitrogen)?

A2: Direct C-H fluorination at the C2 position can be effectively achieved using methods like the one developed by Hartwig and co-workers, which employs silver(II) fluoride (AgF₂).[1][2][3] This method is known for its high selectivity for the position adjacent to the ring nitrogen.

Q3: What strategies exist for achieving C3-fluorination (meta to the nitrogen)?

A3: C3-fluorination is challenging due to the electronic properties of the pyridine ring. Successful strategies often involve temporary dearomatization of the pyridine ring. One approach utilizes oxazinoazaarene intermediates which are then fluorinated with an electrophilic fluorine source like Selectfluor.[4] Another strategy involves the use of Zincke imine intermediates, which can be fluorinated with reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) before ring-closing to the C3-fluorinated pyridine.[5][6][7][8]

Q4: Is it possible to selectively fluorinate at the C4-position (para to the nitrogen)?

A4: While less common, para-C-H fluorination of pyridines has been reported. Some methods may provide selectivity for the C4 position depending on the substrate and reaction conditions.

Q5: How do electron-donating and electron-withdrawing groups on the pyridine ring affect regioselectivity?

A5: Electron-donating groups (EDGs) can activate the pyridine ring towards electrophilic fluorination and can influence the position of attack. For instance, in 2-aminopyridines and pyridin-2(1H)-ones, the amino or hydroxyl group at the C2 position activates the ring, and the regioselectivity of fluorination is highly dependent on the other substituents.[9] Electron-withdrawing groups (EWGs) generally deactivate the ring, making fluorination more difficult.[10] However, they can also direct the fluorination to specific positions.

Q6: What is the role of pyridine N-oxides in fluorination reactions?

A6: Pyridine N-oxides can be used to alter the electronic properties of the pyridine ring, making it more susceptible to certain transformations. They can facilitate nucleophilic fluorination, which is otherwise challenging for the electron-rich pyridine ring.[11] This strategy has been successfully applied for the synthesis of meta-fluorinated pyridines.[11]

Q7: Which are the most common electrophilic fluorinating agents for pyridines?

A7: The most commonly used electrophilic fluorinating agents are N-fluoro-2,4,6-trimethylpyridinium triflate (Selectfluor) and N-fluorobenzenesulfonimide (NFSI).[12][13] Selectfluor is a versatile and commercially available reagent used in various methods for pyridine fluorination.[13][14][15][16]

Troubleshooting Guides

Problem 1: Low or no yield of the desired fluorinated pyridine.
Possible Cause Suggested Solution
Incorrect Fluorinating Agent The choice of fluorinating agent is critical. For C-H activation methods, ensure you are using a sufficiently reactive agent like AgF₂ for C2-fluorination or an appropriate electrophilic source (e.g., Selectfluor) for methods involving intermediates.
Deactivated Substrate Pyridines with multiple electron-withdrawing groups can be difficult to fluorinate.[10] Consider increasing the reaction temperature, using a more reactive fluorinating agent, or exploring alternative synthetic routes.
Moisture in the Reaction Some fluorination reactions are sensitive to moisture.[3] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Incompatible Functional Groups Certain functional groups, such as free amines, alcohols, and carboxylic acids, may not be compatible with the reaction conditions.[10] Protection of these functional groups may be necessary.
Problem 2: Poor regioselectivity or formation of multiple isomers.
Possible Cause Suggested Solution
Substrate with Multiple Reactive Sites For pyridines with multiple available C-H bonds, achieving high regioselectivity can be challenging. For 3,5-disubstituted pyridines, fluorination with AgF₂ often results in poor site selectivity.[10] Consider methods that proceed through intermediates designed to direct fluorination to a specific position, such as the Zincke imine or oxazinoazaarene strategies for meta-fluorination.[4][5]
Steric Hindrance Bulky substituents near a target C-H bond may hinder the approach of the fluorinating agent. This can sometimes be exploited to direct fluorination to a less hindered position.
Reaction Conditions Not Optimized Temperature, solvent, and additives can all influence regioselectivity. Systematically vary these parameters to optimize for the desired regioisomer.
Problem 3: Decomposition of starting material or product.
Possible Cause Suggested Solution
Harsh Reaction Conditions Some fluorination methods require harsh conditions that can lead to decomposition.[3] Explore milder, more recently developed methods, such as those that operate at or near room temperature.
Instability of Intermediates In multi-step fluorination strategies, the intermediates may be unstable. Ensure that the conditions for the formation and subsequent reaction of the intermediate are optimized to minimize decomposition.
Product Instability The resulting fluorinated pyridine may be unstable under the reaction or workup conditions. Consider in-situ analysis or a modified workup procedure to isolate the product quickly.

Experimental Protocols

Key Experiment 1: Regioselective C2-Fluorination of a Substituted Pyridine using AgF₂

This protocol is adapted from the work of Hartwig and Fier for the direct C-H fluorination of pyridines at the position adjacent to the nitrogen.[3]

Materials:

  • Substituted pyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, add the substituted pyridine (1.0 mmol) and anhydrous acetonitrile (5.0 mL) to a dry reaction vial.

  • Stir the solution at room temperature.

  • Carefully add silver(II) fluoride (2.0 mmol, 2.0 equiv.) to the reaction mixture in one portion. Caution: AgF₂ is a strong oxidizing agent and should be handled with care.

  • Seal the vial and continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Formal meta-C-H Fluorination via an Oxazinopyridine Intermediate

This protocol is based on a strategy for formal meta-C–H-fluorination of pyridines.[4]

Materials:

  • Oxazinopyridine intermediate (prepared from the corresponding pyridine)

  • Selectfluor

  • Potassium fluoride (KF)

  • 18-crown-6

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry reaction vessel, add the oxazinopyridine intermediate (1.0 mmol), potassium fluoride (1.5 mmol), and 18-crown-6 (1.5 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir the mixture.

  • Add Selectfluor (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The subsequent rearomatization step to yield the meta-fluorinated pyridine will depend on the specific oxazinopyridine used and should be performed according to the relevant literature procedure.

  • Purify the final product by column chromatography.

Data Summary

Table 1: Comparison of Regioselective Fluorination Methods for Substituted Pyridines

MethodPosition of FluorinationFluorinating AgentKey FeaturesTypical YieldsReference(s)
Hartwig C-H FluorinationC2 (ortho)AgF₂High regioselectivity, broad substrate scope, mild conditions.60-90%[1][2][3]
Oxazinopyridine IntermediateC3 (meta)SelectfluorAccess to meta-fluorinated pyridines, involves dearomatization/rearomatization.Moderate to good[4]
Zincke Imine IntermediateC3 (meta)Selectfluor/NFSIAnother strategy for meta-fluorination, accommodates various substituents.Moderate to good[5][6][7][8]
Pyridone FluorinationC5NFSIDirect fluorination of N-protected pyridone derivatives.Medium[12]
Pyridine N-oxide FluorinationmetaNucleophilic FluorideUtilizes activation by the N-oxide for nucleophilic attack.Moderate[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Pyridine Substrate reagents Choose Fluorination Method & Reagents start->reagents Define Regiochemical Goal setup Reaction Setup (Inert atmosphere, Anhydrous conditions) reagents->setup addition Addition of Reagents setup->addition monitor Monitor Reaction (TLC, LC-MS) addition->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for a regioselective fluorination reaction.

regioselectivity_logic cluster_ortho ortho-Fluorination (C2/C6) cluster_meta meta-Fluorination (C3/C5) cluster_para para-Fluorination (C4) substrate Substituted Pyridine ortho_method Direct C-H Fluorination (e.g., AgF₂) substrate->ortho_method Electronic preference at position α to N meta_method Dearomatization Strategies (Oxazinopyridine, Zincke Imine) substrate->meta_method Requires specific directing strategy para_method Substrate/Catalyst Control substrate->para_method Less common, highly dependent on system ortho_product ortho_product ortho_method->ortho_product Yields 2-Fluoropyridine meta_product meta_product meta_method->meta_product Yields 3-Fluoropyridine para_product para_product para_method->para_product Yields 4-Fluoropyridine

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (3-fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation and purity assessment of (3-fluoropyrid-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, presenting comparative data and standardized experimental protocols to aid in method selection and implementation.

Structural Elucidation Techniques

The primary methods for determining the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Comparative NMR Data

The following table summarizes predicted and experimental NMR data for this compound and a closely related isomer. This data is crucial for confirming the correct substitution pattern on the pyridine ring.

Technique Analyte Nucleus Chemical Shift (δ) / ppm Multiplicity & Coupling Constants (J) Source
¹H NMRThis compoundPyridine H-6~8.40m[1]
Pyridine H-4~7.39m[1]
Pyridine H-5~7.26m[1]
CH₂~4.84s[1]
OH~3.97br s[1]
¹³C NMR(3-fluoropyridin-4-yl)(phenyl)methanolC-3 (with F)156.6d, JC-F = 254.2 Hz[2]
C-4137.5d, JC-F = 24.0 Hz[2]
C-2145.8d, JC-F = 5.0 Hz[2]
C-6139.9d, JC-F = 11.0 Hz[2]
CH-OH69.1d, JC-F = 2.1 Hz[2]
¹⁹F NMR(3-fluoropyridin-4-yl)(phenyl)methanolF-3-131.7-[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Acquire spectra at room temperature.

    • For ¹H NMR, use a sufficient number of scans (e.g., 16) with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use proton decoupling and a larger number of scans to achieve adequate signal-to-noise.

    • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Comparative Mass Spectrometry Data

Technique Analyte m/z Relative Intensity (%) Assignment Source
LRMS (EI)(3-fluoropyridin-4-yl)(phenyl)methanol203100[M]⁺[2]
18512[M-H₂O]⁺[2]
12443[M-C₆H₅]⁺[2]
10740[C₆H₅CO]⁺[2]
9750-[2]

For this compound, the expected molecular ion [M]⁺ would be at m/z 127.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Interface Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrations include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C-O stretch, and C-F stretch.

Expected FTIR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
AlcoholO-H stretch (H-bonded)3400 - 3200Broad, Strong
Aromatic RingC-H stretch3100 - 3000Medium
MethyleneC-H stretch2950 - 2850Medium
Aromatic RingC=C and C=N stretch1600 - 1450Medium-Strong
MethyleneC-H bend~1450Medium
Pyridine RingRing vibrations1300 - 1000Medium-Strong
AlcoholC-O stretch~1050Strong
FluoroaromaticC-F stretch1250 - 1100Strong

Note: These are typical ranges. A study on 2-fluoropyridine-methanol clusters provides further insight into hydrogen-bonded OH stretching vibrations.[4]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Purity and Identity Confirmation Techniques

Beyond initial structural elucidation, several techniques are essential for confirming the purity of this compound and for use in quality control settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating components in a mixture and is widely used for purity determination and quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound.

Hypothetical HPLC Method Performance

Parameter Value
Retention Time (tR)~ 4.5 min
Tailing Factor1.1
Theoretical Plates> 5000
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantitation (LOQ)~ 0.05 µg/mL

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start at 10% acetonitrile, ramp to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards from a reference standard of known purity.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Quantify the compound by creating a calibration curve from the reference standards.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material. DSC can be used to determine the melting point and purity, while TGA measures changes in mass upon heating, indicating thermal stability and the presence of volatile impurities.

Alternative Techniques Comparison

Technique Primary Use Advantages Limitations
Elemental Analysis (CHNF) Confirms elemental composition and empirical formula.Highly accurate for elemental ratios; confirms purity.Destructive; provides no structural information.
Thin-Layer Chromatography (TLC) Rapid purity assessment and reaction monitoring.Fast, simple, and inexpensive.Not quantitative; lower resolution than HPLC.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.High efficiency and resolution; requires minimal sample.Less robust than HPLC for some applications.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. The sharpness of the peak can be an indicator of purity.

Visualized Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a pharmaceutical intermediate like this compound.

G cluster_synthesis Synthesis & Isolation cluster_elucidation Structural Elucidation cluster_purity Purity & Identity Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC (Purity & Assay) NMR->HPLC MS->HPLC FTIR->HPLC Thermal Thermal Analysis (DSC for m.p. & Purity) HPLC->Thermal Elemental Elemental Analysis (CHNF) Thermal->Elemental Final Characterized Compound (Structure & Purity Confirmed) Elemental->Final

Caption: Workflow for the characterization of this compound.

Method Comparison Logic

The choice of analytical method often depends on the specific question being asked. This diagram outlines the logical selection process.

G cluster_methods cluster_techniques Start Analytical Goal Structure Structural Confirmation Start->Structure What is it? Purity Quantitative Purity Start->Purity How pure is it? Identity Identity Test / Functional Groups Start->Identity What is in it? Composition Elemental Composition Start->Composition What is its formula? NMR_MS NMR & MS Structure->NMR_MS HPLC_DSC HPLC & DSC Purity->HPLC_DSC FTIR_spec FTIR Identity->FTIR_spec EA Elemental Analysis Composition->EA

Caption: Logic for selecting an appropriate analytical method.

References

comparison of different synthesis methods for 3-fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoropyridine motif is a cornerstone in modern medicinal chemistry and agrochemical design. The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the efficient and scalable synthesis of 3-fluoropyridines is of paramount importance. This guide provides a detailed comparison of four key synthetic strategies: the classical Balz-Schiemann and HALEX reactions, the challenging direct C-H fluorination, and emerging modern catalytic methods.

At a Glance: Performance Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the different synthetic approaches to 3-fluoropyridines, offering a rapid comparison to aid in method selection.

MethodTypical YieldSubstrate ScopeScalabilityKey AdvantagesKey Disadvantages
Balz-Schiemann Reaction 20-70%Broad for aminopyridinesModerate; flow chemistry improves safety and scalability[1]Well-established, readily available starting materialsUnstable diazonium intermediates, potential for explosive decomposition, often requires harsh conditions[2][3]
Halogen Exchange (HALEX) 30-80%Best for electron-deficient pyridinesHigh; widely used in industry[4][5]Cost-effective reagents, suitable for large-scale productionRequires high temperatures, limited to activated substrates[4][6]
Direct C-H Fluorination Low to ModerateLimited for 3-selectivityPoorAtom economical, avoids pre-functionalizationPoor regioselectivity (often favors 2-position), harsh reagents[7][8]
Modern Catalytic Methods 60-99%Broad for substituted pyridinesLab-scale; potential for scale-upHigh yields, mild conditions, excellent functional group toleranceComplex catalysts, higher initial cost

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed exploration of each synthetic route, including reaction mechanisms, experimental protocols for key examples, and a discussion of their respective strengths and limitations.

Diazotization-Fluorination: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, a stalwart in aromatic fluorination, involves the diazotization of a 3-aminopyridine to form a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the corresponding 3-fluoropyridine.[2][3]

Balz_Schiemann start 3-Aminopyridine diazonium Pyridin-3-yldiazonium tetrafluoroborate start->diazonium 1. HBF₄, NaNO₂ 2. 0-5 °C product 3-Fluoropyridine diazonium->product Heat (Δ) - N₂, - BF₃

Caption: The Balz-Schiemann reaction pathway for 3-fluoropyridine synthesis.

  • Diazotization: 3-Aminopyridine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Decomposition: The resulting slurry of the pyridin-3-yldiazonium tetrafluoroborate is then heated, often in an inert, high-boiling solvent, to induce decomposition. The temperature required can vary depending on the substrate but is typically in the range of 100-200 °C. Nitrogen gas and boron trifluoride are evolved, and the 3-fluoropyridine is formed.

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

A patented method reports that the inclusion of a water absorbent and a catalyst like benzyltriethylammonium chloride can significantly increase the yield to be three times that of the conventional method and improve safety by allowing for lower reaction temperatures (35-40 °C for decomposition).[9]

Halogen Exchange (HALEX) Reaction

The HALEX (Halogen Exchange) process is a cornerstone of industrial aromatic fluorination.[4] This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide (typically chloride or bromide) from the 3-position of the pyridine ring with a fluoride ion from a source like potassium fluoride (KF) or cesium fluoride (CsF).[10] The reaction is most efficient for pyridine rings bearing electron-withdrawing groups that activate the ring towards nucleophilic attack.

HALEX start 3-Chloropyridine (with activating group) meisenheimer Meisenheimer Complex (intermediate) start->meisenheimer KF, Polar aprotic solvent (e.g., DMSO, Sulfolane) product 3-Fluoropyridine (with activating group) meisenheimer->product Loss of Cl⁻

Caption: The HALEX reaction pathway for the synthesis of 3-fluoropyridines.

  • Reaction Setup: To a solution of methyl 3-nitropyridine-4-carboxylate in dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere is added cesium fluoride (CsF).

  • Reaction Conditions: The reaction mixture is heated to 120 °C for 1.5 hours.

  • Work-up and Purification: After cooling, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are concentrated, and the crude product is purified by flash chromatography to yield methyl 3-fluoropyridine-4-carboxylate (38% yield).[11]

Direct C-H Fluorination

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation due to its atom economy. However, the direct fluorination of pyridines to achieve 3-fluoro isomers is notoriously difficult due to the high reactivity of fluorinating agents and the electronic properties of the pyridine ring, which favor substitution at the 2- and 4-positions.

CH_Fluorination start Pyridine product_mixture Mixture of Fluoropyridines (2-fluoro, 3-fluoro, 4-fluoro) start->product_mixture Fluorinating Agent (e.g., AgF₂, Selectfluor) Poor Regioselectivity

Caption: Direct C-H fluorination of pyridine leading to a mixture of isomers.

  • Reaction Setup: To a solution of the pyridine substrate in a suitable solvent (e.g., acetonitrile), silver(II) fluoride is added.

  • Reaction Conditions: The reaction is typically stirred at ambient temperature for a designated period.

  • Work-up and Purification: The reaction mixture is filtered to remove silver salts, and the filtrate is concentrated. The resulting mixture of fluorinated pyridines is then separated by chromatography.

Note: For many substituted pyridines, direct fluorination with reagents like AgF₂ predominantly yields the 2-fluoro isomer.[7] Achieving high selectivity for the 3-position remains a significant challenge with this method.

Modern Catalytic Methods

Recent advances in catalysis have opened new avenues for the synthesis of complex 3-fluoropyridines with high efficiency and selectivity under mild conditions. These methods are particularly valuable for the synthesis of highly functionalized molecules in drug discovery.

This method allows for the one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.

Rh_Catalyzed start1 α-Fluoro-α,β-unsaturated oxime product Multi-substituted 3-Fluoropyridine start1->product [Cp*RhCl₂]₂, AgOAc EtOAc, 100 °C start2 Alkyne start2->product

Caption: Rh(III)-catalyzed synthesis of multi-substituted 3-fluoropyridines.

Visible-light photoredox catalysis enables the synthesis of diversely substituted 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers in a one-pot process.[12]

Photoredox start1 α,α-Difluoro-β-iodoketone intermediate Diketone intermediate start1->intermediate fac-Ir(ppy)₃, Blue LEDs start2 Silyl enol ether start2->intermediate product Diversely substituted 3-Fluoropyridine intermediate->product NH₄OAc, 120 °C

Caption: Photoredox-mediated synthesis of diversely substituted 3-fluoropyridines.

  • Photoredox Coupling: A mixture of 2,2-difluoro-3-iodo-1-phenylpropan-1-one, (1-phenylvinyl)oxy)trimethylsilane, fac-Ir(ppy)₃, and triphenylphosphine in DMF is irradiated with blue LEDs for a specified time.

  • Cyclocondensation: Ammonium acetate is then added to the reaction mixture, and it is heated to 120 °C for 3 hours.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The crude product is purified by column chromatography to afford 3-fluoro-2,6-diphenylpyridine in high yield (up to 90%).[12]

Quantitative Data Summary

The following tables provide a more detailed look at the yields for specific examples of 3-fluoropyridine synthesis using the discussed methods.

Table 1: Balz-Schiemann Reaction of Substituted 3-Aminopyridines

3-Aminopyridine DerivativeProductYield (%)Reference
3-Amino-4-(ethoxycarbonyl)pyridineEthyl 3-fluoroisonicotinate63-66[13]
3-Aminopyridine3-Fluoropyridine~50Generic literature values

Table 2: HALEX Reaction of Substituted 3-Halopyridines

3-Halopyridine DerivativeProductYield (%)Reference
Methyl 3-nitro-4-chloropyridine-2-carboxylateMethyl 3-fluoro-4-nitropyridine-2-carboxylate38Adapted from[11]
3-Chloropyridine3-FluoropyridineLow[14]

Table 3: Modern Catalytic Synthesis of Substituted 3-Fluoropyridines

MethodStarting MaterialsProductYield (%)Reference
Rh(III)-Catalyzedα-Fluoro-β-phenyl-α,β-unsaturated oxime + Diphenylacetylene3-Fluoro-2,4,5,6-tetraphenylpyridine91Adapted from similar examples
Photoredox2,2-Difluoro-3-iodo-1-phenylpropan-1-one + (1-Phenylvinyl)oxy)trimethylsilane3-Fluoro-2,6-diphenylpyridine90[12]
Photoredox2,2-Difluoro-3-iodo-1-(4-methoxyphenyl)propan-1-one + (1-Phenylvinyl)oxy)trimethylsilane3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine82[12]

Conclusion

The choice of synthetic method for accessing 3-fluoropyridines is highly dependent on the specific target molecule, the required scale of production, and the available resources.

  • For large-scale, industrial production of simple, electron-deficient 3-fluoropyridines, the HALEX reaction remains a preferred and cost-effective choice.

  • The Balz-Schiemann reaction offers a versatile route from readily available aminopyridines, with modern advancements in flow chemistry mitigating some of its inherent safety risks.

  • Direct C-H fluorination is currently of limited practical use for the selective synthesis of 3-fluoropyridines and requires further development to overcome the challenge of regioselectivity.

  • Modern catalytic methods , such as Rh(III)-catalyzed C-H functionalization and photoredox catalysis, provide powerful tools for the synthesis of complex and highly substituted 3-fluoropyridines with excellent yields and functional group tolerance, making them particularly attractive for applications in drug discovery and development.

References

A Comparative Guide to 19F NMR Spectroscopy for the Analysis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated compounds, this guide offers a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the analysis of fluorinated pyridines. Supported by experimental data and detailed protocols, this document serves as a practical resource for leveraging the unique advantages of 19F NMR in structural elucidation and quantitative analysis.

Fluorinated pyridines are a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms into the pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, bioavailability, and binding affinity. Consequently, robust analytical methods are paramount for the unambiguous characterization and quantification of these molecules. Among the available techniques, 19F NMR spectroscopy stands out due to its high sensitivity and the vast chemical shift range of the 19F nucleus, which provides a clear window for analysis with minimal background interference.

Unambiguous Structural Insights with 19F NMR

The 19F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR studies. The large chemical shift dispersion, often spanning over 400 ppm, minimizes signal overlap and enhances resolution, facilitating the analysis of complex mixtures and subtle structural variations.

Key Advantages of 19F NMR:
  • High Sensitivity: The 19F nucleus is nearly as sensitive as the proton (¹H) nucleus, allowing for the detection of low-concentration analytes.

  • Wide Chemical Shift Range: The broad spectral window significantly reduces the likelihood of signal overlap, a common challenge in ¹H NMR.

  • No Background Signal: The natural absence of fluorine in most biological and organic systems ensures that the observed signals are exclusively from the fluorinated analyte.

  • Sensitivity to Electronic Environment: The 19F chemical shift is highly sensitive to the local electronic environment, providing detailed information about molecular structure and intermolecular interactions.

Comparative Analysis: 19F NMR vs. Other Techniques

While 19F NMR offers distinct advantages, a comprehensive analytical strategy often involves complementary techniques. The following table provides an objective comparison of 19F NMR with other common analytical methods for the characterization of fluorinated pyridines.

TechniquePrincipleSensitivityResolutionQuantificationStructural InformationSample Preparation
19F NMR Nuclear spin transitions in a magnetic fieldHighVery HighExcellent (qFNMR)Detailed connectivity and spatial relationships through coupling constantsMinimal, non-destructive
1H NMR Nuclear spin transitions in a magnetic fieldHighHighGood (qHNMR)Provides information on proton environments, often complementary to 19F NMRMinimal, non-destructive
13C NMR Nuclear spin transitions in a magnetic fieldLowHighPossible, but time-consumingProvides information on the carbon skeletonMinimal, non-destructive
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesVery HighHighPossible with standardsProvides molecular weight and fragmentation patternsCan be destructive, requires ionization
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phasesHigh (with suitable detector)HighExcellent with standardsProvides retention time, no direct structural informationRequires method development, can be destructive

Experimental Data: 19F NMR of Fluorinated Pyridines

The chemical shifts (δ) and coupling constants (J) in 19F NMR are highly informative for determining the substitution pattern on the pyridine ring. The following table summarizes typical 19F NMR data for a selection of fluorinated pyridines.

CompoundPosition of FChemical Shift (δ, ppm) vs. CFCl3Coupling Constants (J, Hz)
2-Fluoropyridine2-68.53JFH3 = 8.5, 4JFH4 = 4.5, 5JFH5 = 1.5, 4JFH6 = 1.0
3-Fluoropyridine3-126.03JFH2 = 8.0, 3JFH4 = 10.0, 4JFH5 = 2.0, 4JFH6 = 5.0
4-Fluoropyridine4-159.03JFH3,5 = 7.0, 4JFH2,6 = 4.0
2,6-Difluoropyridine2, 6-68.03JFH3,5 = 8.0, 4JFH4 = 6.0
2,3,5,6-Tetrafluoropyridine2, 6-92.53JF2F3 = 20.0, 4JF2F5 = 10.0, 5JF2F6 = 5.0
3, 5-155.03JF3F2 = 20.0, 3JF3H4 = 8.0, 4JF3F5 = 2.0
Pentafluoropyridine2, 6-90.03JF2F3 = 20.0, 4JF2F4 = 10.0, 5JF2F6 = 5.0
3, 5-162.03JF3F2 = 20.0, 3JF3F4 = 15.0, 4JF3F5 = 2.0
4-148.03JF4F3,5 = 15.0, 4JF4F2,6 = 10.0

Note: Chemical shifts and coupling constants are approximate and can vary with solvent and other experimental conditions.

Experimental Protocols

Standard 1D 19F NMR Spectroscopy

A robust protocol for acquiring high-quality 1D 19F NMR spectra is essential for structural characterization.

1. Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • For accurate chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) can be added.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect for quantitative measurements).

  • Spectral Width (SW): 200-250 ppm (to cover the typical range of fluoropyridine chemical shifts).

  • Transmitter Frequency Offset (O1p): Centered in the expected region of the 19F signals.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

  • Number of Scans (NS): 16 to 128, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the chemical shifts to the internal standard or an external reference.

Quantitative 19F NMR (qFNMR)

For accurate quantification of fluorinated pyridines, the following protocol should be followed.

1. Sample Preparation:

  • Accurately weigh both the analyte and a suitable internal standard of known purity. A good internal standard should have a simple 19F NMR spectrum that does not overlap with the analyte signals.

  • Dissolve the mixture in a deuterated solvent.

2. Instrument Parameters:

  • Use a pulse program with inverse-gated ¹H decoupling.

  • Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between pulses. This is critical for accurate integration.

  • Ensure the spectral width is large enough to encompass all signals of interest and that the transmitter offset is placed in the center of the signals to be quantified to minimize pulse power attenuation effects.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

3. Data Processing and Calculation:

  • Carefully integrate the signals of the analyte and the internal standard.

  • The concentration or purity of the analyte can be calculated using the following formula:

    P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Visualizing Workflows and Relationships

19F NMR Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of a fluorinated pyridine sample using 19F NMR.

FNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep Dissolve Sample & Internal Standard tube Transfer to NMR Tube prep->tube params Set NMR Parameters (SW, D1, NS, etc.) tube->params acquire Acquire 1D/2D 19F NMR Data params->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref qual Qualitative Analysis (Chemical Shifts, Coupling) ref->qual quant Quantitative Analysis (Integration) ref->quant elucidate Structure Elucidation qual->elucidate purity Purity/Concentration Determination quant->purity Chemical_Shift_Influence cluster_pyridine Fluorinated Pyridine cluster_effects Electronic Effects cluster_shift 19F NMR Chemical Shift pyridine Pyridine Ring resonance Resonance Effect (+M/-M) pyridine->resonance fluorine Fluorine Substituent induction Inductive Effect (-I) fluorine->induction substituent Other Substituent (X) substituent->induction substituent->resonance chem_shift Observed δ(19F) induction->chem_shift Shielding/Deshielding resonance->chem_shift Shielding/Deshielding

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

The strategic incorporation of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry. This powerful approach can significantly enhance the therapeutic potential of pyridine analogs by modulating their physicochemical and biological properties. This guide provides a direct comparison of the bioactivity of fluorinated versus non-fluorinated pyridine analogs, supported by quantitative experimental data, to inform and guide future research and development endeavors.

Key Bioactivity Comparisons: A Quantitative Overview

The introduction of fluorine can dramatically alter a molecule's interaction with biological targets. Below, we present a summary of comparative bioactivity data in key therapeutic areas.

Anticancer Activity: A Head-to-Head Cytotoxicity Analysis

The antiproliferative effects of various substituted pyridine derivatives were evaluated against a panel of human cancer cell lines. The following table presents a direct comparison of the 50% inhibitory concentration (IC50) values for non-fluorinated and fluorinated analogs, demonstrating the impact of fluorine substitution on cytotoxicity.

Compound ID Substitution Pattern MCF-7 (Breast Cancer) IC50 (µM) BGC-823 (Gastric Cancer) IC50 (µM) SW1116 (Colon Cancer) IC50 (µM)
1 4-OH (Non-fluorinated)4.75--
2 4-F (Fluorinated)24.8917.8415.71
3 3-OH (Non-fluorinated)-17.63-
4 3-F (Fluorinated)-20.5217.02

Data sourced from Zhang et al., 2014.

Anti-Trypanosomatid Activity: Targeting Neglected Tropical Diseases

A series of pyridine-2,5-dicarboxylate esters were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The data below illustrates the enhanced potency observed with the introduction of a fluorine atom.

Compound ID Substitution Pattern T. cruzi NINOA IC50 (µM) T. cruzi A1 IC50 (µM)
5a Non-fluorinated analog56.6848.23
8c Fluorinated analog52.3346.78

Data adapted from a study on pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure the reproducibility of the cited experimental data.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (fluorinated and non-fluorinated pyridine analogs)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds. The method is based on the scavenging of the stable DPPH free radical by an antioxidant, which results in a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds (fluorinated and non-fluorinated pyridine analogs)

  • Methanol

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add a specific volume of the test compound solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Visualizing the Impact of Fluorination

To illustrate the underlying principles and experimental workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Bioactivity Evaluation cluster_data Data Analysis non_fluorinated Non-Fluorinated Pyridine Analog anticancer Anticancer Assays (e.g., MTT) non_fluorinated->anticancer antitrypanosomal Anti-Trypanosomatid Assays non_fluorinated->antitrypanosomal antioxidant Antioxidant Assays (e.g., DPPH) non_fluorinated->antioxidant fluorinated Fluorinated Pyridine Analog fluorinated->anticancer fluorinated->antitrypanosomal fluorinated->antioxidant ic50 IC50 Value Determination anticancer->ic50 antitrypanosomal->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A streamlined workflow for the comparative bioactivity evaluation of fluorinated versus non-fluorinated pyridine analogs.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Fluorinated Pyridine Analog (Inhibitor) Inhibitor->PI3K Inhibition

Caption: An illustrative signaling pathway (PI3K/Akt/mTOR) often targeted by pyridine-based anticancer agents.

A Researcher's Guide to Electrophilic Fluorinating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The choice of a fluorinating agent is critical, directly impacting reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of common electrophilic fluorinating agents for pyridine synthesis, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

The direct C-H fluorination of pyridines is a challenging yet highly desirable transformation. The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions. However, the development of powerful electrophilic fluorinating agents has opened new avenues for accessing these valuable compounds. This guide focuses on three major classes of N-F electrophilic fluorinating agents: N-fluorosulfonimides (e.g., NFSI), N-fluoropyridinium salts, and the diazabicyclo[2.2.2]octane-based reagent, Selectfluor.

Comparative Performance of Electrophilic Fluorinating Agents

The efficacy of an electrophilic fluorinating agent is highly dependent on the electronic properties of the pyridine substrate. Electron-rich pyridines are generally more reactive, while electron-deficient systems pose a greater challenge. The choice of reagent can significantly influence both the yield and the position of fluorination (regioselectivity).

Below is a summary of quantitative data from various studies, highlighting the performance of different agents on a range of pyridine substrates.

SubstrateReagentReaction ConditionsProduct(s)Yield (%)Regioselectivity (ortho:meta:para)Reference
PyridineAgF₂MeCN, 80 °C, 12 h2-Fluoropyridine75Exclusive ortho[1]
4-PhenylpyridineAgF₂MeCN, 25 °C, 1 h2-Fluoro-4-phenylpyridine85Exclusive ortho[2]
2-AminopyridineSelectfluorH₂O/CHCl₃, rt, 24 h2-Amino-5-fluoropyridine85High (5-position)[3][4]
4-ChloropyridineAgF₂MeCN, 25 °C, 1 h2-Fluoro-4-chloropyridine78Exclusive ortho[2]
QuinolineNFSI, Et₃SiH, TFAEtOAc, 405 nm LED, 8 h2-Fluoroquinoline & 4-Fluoroquinoline5511:1 (2-F:4-F)[5]
4-CyanopyridineNFSI, Et₃SiH, TFAEtOAc, 405 nm LED, 8 h2-Fluoro-4-cyanopyridine45C2-selective[5]
3-Bromopyridine N-oxideKFrt, minutes3-Fluoro-4-nitropyridine N-oxideModeratemeta-selective[6]

Note: Direct comparison is challenging due to variations in reaction conditions across different studies. The data presented aims to provide representative examples of reagent performance.

Key Considerations for Reagent Selection

  • Selectfluor (F-TEDA-BF₄): A highly reactive and versatile reagent.[7] It is often effective for both electron-rich and some electron-deficient pyridines. Its stability and ease of handling make it a popular choice.[7] However, its high reactivity can sometimes lead to over-fluorination or side reactions. In some cases, it can be activated by pyridine additives, where electron-poor pyridines can enhance its radical fluorination efficiency.[8]

  • N-Fluorobenzenesulfonimide (NFSI): A milder and more selective reagent compared to Selectfluor.[9] It is particularly useful for the fluorination of activated (electron-rich) pyridines and other heterocyclic systems. For electron-deficient pyridines, NFSI often requires harsher conditions or photocatalytic methods to achieve good yields.[5]

  • N-Fluoropyridinium Salts: The reactivity of these reagents can be tuned by modifying the substituents on the pyridine ring.[10][11] Electron-withdrawing groups on the pyridinium ring increase the fluorinating power. This tunability allows for the selection of a reagent with the appropriate reactivity for a specific substrate.

  • Silver(II) Fluoride (AgF₂): This reagent has shown remarkable efficiency and selectivity for the C-H fluorination of pyridines and diazines at the position adjacent to the nitrogen atom (C2-position).[1][2] The reactions often proceed under mild conditions with high yields.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the fluorination of pyridine derivatives using Selectfluor and NFSI.

General Procedure for Fluorination of 2-Aminopyridines with Selectfluor[3][4]
  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in a mixture of chloroform (5 mL) and water (5 mL) in a round-bottom flask, add Selectfluor (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated 2-aminopyridine.

General Procedure for Photocatalytic Fluorination of Quinolines with NFSI[5]
  • In a reaction tube, combine quinoline (0.2 mmol), N-fluorobenzenesulfonimide (NFSI, 0.4 mmol), triethylsilane (Et₃SiH, 0.4 mmol), and trifluoroacetic acid (TFA, 0.4 mmol) in ethyl acetate (2.0 mL).

  • Seal the tube and irradiate the mixture with a 405 nm LED light for 8 hours at room temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fluorinated quinoline products.

Logical Workflow for Reagent Selection

The selection of an appropriate electrophilic fluorinating agent is a critical step in the synthesis of fluorinated pyridines. The following workflow, visualized as a DOT graph, provides a logical approach to this decision-making process based on the substrate's electronic properties and the desired regioselectivity.

G cluster_start Substrate Analysis cluster_reactivity Reactivity Assessment cluster_reagent_selection Reagent Selection cluster_outcome Desired Outcome Start Pyridine Substrate ElectronRich Electron-Rich Pyridine (e.g., alkoxy, amino subs.) Start->ElectronRich Activating groups present? ElectronDeficient Electron-Deficient Pyridine (e.g., nitro, cyano subs.) Start->ElectronDeficient Deactivating groups present? NFSI_node NFSI (High selectivity) ElectronRich->NFSI_node High selectivity desired Selectfluor_node Selectfluor (High reactivity) ElectronRich->Selectfluor_node Higher reactivity needed AgF2_node AgF₂ (C2-selectivity) ElectronRich->AgF2_node C2 fluorination desired ElectronDeficient->Selectfluor_node For moderately deactivated rings ElectronDeficient->AgF2_node C2 fluorination desired NFPy_node N-Fluoropyridinium Salts (Tunable reactivity) ElectronDeficient->NFPy_node Tunable reactivity required Photocatalysis_node NFSI with Photocatalysis (For challenging substrates) ElectronDeficient->Photocatalysis_node For highly deactivated rings DesiredProduct Desired Fluorinated Pyridine NFSI_node->DesiredProduct Selectfluor_node->DesiredProduct AgF2_node->DesiredProduct NFPy_node->DesiredProduct Photocatalysis_node->DesiredProduct

Workflow for selecting an electrophilic fluorinating agent.

Conclusion

The synthesis of fluorinated pyridines via electrophilic fluorination is a dynamic field with an expanding toolkit of reagents. While Selectfluor offers high reactivity for a broad range of substrates, NFSI provides greater selectivity, particularly for electron-rich pyridines. N-fluoropyridinium salts offer the advantage of tunable reactivity, and AgF₂ provides a highly selective method for C2-fluorination. The choice of reagent should be carefully considered based on the specific pyridine substrate and the desired outcome. This guide provides a framework for making informed decisions, ultimately accelerating the discovery and development of novel fluorinated pyridine-containing molecules.

References

A Comparative Guide to the Purity Validation of (3-fluoropyrid-2-yl)methanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of (3-fluoropyrid-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The document outlines a detailed experimental protocol for a validated reverse-phase HPLC (RP-HPLC) method and presents supporting experimental data to demonstrate its superior performance in terms of specificity, precision, and accuracy.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity assessment, HPLC stands out as the gold standard due to its high resolution and sensitivity, allowing for the accurate quantification of the main compound and the detection of trace-level impurities.[1] This guide details a robust RP-HPLC method and compares its performance with alternative methods.

Experimental Protocol: RP-HPLC Method for this compound

A stability-indicating reversed-phase HPLC method was developed and validated to assess the purity of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]

  • Mobile Phase: A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on UV absorbance maxima of the pyridine chromophore). The PDA detector should be set to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation should be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3]

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of a batch of this compound, demonstrating the method's ability to separate the main peak from potential impurities.

Peak IdentityRetention Time (min)Peak Area% Area
Impurity 14.515000.05
Impurity 28.230000.10
This compound12.1298950099.85
Impurity 315.860000.20
Total 3000000 100.00

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for preliminary or orthogonal assessment of this compound purity.

TechniqueAdvantagesDisadvantages
HPLC High resolution, high sensitivity, quantitative, well-established for regulatory submissions.[1]Higher cost, more complex instrumentation.
Thin-Layer Chromatography (TLC) Simple, rapid, low cost, good for preliminary screening.[4]Lower resolution, not easily quantifiable, less sensitive.
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Provides structural information, can be quantitative (qNMR).Lower sensitivity for impurity detection compared to HPLC, higher cost.

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.

HPLC_Validation_Workflow start Start: Receive this compound Sample prep Sample and Standard Preparation - Weighing - Dissolution - Filtration start->prep hplc HPLC Analysis - C18 Column - Gradient Elution - UV Detection @ 270 nm prep->hplc data Data Acquisition and Processing - Chromatogram Generation - Peak Integration hplc->data purity Purity Calculation (% Area) data->purity pass Purity ≥ 99.5%? purity->pass report Generate Certificate of Analysis (CoA) end_pass Release Batch pass->end_pass Yes end_fail Investigate and Reprocess pass->end_fail No end_pass->report

Caption: HPLC Purity Validation Workflow for this compound.

References

A Comparative Guide to the Reactivity of 2-Fluoropyridines and 3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-fluoropyridines and 3-fluoropyridines, two isomeric classes of heterocyclic compounds pivotal in medicinal chemistry and materials science. The position of the fluorine atom on the pyridine ring dramatically influences its electronic properties, leading to significant differences in reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding these distinctions is critical for the rational design and synthesis of novel pyridine-containing molecules.

Executive Summary

2-Fluoropyridines are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than their 3-fluoro counterparts. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom and the activating effect of the pyridine nitrogen, which stabilize the negatively charged Meisenheimer intermediate when the attack occurs at the 2-position. Conversely, the 3-position is less electronically activated for nucleophilic attack. In contrast, for palladium-catalyzed cross-coupling reactions, the reactivity is more dependent on the nature of the leaving group (e.g., I, Br) and the specific reaction conditions, rather than the intrinsic reactivity of the fluoropyridine isomer itself.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from experimental studies, offering a direct comparison of the reactivity of 2-fluoropyridines and 3-fluoropyridines in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
CompoundReagentTemperature (°C)Relative RateYield (%)
2-FluoropyridineSodium Ethoxide in Ethanol50320High
2-ChloropyridineSodium Ethoxide in Ethanol501High
3-FluoropyridineVarious NucleophilesHighVery SlowLow to No Reaction
2-Fluoro-5-(trifluoromethyl)pyridineMorpholine120->95

Data compiled from various sources, including literature reports.[1][2] The relative rate for 3-fluoropyridine is a qualitative assessment based on the general understanding of pyridine reactivity.

Table 2: Suzuki-Miyaura Cross-Coupling Reactivity

The success of Suzuki-Miyaura reactions is highly dependent on the catalyst, ligand, base, and solvent system. The following table presents typical yields for the coupling of fluoropyridine derivatives, demonstrating that with appropriate optimization, both isomers can be effective coupling partners, particularly when a more reactive leaving group like iodine is present.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventYield (%)
2-Fluoropyridine-3-boronic acidAryl BromidePd(PPh₃)₄K₂CO₃Dioxane/Water70-90
3-Fluoro-4-iodopyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/Water95

Data is illustrative and based on typical experimental outcomes.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinopyridine via SNAr

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Fluoro-4-iodopyridine

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of 3-fluoro-4-iodopyridine with an arylboronic acid and should be performed under an inert atmosphere.[5]

Materials:

  • 3-Fluoro-4-iodopyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-fluoro-4-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Fluoropyridine 2-Fluoropyridine Meisenheimer_Complex Meisenheimer Complex 2-Fluoropyridine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Substituted_Pyridine Substituted_Pyridine Meisenheimer_Complex->Substituted_Pyridine Elimination of Fluoride Fluoride_Ion Fluoride_Ion

Caption: General mechanism of SNAr on 2-fluoropyridine.

Reactivity_Comparison Fluoropyridine_Isomer Fluoropyridine Isomer 2-Fluoropyridine 2-Fluoropyridine Fluoropyridine_Isomer->2-Fluoropyridine 3-Fluoropyridine 3-Fluoropyridine Fluoropyridine_Isomer->3-Fluoropyridine SNAr SNAr 2-Fluoropyridine->SNAr favored Cross_Coupling Cross-Coupling 2-Fluoropyridine->Cross_Coupling 3-Fluoropyridine->SNAr disfavored 3-Fluoropyridine->Cross_Coupling Reaction_Type Reaction Type High_Reactivity High Reactivity SNAr->High_Reactivity for 2-FP Low_Reactivity Low Reactivity SNAr->Low_Reactivity for 3-FP Condition_Dependent Condition Dependent Cross_Coupling->Condition_Dependent for both Reactivity_Outcome Reactivity Outcome

Caption: Logical flow of reactivity for fluoropyridine isomers.

Conclusion

The reactivity of fluoropyridines is highly dependent on the position of the fluorine atom. 2-Fluoropyridines are exceptionally reactive towards nucleophilic aromatic substitution, making them valuable substrates for the introduction of a wide range of functional groups at the 2-position. In contrast, 3-fluoropyridines are significantly less reactive in SNAr reactions but can be effectively functionalized using palladium-catalyzed cross-coupling reactions, especially when a more reactive leaving group is present at an adjacent position. This differential reactivity allows for selective functionalization strategies in the synthesis of complex pyridine-containing molecules. Researchers and drug development professionals can leverage these distinct reactivity profiles to design efficient and regioselective synthetic routes to novel chemical entities.

References

The Strategic Advantage of 3-Fluoropyridine in Drug Design: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of a 3-fluoropyridine moiety has emerged as a powerful tool to enhance the pharmacokinetic profiles of new chemical entities. This guide provides an objective comparison of the metabolic stability of drug candidates containing a 3-fluoropyridine group versus their non-fluorinated or otherwise substituted analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine into a drug candidate's structure can significantly alter its metabolic fate, often leading to improved stability. This enhancement is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability.

Quantitative Comparison of Metabolic Stability

The following tables summarize in vitro data from studies that directly compare the metabolic stability of compounds containing a 3-fluoropyridine moiety with their non-fluorinated or alternatively substituted pyridine analogs. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparison of Metabolic Stability of a GKRP Inhibitor Scaffold

Compound IDDescriptionHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
6a Pyridyl Compound->139
6b Pyridyl Compound->139
6d 3-Fluoropyridine Analog-23

Data from a study on glucokinase–glucokinase regulatory protein (GK–GKRP) binding disruptors. HLM: Human Liver Microsomes.

Table 2: Metabolic Stability of [18F]3-Fluoro-4-Aminopyridine and its Parent Compound

CompoundDescriptionPrimary Metabolizing EnzymeKey Metabolites
4-Aminopyridine (4AP) Parent CompoundCYP2E1-
[18F]3-Fluoro-4-aminopyridine (3F4AP) 3-Fluoropyridine AnalogCYP2E15-hydroxy-3F4AP, 3F4AP N-oxide

In vitro studies have shown that 3F4AP is readily metabolized by CYP2E1.

Experimental Protocols

The following protocols outline standard procedures for determining the metabolic stability of a compound using liver microsomes and hepatocytes. These assays are fundamental in in vitro drug metabolism studies.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set

A Comparative Analysis of (3-Fluoropyrid-2-yl)methanol and its Bromo/Chloro Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The 2-pyridylmethanol scaffold, in particular, is a prevalent feature in many biologically active compounds. This guide provides a comparative analysis of (3-fluoropyridin-2-yl)methanol and its corresponding 3-bromo and 3-chloro analogs, focusing on their synthesis and reactivity in common cross-coupling reactions.

This analysis aims to provide a clear, data-driven comparison to aid in the selection of the most suitable analog for specific synthetic applications. The discussion will cover the synthesis of these key starting materials and their comparative performance in Suzuki-M iyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Synthesis of (3-Halopyridin-2-yl)methanol Analogs

The synthetic accessibility of these building blocks is a key consideration. While various methods exist, this guide highlights representative protocols for each analog.

(3-Fluoropyridin-2-yl)methanol can be synthesized from inexpensive quinolinic acid through a multi-step process involving acid anhydrization, esterification, ammoniation, amino fluorination, and ester group reduction. Another reported method involves the reaction of 3-fluoropyridine with N,N'-dimethylformamide in the presence of n-butyllithium to form the corresponding aldehyde, which is then reduced to the alcohol.

For (3-Bromopyridin-2-yl)methanol , a scalable synthesis of a related derivative, 2-[(3-bromopyridin-2-yl)oxy]ethanol, has been detailed starting from 2,3-dibromopyridine and ethylene glycol via a Williamson ether synthesis.[1] This highlights a potential route for modification of the parent alcohol.

The synthesis of (3-Chloropyridin-2-yl)methanol can be approached through methods analogous to those for other halopyridines, often starting from the corresponding chloropyridine derivative.

Physical and Chemical Properties

A summary of key physical and chemical properties of the three analogs is presented in the table below. These properties can influence reaction conditions and purification methods.

Property(3-Fluoropyridin-2-yl)methanol(3-Chloropyridin-2-yl)methanol(3-Bromopyridin-2-yl)methanol
Molecular Weight 127.12 g/mol 143.57 g/mol 188.02 g/mol [2]
Boiling Point Not readily available234.9±25.0 °C (Predicted)260.9±25.0 °C (Predicted)[3]
pKa Not readily available12.80±0.10 (Predicted)Not readily available
Appearance Yellow liquidWhite to Gray to Brown SolidSolid

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of the halogenated pyridine ring is the most critical factor in the utility of these building blocks in cross-coupling reactions. The general trend for halogen reactivity in palladium-catalyzed couplings is I > Br > Cl > F.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While direct comparative data for the three title compounds is scarce, studies on related halopyridines provide valuable insights. For instance, in a study on the Suzuki coupling of different chloropyridines with phenylboronic acid, 2-chloropyridine showed good reactivity (76% yield), whereas 3-chloropyridine was found to be almost inactive under the same conditions.[4] This suggests that the position of the halogen and other substituents significantly impacts reactivity. The reactivity of bromopyridines in Suzuki couplings is generally higher than that of chloropyridines.

Suzuki_Miyaura_Catalytic_Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp2-hybridized carbons and terminal alkynes. A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes reported moderate to excellent yields (72% - 96%).[5] For example, the reaction of 2-amino-3-bromopyridine with phenylacetylene afforded the product in 98% yield.[6] This indicates that the bromo-analog is a highly effective substrate for this transformation. The reactivity of the chloro- and fluoro-analogs would be expected to be lower.

Sonogashira_Catalytic_Cycle

Figure 2: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity of halopyridines in this reaction also follows the general trend of I > Br > Cl. A protocol for the Buchwald-Hartwig amination of 3-bromopyridine-d4 has been described, providing a good starting point for the amination of the bromo-analog.[7] For example, the reaction of 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane yielded the coupled product in 60% yield.[8] The lower reactivity of the chloro- and fluoro-analogs would likely require more forcing conditions or more active catalyst systems.

Buchwald_Hartwig_Catalytic_Cycle

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

Detailed experimental protocols for representative cross-coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of a 3-Chloropyridine Derivative

This generalized protocol is based on established methods for structurally similar chloro-heterocycles.[4]

  • To a reaction vessel under an inert atmosphere, add the 3-chloropyridine derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable ligand (e.g., a bulky phosphine, 4-10 mol%), and a base (e.g., K3PO4, 2-3 equiv.).

  • Add a degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling of a 3-Bromopyridine Derivative

This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.[6]

  • To a reaction vessel under an inert atmosphere, add the 3-bromopyridine derivative (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et3N or piperidine) in a suitable solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative

This protocol is based on a general procedure for the amination of bromopyridines.[7]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.0 equiv.).

  • Add the 3-bromopyridine derivative (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Conclusion

The choice between (3-fluoropyridin-2-yl)methanol and its bromo or chloro analogs for synthetic applications will depend on a balance of factors including the desired reactivity, the cost and availability of the starting material, and the specific reaction conditions required. The bromo-analog generally offers the highest reactivity in palladium-catalyzed cross-coupling reactions, making it a reliable choice for a wide range of transformations. The chloro-analog provides a more cost-effective alternative, though it may require more forcing reaction conditions or specialized catalyst systems. The fluoro-analog, while typically the least reactive in these cross-coupling reactions, may be desirable for introducing fluorine into the target molecule, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a foundation for making an informed decision based on the available data and general reactivity trends. Further optimization for specific substrates and reactions is always recommended.

References

A Comparative Guide to the Synthesis and Applications of 3-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into organic molecules can dramatically alter their physicochemical and biological properties. This has made fluorinated heterocycles, such as 3-fluoropyridine, highly sought-after building blocks in the development of pharmaceuticals and agrochemicals. The strategic placement of fluorine on the pyridine ring can enhance metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective and safer chemical entities.[1][2] This guide provides a comparative overview of the key synthetic routes to 3-fluoropyridine and its derivatives, alongside a data-driven look at its applications, particularly in drug discovery.

Synthesis of 3-Fluoropyridine: A Comparative Analysis

Several synthetic methodologies have been developed for the synthesis of 3-fluoropyridine and its substituted analogs. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. Below is a comparison of the most common and innovative approaches.

MethodKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Balz-Schiemann Reaction 3-Aminopyridine, HBF₄, NaNO₂, heat50-66%[2][3]Well-established, readily available starting materials.Often requires harsh conditions, potential for explosive diazonium intermediates, moderate yields.[4]
Halogen Exchange (Halex) Reaction 3-Chloropyridine or 3-bromopyridine, KF or CsF, phase-transfer catalyst, high temperatureVariable (low to 72%)[4][5]Can be effective for specific substrates, utilizes common reagents.High temperatures, harsh conditions (HF can be used), yields can be low and inconsistent.[4][5]
Photoredox-Mediated Coupling α,α-Difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)₃, blue LED, NH₄OAcUp to 99%[6][7][8][9]High yields, mild reaction conditions, broad substrate scope, one-pot procedure.[6]Requires specialized photocatalyst and equipment.
Rh(III)-Catalyzed C-H Functionalization α-Fluoro-α,β-unsaturated oximes, alkynes, [Cp*RhCl₂]₂, CsOAcGood to excellent[10][11]High regioselectivity, mild conditions, can be set up on the bench-top.[11]Requires a precious metal catalyst.
Experimental Protocols for Key Synthetic Methods

Materials:

  • 2,2-Difluoro-1-phenylethanone (starting material for α,α-difluoro-β-iodoketone)

  • (1-Phenylvinyl)trimethylsilane (silyl enol ether)

  • fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃)

  • Triphenylphosphine (PPh₃)

  • Ammonium acetate (NH₄OAc)

  • Dimethylformamide (DMF)

  • Blue LED light source

Procedure:

  • Preparation of α,α-difluoro-β-iodoketone: The starting ketone is converted to the corresponding α,α-difluoro-β-iodoketone following a literature procedure.

  • Photoredox Coupling: In a reaction vessel, the α,α-difluoro-β-iodoketone (1.0 equiv), (1-phenylvinyl)trimethylsilane (1.5 equiv), fac-Ir(ppy)₃ (0.5 mol%), and PPh₃ (10 mol%) are dissolved in DMF.

  • The mixture is irradiated with a blue LED light source at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cyclization: Ammonium acetate (6.0 equiv) is added to the reaction mixture, and the vessel is sealed and heated to 120 °C for 3 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-fluoro-2,6-diphenylpyridine. A 90% isolated yield has been reported for this specific product.[9]

Materials:

  • (E)-1-(4-Methoxyphenyl)-2-fluoro-3-phenylprop-2-en-1-one oxime (α-fluoro-α,β-unsaturated oxime)

  • Phenylacetylene (alkyne)

  • [Cp*RhCl₂]₂ (catalyst)

  • Cesium acetate (CsOAc) (additive)

  • 1,2-Dichloroethane (DCE) (solvent)

Procedure:

  • To a screw-capped vial is added the α-fluoro-α,β-unsaturated oxime (1.0 equiv), phenylacetylene (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (20 mol%).

  • The vial is purged with nitrogen, and DCE is added.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated. The residue is purified by flash column chromatography on silica gel to yield the corresponding 3-fluoropyridine derivative.

Applications of 3-Fluoropyridine in Drug Discovery and Agrochemicals

The unique properties imparted by the fluorine atom in the 3-position of the pyridine ring have been leveraged to improve the performance of various biologically active molecules.[2] The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets, while also blocking a potential site of metabolism.[12]

Case Study: Improved Metabolic Stability of a Glucokinase Activator

In the development of glucokinase activators for the treatment of type 2 diabetes, metabolic instability of a pyridine-containing lead compound was a significant hurdle. By replacing the pyridine ring with a 3-fluoropyridine moiety, researchers were able to enhance the metabolic stability of the compound.

CompoundStructureHuman Liver Microsomal Stability (t½, min)Rat Liver Microsomal Stability (t½, min)
Pyridyl analog (6a) R = H1311
3-Fluoropyridyl analog (6d) R = F5138

Data from Pennington, L. D. et al. J. Med. Chem. 2014, 57 (16), 7067–7085.

The data clearly demonstrates that the introduction of a fluorine atom at the 3-position of the pyridine ring significantly increased the half-life of the compound in both human and rat liver microsomes, indicating improved metabolic stability.[1] This is attributed to the fluorine atom blocking a site of oxidative metabolism.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

Materials:

  • Test compound (e.g., pyridyl analog and 3-fluoropyridyl analog)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • A solution of the test compound (typically 1 µM final concentration) is prepared in phosphate buffer.

  • The compound solution is pre-incubated with liver microsomes (e.g., 0.5 mg/mL) at 37 °C for a few minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by the addition of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the rate of disappearance of the parent compound.

Visualizing Synthetic and Biological Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic workflow and a simplified biological context.

G cluster_synthesis Photoredox Synthesis of 3-Fluoropyridine Derivative start α,α-Difluoro- β-iodoketone intermediate Coupling Intermediate start->intermediate Photoredox Coupling reagent1 Silyl Enol Ether reagent1->intermediate catalyst fac-Ir(ppy)₃ Blue LED catalyst->intermediate product Substituted 3-Fluoropyridine intermediate->product Cyclization reagent2 NH₄OAc reagent2->product

Caption: A simplified workflow for the photoredox-mediated synthesis of a 3-fluoropyridine derivative.

G cluster_moa Impact of 3-Fluoropyridine on Drug Metabolism drug_nh Pyridyl Drug (Metabolically Labile Site) cyp450 CYP450 Enzymes drug_nh->cyp450 Metabolism drug_nf 3-Fluoropyridyl Drug (Blocked Metabolic Site) drug_nf->cyp450 Metabolism Inhibited activity Sustained Biological Activity drug_nf->activity Increased Half-life metabolite Oxidized Metabolite (Inactive/Cleared) cyp450->metabolite

Caption: The role of 3-fluorination in blocking metabolic pathways and enhancing drug efficacy.

Conclusion

3-Fluoropyridine is a valuable scaffold in modern chemistry, offering significant advantages in the development of new pharmaceuticals and agrochemicals. While traditional synthetic methods like the Balz-Schiemann and Halex reactions remain relevant, modern techniques such as photoredox catalysis and Rh(III)-catalyzed C-H functionalization provide milder, more efficient, and often higher-yielding routes to a diverse range of substituted 3-fluoropyridines. The strategic incorporation of a 3-fluoro substituent has been demonstrated to be an effective strategy for enhancing the metabolic stability of drug candidates, a critical parameter in their development. As our understanding of fluorine's influence on molecular properties continues to grow, so too will the importance of 3-fluoropyridine and its derivatives in the design of next-generation chemical entities.

References

A Comparative Guide to the Regioselectivity of Modern Pyridine Fluorination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the regioselective introduction of fluorine into the pyridine scaffold is a critical tool for modulating the physicochemical and pharmacological properties of molecules. This guide provides an objective comparison of prominent methods for pyridine fluorination, focusing on their regioselectivity, supported by experimental data and detailed protocols.

Direct C-H Fluorination with Silver(II) Fluoride (AgF₂)

Direct C-H fluorination of pyridines using silver(II) fluoride is a powerful method characterized by its remarkable regioselectivity for the C2 position (α to the nitrogen atom). This transformation is believed to proceed through a mechanism analogous to the classic Chichibabin amination reaction.[1][2][3] The reaction is notable for its mild conditions, broad substrate scope, and tolerance of various functional groups.[1][4]

Data Presentation:

SubstrateProduct(s)Yield (%)Regioselectivity (C2:other)Reference
Pyridine2-Fluoropyridine85>99:1[Science 2013, 342, 956]
3-Chloropyridine2-Fluoro-3-chloropyridine91>99:1[Science 2013, 342, 956]
4-Methoxypyridine2-Fluoro-4-methoxypyridine88>99:1[Science 2013, 342, 956]
3,5-Dichloropyridine2-Fluoro-3,5-dichloropyridine84>99:1[Science 2013, 342, 956]
(Boc-protected) betahistine2-Fluoro derivative98>99:1[5][6]

Experimental Protocol: General Procedure for C-H Fluorination of Pyridines with AgF₂

  • To a thoroughly dried flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine substrate (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL).

  • With vigorous stirring, add silver(II) fluoride (3.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite® to remove insoluble silver salts.

  • Wash the filter cake with additional dichloromethane (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoropyridine.

Reaction Pathway:

agf2_fluorination Pyridine Pyridine Intermediate1 N-AgF₂ Complex Pyridine->Intermediate1 + AgF₂ AgF2 AgF₂ Intermediate2 Addition Intermediate Intermediate1->Intermediate2 Nucleophilic Attack at C2 Product 2-Fluoropyridine Intermediate2->Product Elimination HF - HF

Caption: C2-Selective Fluorination with AgF₂.

Electrophilic Fluorination with Selectfluor® (F-TEDA-BF₄)

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent.[7][8] Its regioselectivity in pyridine fluorination is highly dependent on the electronic properties and substitution pattern of the pyridine ring. Unlike the AgF₂ method, which is generally C2-selective, Selectfluor® can provide access to other regioisomers, particularly in activated pyridine systems. For instance, in imidazo[1,2-a]pyridines, fluorination occurs selectively at the C3 position.[9][10]

Data Presentation:

SubstrateProduct(s)Yield (%)RegioselectivityReference
2-Phenylimidazo[1,2-a]pyridine3-Fluoro-2-phenylimidazo[1,2-a]pyridine85C3 selective[9][10]
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine3-Fluoro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine82C3 selective[9][10]
1,2-Dihydropyridine derivative3-Fluoro-3,6-dihydropyridine derivativeVariesC3 selective[11]
2-AminopyridineMixture of 3-fluoro and 5-fluoro isomersVariesDependent on C4 substituent[12]

Experimental Protocol: General Procedure for Fluorination of Imidazo[1,2-a]pyridines with Selectfluor®

  • To a solution of the imidazo[1,2-a]pyridine substrate (1.0 mmol) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL), add 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Add Selectfluor® (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-fluoroimidazo[1,2-a]pyridine.

Reaction Pathway:

selectfluor_fluorination Substrate Activated Pyridine (e.g., Imidazo[1,2-a]pyridine) Intermediate Wheland-type Intermediate Substrate->Intermediate + 'F⁺' Selectfluor Selectfluor® Product Fluorinated Pyridine Intermediate->Product Deprotonation H_plus - H⁺

Caption: Electrophilic Fluorination with Selectfluor®.

Meta-Selective Fluorination via Zincke Imine Intermediates

Achieving fluorination at the C3 or C5 (meta) positions of the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. A modern and effective strategy to overcome this involves the formation of Zincke imine intermediates.[13][14][15] This approach alters the electronic nature of the pyridine ring, enabling regioselective fluorination at the C3 position.[13][15][16]

Data Presentation:

Pyridine SubstrateFluorinating AgentProductYield (%)RegioselectivityReference
2-PhenylpyridineSelectfluor®3-Fluoro-2-phenylpyridine62C3 selective[14]
2-BromopyridineSelectfluor®2-Bromo-3-fluoropyridine45 (of fluorination step)C3 selective[14]
3-PhenylpyridineNFSI3-Fluoro-5-phenylpyridine70C5 selective[14]
3-BromopyridineNFSI3-Bromo-5-fluoropyridine59 (of fluorination step)C5 selective[14]

Experimental Workflow:

zincke_workflow Pyridine Pyridine Zincke_Salt Zincke Salt Formation Pyridine->Zincke_Salt Ring_Opening Ring Opening (Amine Addition) Zincke_Salt->Ring_Opening Zincke_Imine Zincke Imine Ring_Opening->Zincke_Imine Fluorination Regioselective Fluorination Zincke_Imine->Fluorination Fluorinated_Imine Fluorinated Imine Fluorination->Fluorinated_Imine Ring_Closure Ring Closure Fluorinated_Imine->Ring_Closure Product meta-Fluoropyridine Ring_Closure->Product

Caption: Meta-Selective Fluorination Workflow.

Experimental Protocol: General Two-Step Procedure for C3-Fluorination of 2-Substituted Pyridines

Step 1: Formation of the Zincke Imine

  • To a solution of the 2-substituted pyridine (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add 2,4-dinitrochlorobenzene (1.0 mmol).

  • Heat the mixture to reflux for 2-4 hours to form the Zincke salt.

  • Cool the reaction to room temperature and add a primary or secondary amine (e.g., aniline or dibenzylamine, 1.1 mmol).

  • Stir at room temperature for 1-2 hours until the ring-opening is complete (monitor by TLC).

  • Purify the resulting Zincke imine by column chromatography.

Step 2: Fluorination and Ring Closure

  • To a solution of the purified Zincke imine (1.0 mmol) in an appropriate solvent (e.g., methanol for Selectfluor® or trifluoroethanol for NFSI), add the fluorinating agent (1.1-1.4 equiv) and a base if required (e.g., Na₂CO₃).[14]

  • Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) for the required time (2-18 hours).[14]

  • Upon completion of fluorination, add a reagent to facilitate ring closure (e.g., ammonium acetate) and heat the mixture.[14]

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the meta-fluorinated pyridine.

Conclusion

The choice of fluorination method for pyridines is dictated by the desired regioselectivity. For the synthesis of 2-fluoropyridines, direct C-H fluorination with AgF₂ offers a reliable and highly selective approach. When targeting other positions, the reactivity of the pyridine ring must be considered. Electrophilic fluorination with reagents like Selectfluor® is effective for activated systems and can provide access to various regioisomers depending on the substrate. For the challenging meta-fluorination, the Zincke imine strategy has emerged as a powerful tool, enabling the selective introduction of fluorine at the C3 and C5 positions. This guide provides a framework for selecting the most appropriate method based on the target molecule and highlights the importance of understanding the underlying reaction mechanisms to predict and control regioselectivity in pyridine fluorination.

References

Structural Elucidation of (3-fluoropyrid-2-yl)methanol Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the structural validation of (3-fluoropyrid-2-yl)methanol and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and robust analytical methodologies are crucial for unequivocal structure confirmation, impurity profiling, and metabolic studies. This document presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate analytical strategy.

Mass Spectrometry for Structural Validation

Mass spectrometry is a powerful tool for the structural elucidation of this compound derivatives, providing information on molecular weight and fragmentation patterns that are crucial for confirming the chemical structure. Both soft ionization techniques, such as Electrospray Ionization (ESI), and hard ionization techniques, like Electron Ionization (EI), can be employed.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under mass spectrometric conditions can be predicted based on the known fragmentation behaviors of pyridines, aromatic alcohols, and fluorinated compounds. In ESI, protonation is likely to occur on the pyridine nitrogen, which is the most basic site.[1] Subsequent collision-induced dissociation (CID) would lead to characteristic fragment ions. Under EI conditions, fragmentation is initiated by the removal of an electron, often from the lone pairs of the oxygen or nitrogen atom, leading to a radical cation that undergoes further fragmentation.[2]

A primary fragmentation pathway for the protonated molecule involves the loss of the hydroxymethyl group or water. The electron-withdrawing effect of the fluorine atom can influence the fragmentation, potentially favoring specific bond cleavages.[2]

G Predicted ESI-MS/MS Fragmentation of this compound M [this compound+H]+ m/z 128.05 F1 Loss of H2O m/z 110.04 M->F1 - H2O F2 Loss of CH2O m/z 98.04 M->F2 - CH2O F3 Loss of HF m/z 108.05 M->F3 - HF F4 Fluoropyridinium ion m/z 96.03 F2->F4 - H2 G General Analytical Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Other Other Techniques (IR, X-ray) Purification->Other Validation Structure Confirmation MS->Validation NMR->Validation Other->Validation

References

Safety Operating Guide

Proper Disposal of (3-fluoropyrid-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (3-fluoropyrid-2-yl)methanol are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, emphasizing immediate safety protocols and logistical procedures.

This compound is a halogenated organic compound. Its disposal is governed by regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. The primary and accepted method of disposal is through collection and transfer to a licensed hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on its classification, this substance is harmful if swallowed, in contact with skin, or inhaled.[1][2]

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of vapors.[1][2]

In Case of Spills: Small spills should be absorbed using an inert material such as vermiculite or sand. The contaminated absorbent material must then be collected and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and preparation of this compound waste for disposal.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: This compound is a halogenated organic waste . It is crucial to collect it separately from non-halogenated organic waste to ensure proper disposal and to prevent potentially dangerous reactions. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.

Step 2: Waste Collection and Containerization

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. Glass or polyethylene containers are generally suitable.

  • Collection: Collect all waste containing this compound, including residues, solutions, and contaminated materials (e.g., pipette tips, weighing boats), in this container.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Closure: Keep the container securely closed at all times, except when adding waste.

Step 3: Labeling of Hazardous Waste

Proper labeling is a critical compliance requirement. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • If it is a mixture, list all constituents and their approximate percentages.

  • The accumulation start date (the date the first waste was added to the container).

  • The name of the principal investigator and the laboratory location.

Step 4: Storage and Arrangement for Disposal

  • Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Contact for Disposal: Once the container is full or you are ready to have it removed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

Experimental Protocols: Why On-Site Chemical Treatment is Not Recommended

While the concept of chemically neutralizing or degrading hazardous waste at the laboratory bench may seem appealing for reducing waste volume, it is not recommended for this compound for the following reasons:

  • Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this compound highly resistant to chemical degradation.

  • Hazardous Byproducts: Attempted degradation reactions, such as oxidation or reduction, could be incomplete and may generate unknown and potentially more hazardous byproducts. The final composition of the waste would be difficult to determine, complicating its ultimate disposal.

  • Safety Risks: Such procedures could involve highly reactive reagents and exothermic reactions, posing significant safety risks to laboratory personnel.

  • Regulatory Compliance: The approved and regulated method for the final disposal of halogenated organic compounds is typically high-temperature incineration, which is performed at specialized, licensed facilities.

Therefore, the only safe and compliant "experimental protocol" for a researcher is the meticulous preparation of the waste for collection by a professional disposal service as outlined above.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Disposal Process Identify Identify Waste (this compound) Segregate Segregate as Halogenated Waste Identify->Segregate Collect Collect in Designated Compatible Container Segregate->Collect Label Label Container as 'Hazardous Waste' Collect->Label Store Store in Satellite Accumulation Area Label->Store Contact Contact EHS for Pickup Store->Contact Transfer Transfer to Licensed Disposal Facility Contact->Transfer Incinerate High-Temperature Incineration Transfer->Incinerate DecisionTree Start Have this compound waste? IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated Yes Yes IsHalogenated->Yes   No No IsHalogenated->No   SegregateHalogenated Segregate as HALOGENATED WASTE Yes->SegregateHalogenated SegregateNonHalogenated Segregate as NON-HALOGENATED WASTE No->SegregateNonHalogenated Collect Collect in a properly labeled, sealed container SegregateHalogenated->Collect SegregateNonHalogenated->Collect ContactEHS Contact EHS for disposal Collect->ContactEHS Prohibited DO NOT dispose down drain or in regular trash ContactEHS->Prohibited

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.